molecular formula C11H18O2 B1594370 CISTULATE CAS No. 52557-97-8

CISTULATE

货号: B1594370
CAS 编号: 52557-97-8
分子量: 182.26 g/mol
InChI 键: RIRHRDQSVNKELB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CISTULATE is a useful research compound. Its molecular formula is C11H18O2 and its molecular weight is 182.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-11(2)8-5-4-7(6-8)9(11)10(12)13-3/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRHRDQSVNKELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)C1C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052162
Record name Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52557-97-8
Record name Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52557-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6052162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.714
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on Olfactory Receptor Interaction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "CISTULATE olfactory receptor" does not correspond to a recognized scientific classification or family of olfactory receptors based on available scientific literature. This guide provides a comprehensive overview of the well-established, canonical olfactory receptor interaction pathways.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the core mechanisms of olfactory signal transduction. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Olfactory Signaling Pathway

Vertebrate olfaction is primarily mediated by a large family of G protein-coupled receptors (GPCRs), specifically the Class A rhodopsin-like receptors.[1] These olfactory receptors (ORs) are responsible for detecting a vast array of odorant molecules.[1] The binding of an odorant to an OR initiates a signal transduction cascade that converts a chemical signal into an electrical signal.[2]

The canonical olfactory signaling pathway begins when an odorant molecule binds to an OR located on the cilia of an olfactory sensory neuron.[3][4] This binding event induces a conformational change in the receptor, which in turn activates a specific heterotrimeric G-protein, Gαolf.[1][3] The activated Gαolf subunit dissociates and activates adenylyl cyclase type III (ACIII), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][5]

The subsequent increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.[1][3] This allows for the influx of cations, primarily Na+ and Ca2+, into the cell, resulting in depolarization of the neuron's membrane.[3] The initial influx of Ca2+ further amplifies the signal by activating Ca2+-gated chloride channels, leading to an efflux of Cl- ions and further depolarization.[3] This cumulative depolarization, known as the receptor potential, propagates to the axon hillock, where it triggers the generation of action potentials that are transmitted to the olfactory bulb of the brain.[3][4]

Olfactory_Signaling_Pathway Odorant Odorant OR Olfactory Receptor (OR) Odorant->OR Golf Gαolf (inactive) OR->Golf 2. Activation ACIII Adenylyl Cyclase III (ACIII) Golf->ACIII 3. Activation cAMP cAMP ACIII->cAMP 4. Conversion CNG CNG Channel (closed) Ca_Na Ca²⁺ / Na⁺ CNG->Ca_Na 6. Influx ATP ATP ATP->ACIII cAMP->CNG 5. Opening Depolarization Depolarization Ca_Na->Depolarization

Caption: Canonical olfactory signal transduction cascade.

Quantitative Data in Olfactory Receptor Function

The following table summarizes key quantitative data related to olfactory receptors and their responses to odorants.

ParameterOrganismValueReference(s)
Number of Olfactory Receptor Genes Human~400[1]
Mouse~1,400[1]
Receptor-Odorant Interaction GeneralA single odorant can bind to multiple ORs, and a single OR can bind to multiple odorants.[1]
Impulse Firing Frequency Salamander1-3 impulses/sec (threshold) to 20 impulses/sec (high concentration)[6]
Number of Activated ORs (Single Odorants) Mouse119.75 ± 26.41[7]
Number of Activated ORs (Binary Mixtures) Mouse76.0 ± 16.0[7]
Number of Activated ORs (Complex Fragrances) Mouse77.0 ± 2.65[7]
Tuning of Odorant-Responsive OSNs Mouse~26% are "narrowly tuned" to one of four tested odorants.[8]
Mouse47% of responsive cells were "broadly tuned" (responding to 3 or 4 odorants).[8]

Experimental Protocols

A variety of experimental techniques are employed to study olfactory receptor function, from identifying expressed receptors to characterizing their responses to different odorants.

Heterologous Expression and Functional Characterization

This approach involves expressing olfactory receptors in non-native cell systems to study their function in a controlled environment.

  • Objective: To characterize the response of a specific OR to a panel of odorants.

  • Methodology:

    • The coding sequence of the OR of interest is cloned into an expression vector suitable for the chosen heterologous system (e.g., Xenopus oocytes, HEK293 cells, or Saccharomyces cerevisiae).[9]

    • The vector is introduced into the host cells, which then express the OR on their cell surface.

    • The response of the cells to the application of various odorants is measured. This can be done using techniques such as two-electrode voltage clamping (for Xenopus oocytes) or by measuring changes in intracellular second messengers like cAMP or Ca2+ using fluorescent reporters.[9]

    • A dose-response curve can be generated to determine the affinity and efficacy of different odorants for the expressed receptor.

Calcium Imaging of Olfactory Sensory Neurons

This technique allows for the simultaneous monitoring of the activity of a large number of olfactory sensory neurons (OSNs).

  • Objective: To screen the responses of a population of OSNs to different odorants.

  • Methodology:

    • Olfactory sensory neurons are isolated from the olfactory epithelium.

    • The neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2).

    • The loaded cells are placed in a microfluidic device that allows for the controlled application of different odorants.[8]

    • Changes in intracellular calcium concentration upon odorant stimulation are recorded using fluorescence microscopy. An increase in fluorescence indicates that the neuron has been activated.[8]

    • This method can be used to identify the number and distribution of neurons that respond to a specific odorant or a mixture of odorants.[8]

Calcium_Imaging_Workflow A 1. Isolate Olfactory Sensory Neurons (OSNs) B 2. Load OSNs with Calcium-Sensitive Dye A->B C 3. Place OSNs in Microfluidic Device B->C D 4. Stimulate with Odorants C->D E 5. Record Fluorescence Changes via Microscopy D->E F 6. Analyze Data to Identify Responsive Neurons E->F

Caption: Workflow for calcium imaging of OSNs.

PhosphoTRAP (Translating Ribosome Affinity Purification with Phosphorylation-Specific Antibodies)

This is a powerful technique for globally profiling the activation of the entire repertoire of olfactory receptors in vivo.

  • Objective: To identify which ORs are activated in response to a specific odorant or mixture.

  • Methodology:

    • An animal (e.g., a mouse) is exposed to an odorant stimulus for a defined period.[7]

    • The olfactory epithelium is then sampled.[7]

    • PhosphoTRAP technology is used to isolate and identify ORs that have been phosphorylated, a marker of their recent activation.[10]

    • The identified ORs are then quantified, often using RNA sequencing of the associated mRNAs, to determine the pattern of receptor activation for a given odor.[10]

    • This method allows for a comparison of OR activation patterns between single odorants and complex mixtures.[7][10]

References

In-Depth Technical Guide to the Physicochemical Properties of (+)-Methyl Camphorate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "methyl camphenoate" is not a standard systematic name and does not correspond to a unique, readily identifiable chemical structure in the scientific literature. Searches for this term consistently lead to esters of camphoric acid. This technical guide, therefore, focuses on the well-defined and structurally related compound, (+)-Methyl camphorate (CAS 29607-02-1) . This document provides a comprehensive overview of its known physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a visual workflow for its structural elucidation. It is important to note that specific experimental data for some properties of this exact compound are limited; in such cases, information is derived from closely related structures and established principles of organic chemistry.

Core Physicochemical Properties of (+)-Methyl Camphorate

(+)-Methyl camphorate is the mono-methyl ester of (+)-camphoric acid, a chiral dicarboxylic acid derived from camphor. Its molecular structure, featuring a rigid bicyclic system with both a carboxylic acid and a methyl ester functional group, dictates its chemical and physical behavior.

Data Presentation

The quantitative physicochemical data for (+)-Methyl camphorate are summarized in the tables below for ease of reference and comparison.

Table 1: General and Computed Physicochemical Properties of (+)-Methyl Camphorate

PropertyValueSource(s)
IUPAC Name trans-(1R,3S)-3-methoxycarbonyl-1,2,2-trimethylcyclopentane-1-carboxylic acid[1]
CAS Number 29607-02-1[1]
Molecular Formula C₁₁H₁₈O₄[1]
Molecular Weight 214.26 g/mol [1]
Appearance Predicted to be a solid at room temperature.
XLogP3 1.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Exact Mass 214.12050905 Da[1]
Monoisotopic Mass 214.12050905 Da[1]
Topological Polar Surface Area 63.6 Ų[1]
Heavy Atom Count 15[1]
Complexity 295[1]

Table 2: Experimental Physicochemical Properties of (+)-Methyl Camphorate

PropertyValueSource(s)
Melting Point Data not readily available in the literature.
Boiling Point Data not readily available in the literature.
Solubility Data not readily available in the literature.

Note: The lack of available experimental data for fundamental properties such as melting point, boiling point, and solubility highlights the need for empirical determination for any application requiring this information.

Synthesis and Characterization

Synthesis of (+)-Methyl Camphorate

The most common method for the synthesis of (+)-methyl camphorate is the Fischer esterification of (+)-camphoric acid with methanol (B129727), using a strong acid as a catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • (+)-Camphoric acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or ethyl acetate (B1210297)

  • Standard reflux and extraction glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve (+)-camphoric acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Catalyst Addition: With gentle stirring, cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the methanolic solution.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to a gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Allow the reaction mixture to cool to room temperature and remove the excess methanol using a rotary evaporator. b. Dissolve the residue in diethyl ether or ethyl acetate and transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted camphoric acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (+)-methyl camphorate.

  • Purification: If necessary, the crude product can be purified by column chromatography on silica (B1680970) gel.

Characterization Techniques

The following protocols outline the standard methods for the structural confirmation and purity assessment of the synthesized (+)-methyl camphorate.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the precise molecular structure by analyzing the chemical environment and connectivity of the hydrogen and carbon atoms.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • ¹H NMR Analysis: The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons (typically around δ 3.7 ppm), along with complex multiplets for the protons on the cyclopentane (B165970) ring and singlets for the gem-dimethyl and the other methyl groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR Analysis: The carbon NMR spectrum will display distinct signals for the two carbonyl carbons (ester and carboxylic acid), the methoxy (B1213986) carbon, and the various carbons of the substituted cyclopentane ring.

2.2.2. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Sample Preparation: The IR spectrum can be obtained from a thin film of the sample on a salt plate (if liquid) or from a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory (if solid).

  • Expected Absorptions:

    • A broad O-H stretching vibration from the carboxylic acid group (approximately 3300-2500 cm⁻¹).

    • C-H stretching vibrations from the alkyl groups (approximately 3000-2850 cm⁻¹).

    • A strong C=O stretching vibration from the ester carbonyl group (approximately 1735 cm⁻¹).

    • A strong C=O stretching vibration from the carboxylic acid carbonyl group (approximately 1700 cm⁻¹).

    • C-O stretching vibrations in the fingerprint region (1300-1000 cm⁻¹).

2.2.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern to further confirm the structure.

  • Methodology: The sample is introduced into a mass spectrometer, typically using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Expected Results: The mass spectrum should exhibit a molecular ion peak (M⁺ or [M+H]⁺) corresponding to the molecular weight of (+)-methyl camphorate (214.26 g/mol ). Characteristic fragment ions would arise from the loss of the methoxy group (-OCH₃), the carboxylic acid group (-COOH), and cleavage of the cyclopentane ring.

Mandatory Visualizations

Synthesis and Characterization Workflow

synthesis_and_characterization General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization reactants (+)-Camphoric Acid + Methanol esterification Fischer Esterification (H₂SO₄, Reflux) reactants->esterification workup Aqueous Workup esterification->workup purification Purification workup->purification product (+)-Methyl Camphorate purification->product spectroscopy Spectroscopic Analysis (NMR, IR, MS) product->spectroscopy phys_props Physicochemical Property Determination product->phys_props

Caption: A generalized workflow for the synthesis and subsequent characterization of (+)-Methyl Camphorate.

Structure Elucidation Workflow

structure_elucidation_workflow Logical Workflow for Structure Elucidation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Confirmation ms Mass Spectrometry mol_formula Determine Molecular Formula (from MS) ms->mol_formula ir IR Spectroscopy func_groups Identify Functional Groups (from IR) ir->func_groups nmr NMR Spectroscopy (¹H, ¹³C, 2D) connectivity Establish C-H Framework and Connectivity (from NMR) nmr->connectivity mol_formula->connectivity func_groups->connectivity final_structure Confirm Final Structure connectivity->final_structure

Caption: A logical workflow for the structural elucidation of an unknown compound, applicable to (+)-Methyl Camphorate.

References

The Biological Activity of Bicyclic Monoterpene Esters: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bicyclic monoterpenes, a significant class of secondary metabolites found in the essential oils of many aromatic and medicinal plants, form a structural backbone of two fused rings.[1] When esterified, typically with short-chain carboxylic acids like acetate (B1210297), their lipophilicity and biological properties can be significantly modulated. These esters, such as bornyl acetate, fenchyl acetate, and myrtenyl acetate, are prized for their characteristic aromas and are increasingly recognized for their diverse pharmacological activities.[2] This guide provides an in-depth overview of the anticancer, anti-inflammatory, antimicrobial, and insecticidal properties of these compounds, presenting key quantitative data, molecular pathways, and detailed experimental protocols to support research and development efforts. The structural diversity and potent bioactivity of these natural compounds position them as promising scaffolds for novel therapeutic agent discovery.[3]

Anticancer Activity

Bicyclic monoterpene esters have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanisms are believed to involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of protein isoprenylation, a critical process for the function of small G proteins like Ras that are implicated in cancer signaling.[4] Studies on monoterpenes suggest that ester functional groups can enhance potency compared to their unsubstituted parent compounds.[4]

Quantitative Cytotoxicity Data

The cytotoxic potential of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the proliferation of 50% of the cancer cells.

Compound/Essential OilEster MoietyTarget Cell LineCancer TypeIC50 ValueReference(s)
Bornyl Acetate AcetateA549Human Lung Carcinoma44.1 µg/mL[5][6]
HT29Human Colon Carcinoma60.5 µg/mL[5][6]
HeLaHuman Cervix Carcinoma72.0 µg/mL[5][6]
MCF-7Human Breast Adenocarcinoma85.6 µg/mL[5][6]
C32Amelanotic Melanoma>138.5 µg/mL[7]
ACHNRenal Cell Adenocarcinoma>138.5 µg/mL[7]
Myrtus communis E.O. (rich in Myrtenyl Acetate)AcetateHeLaHuman Cervix Carcinoma8.12 µg/mL[5][8]
MCF-7Human Breast Adenocarcinoma19.59 µg/mL[5][8]
RajiBurkitt's Lymphoma27.32 µg/mL[8]

Note: Some data is derived from essential oils (E.O.) where the specified ester is a primary component. The activity may result from the ester itself or synergistic effects with other constituents.

Experimental Workflow: In Vitro Cytotoxicity Screening

A typical workflow for assessing the cytotoxic activity of a bicyclic monoterpene ester against a cancer cell line using the MTT assay is visualized below.

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-Well Plate incubation1 Incubate (24h) for Cell Adherence start->incubation1 treatment Add Serial Dilutions of Test Compound incubation1->treatment incubation2 Incubate (24-72h) treatment->incubation2 add_mtt Add MTT Reagent to Each Well incubation2->add_mtt incubation3 Incubate (4h) add_mtt->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read_abs Measure Absorbance (570 nm) solubilize->read_abs calc_ic50 Calculate % Viability & Determine IC50 read_abs->calc_ic50

A typical workflow for determining the IC50 value of a compound.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Bicyclic monoterpene esters exert anti-inflammatory effects primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins (B1171923) (e.g., PGE2).[9] This action is often linked to the modulation of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of many inflammatory genes.[3]

Quantitative Anti-inflammatory Data
Compound/Essential OilActivity MetricAssay SystemIC50 ValueReference(s)
Bornyl Acetate NO Production InhibitionHuman Leukocytes< 50.0 µg/mL[10]
C. osmophloeum E.O. (15.9% L-bornyl acetate)NO Production InhibitionLPS-activated RAW 264.7 cells11.2 µg/mL[9][11]
Z. acanthopodium E.O. (0.65% Myrtenyl acetate)NO Production InhibitionLPS-induced RAW 264.7 cells16 µg/mL[12]
Myrtus communis E.O. (38.7% Myrtenyl acetate)Carrageenan-induced Paw EdemaMice (in vivo)Effective at 100 mg/kg

Note: Data for pure, isolated esters is limited. The activity of essential oils (E.O.) suggests the potential of their ester components.

Signaling Pathway: Inhibition of NF-κB Activation

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli (like LPS) trigger a cascade that leads to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Terpenoids have been shown to inhibit this pathway at multiple points.

G Inhibition of the Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Cell Surface Receptor (e.g., TLR4) stimulus->receptor Activates IKK IKK Complex receptor->IKK Activates NFkB_cyto IκBα --- NF-κB IKK->NFkB_cyto Phosphorylates IκBα IkBa_p P-IκBα proteasome Proteasome Degradation IkBa_p->proteasome Targets for NFkB_nuc NF-κB (p50/p65) proteasome->NFkB_nuc Releases nucleus NUCLEUS NFkB_nuc->nucleus Translocates to DNA DNA Binding transcription Gene Transcription DNA->transcription Initiates cytokines Pro-inflammatory Proteins (e.g., TNF-α, IL-6, COX-2) transcription->cytokines NFkB_cyto->IkBa_p inhibitor Bicyclic Monoterpene Esters inhibitor->IKK Inhibit

Bicyclic monoterpenes can inhibit the IKK complex, preventing NF-κB activation.

Antimicrobial Activity

Bicyclic monoterpene esters are components of essential oils known for their broad-spectrum antimicrobial activity against bacteria and fungi. Their lipophilic nature facilitates interaction with and disruption of microbial cell membranes, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.

Quantitative Antimicrobial Data

Antimicrobial efficacy is commonly measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Compound/Essential OilEster MoietyTarget MicroorganismMIC Value (µg/mL)Reference(s)
Fennel Stem E.O. (35.3% Fenchyl Acetate)AcetateStaphylococcus aureus50
Bacillus cereus50
Bacillus subtilis50
E. triloba Rhizome E.O. (12.7% Fenchyl Acetate, 10.6% Bornyl Acetate)AcetateEnterococcus faecalis16.0
Bacillus cereus32.0
Staphylococcus aureus256
Candida albicans16.0
A. glabrum Rhizome E.O. (11.3% Fenchyl Acetate)AcetateStaphylococcus aureus5.67
Enterococcus faecalis18.67
Candida albicans10.23

Note: Data is derived from essential oils (E.O.) where the specified esters are major components. The activity reflects the combined effect of the oil's constituents.

Experimental Workflow: Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.

G Experimental Workflow for Broth Microdilution MIC Assay prep_compound Prepare Stock Solution of Test Compound serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate with Broth prep_compound->serial_dilute inoculate Inoculate All Wells (except negative control) serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (24h at 37°C) inoculate->incubate read_mic Visually Inspect for Turbidity (or use plate reader) incubate->read_mic determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_mic->determine_mic

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Insecticidal Activity

Several bicyclic monoterpene esters, particularly bornyl acetate, have demonstrated significant insecticidal properties against common stored-product pests. Their mode of action is often neurotoxic, potentially involving the inhibition of the enzyme acetylcholinesterase (AChE), which leads to paralysis and death of the insect. They can be effective as both contact insecticides and fumigants.

Quantitative Insecticidal Data
CompoundTarget InsectActivity TypeLD50 / LC50 ValueReference(s)
Bornyl Acetate Tribolium castaneum (Red Flour Beetle)Contact66.0 µ g/adult [10]
Fumigant> 126.3 mg/L air
Liposcelis bostrychophila (Booklouse)Contact32.9 µg/cm²
Fumigant1.1 mg/L air
Lasioderma serricorne (Cigarette Beetle)Contact> 50.0 µ g/adult [10]

LD50 (Lethal Dose 50): Dose required to kill 50% of a test population. LC50 (Lethal Concentration 50): Concentration in air (fumigant) required to kill 50% of a test population.

Detailed Experimental Protocols

Protocol: MTT Assay for Cytotoxicity Assessment

This protocol outlines the measurement of cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.

  • Materials and Reagents:

    • Target cancer cell line and appropriate complete culture medium.

    • 96-well flat-bottom sterile culture plates.

    • Bicyclic monoterpene ester (test compound).

    • Dimethyl sulfoxide (B87167) (DMSO, for stock solution).

    • MTT solution (5 mg/mL in sterile PBS).

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

    • Phosphate-buffered saline (PBS).

    • Microplate reader (absorbance at 570 nm).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Include wells for vehicle control (medium + DMSO) and blank (medium only).

    • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the various compound concentrations.

    • Incubation: Incubate the plate for a specified period (typically 24, 48, or 72 hours) at 37°C.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. Protect the plate from light.

    • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan (B1609692) crystals. Shake the plate on an orbital shaker for 15 minutes.

    • Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Protocol: Broth Microdilution for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Materials and Reagents:

    • Test microorganism strain.

    • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • 96-well sterile microtiter plates.

    • Test compound and a suitable solvent (e.g., DMSO).

    • Positive control antibiotic (e.g., Gentamicin).

    • Spectrophotometer or McFarland standards.

  • Procedure:

    • Inoculum Preparation: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension in sterile saline or broth to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve the final target inoculum concentration (approx. 5 x 10^5 CFU/mL).

    • Compound Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first column, creating a 1:2 dilution.

    • Serial Dilution: Perform 2-fold serial dilutions by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard 50 µL from the last column. This leaves 50 µL in each well.

    • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

    • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Protocol: Griess Assay for Nitric Oxide Inhibition

This protocol measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cells (e.g., RAW 264.7). NO is measured indirectly by detecting its stable metabolite, nitrite (B80452).

  • Materials and Reagents:

    • RAW 264.7 macrophage cell line.

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • Lipopolysaccharide (LPS).

    • Test compound.

    • Griess Reagent: Solution A (1% sulfanilamide (B372717) in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Sodium nitrite (for standard curve).

    • 96-well culture plates and a microplate reader (540 nm).

  • Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Treatment: Pre-treat cells with various concentrations of the test compound for 1 hour.

    • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

    • Incubation: Incubate the plate for 24 hours at 37°C.

    • Nitrite Measurement:

      • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

      • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

      • Add 50 µL of Griess Reagent Solution A to all wells and incubate for 10 minutes at room temperature, protected from light.

      • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.

    • Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-only control and calculate the IC50 value.

Conclusion

Bicyclic monoterpene esters represent a valuable class of natural products with a wide spectrum of demonstrable biological activities. The quantitative data for compounds like bornyl acetate in anticancer and insecticidal assays, coupled with the strong anti-inflammatory and antimicrobial potential indicated by essential oil studies, underscores their therapeutic promise. The provided experimental protocols and workflow diagrams offer a robust framework for researchers to further investigate these compounds. Future work should focus on isolating additional esters in pure form to precisely quantify their individual activities, exploring structure-activity relationships, and elucidating their mechanisms of action to accelerate their development as leads for next-generation therapeutic agents.

References

An In-depth Technical Guide to the Synthesis and Structural Elucidation of CISTULATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CISTULATE, systematically known as methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, is a bicyclic monoterpene ester. This document provides a comprehensive overview of its synthesis and the analytical methods used for its structural elucidation. The primary synthetic route involves the oxidation of camphene (B42988) to form the precursor, 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid (camphenic acid), followed by Fischer esterification. This guide details the probable experimental protocols for these transformations and outlines the spectroscopic techniques, including NMR, IR, and mass spectrometry, that are critical for confirming the structure of this compound. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using logical diagrams.

Introduction

This compound is a fragrance ingredient with a chemical structure based on the rigid bicyclo[2.2.1]heptane framework. Its stereochemistry and functional groups contribute to its unique olfactory properties. A thorough understanding of its synthesis and structural characterization is essential for its application in various industries and for potential derivatization in drug discovery programs. This guide serves as a technical resource for professionals requiring detailed information on the chemical synthesis and analytical validation of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with a readily available natural product, camphene. The overall synthetic pathway is illustrated below.

Synthesis_Pathway Camphene Camphene CamphenicAcid 3,3-Dimethylbicyclo[2.2.1]heptane- 2-carboxylic acid (Camphenic Acid) Camphene->CamphenicAcid Oxidation This compound This compound (methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate) CamphenicAcid->this compound Fischer Esterification

Caption: Overall synthetic pathway for this compound.

Step 1: Synthesis of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid (Camphenic Acid)

The initial step is the oxidation of camphene to yield camphenic acid. This transformation has been documented in scientific literature, with one common method involving the use of peracids.

Experimental Protocol: Oxidation of Camphene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve camphene in a suitable organic solvent such as dichloromethane (B109758) or chloroform.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of a peracid, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent to the stirred camphene solution. The reaction is exothermic and the temperature should be maintained between 0-5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peracid. Separate the organic layer, wash it with a saturated sodium bicarbonate solution to remove acidic byproducts, and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude camphenic acid can be purified by recrystallization or column chromatography.

Table 1: Quantitative Data for the Synthesis of Camphenic Acid

ParameterValue
Starting MaterialCamphene
Oxidizing AgentPeracid (e.g., m-CPBA)
SolventDichloromethane
Reaction Temperature0-5 °C
Typical YieldNot explicitly reported, but expected to be moderate to high.
Step 2: Synthesis of this compound (Fischer Esterification)

The final step is the esterification of camphenic acid with methanol (B129727), catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification of Camphenic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve camphenic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the camphenic acid is consumed.

  • Work-up: After cooling to room temperature, neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution. Remove the bulk of the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with a suitable organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound. Further purification can be achieved by distillation or column chromatography.

Table 2: Quantitative Data for the Synthesis of this compound

ParameterValue
Starting Material3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid
ReagentMethanol
CatalystSulfuric Acid
Reaction TemperatureReflux
Reaction Time2-6 hours
Typical Yield75-90%

Structural Elucidation of this compound

The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. The workflow for structural elucidation is depicted below.

Elucidation_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structural Confirmation Purified_Product Purified this compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purified_Product->NMR IR Infrared (IR) Spectroscopy Purified_Product->IR MS Mass Spectrometry (MS) Purified_Product->MS Structure Confirmed Structure of this compound NMR->Structure Connectivity and Stereochemistry IR->Structure Functional Groups MS->Structure Molecular Weight and Fragmentation

Caption: Workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules. For this compound, a full suite of NMR experiments would be employed.

  • ¹H NMR: This would reveal the number of different proton environments, their integration (ratio of protons), and their coupling patterns (neighboring protons). Key expected signals would include singlets for the two geminal methyl groups, a singlet for the methyl ester protons, and a complex set of multiplets for the bicyclic ring protons.

  • ¹³C NMR: This spectrum would show the number of unique carbon atoms in the molecule. Expected signals would include the carbonyl carbon of the ester, the methoxy (B1213986) carbon, the quaternary carbon bearing the geminal methyl groups, and the various CH and CH₂ carbons of the bicyclic system.

  • 2D NMR (COSY, HSQC, HMBC): These experiments would be used to establish the connectivity between protons and carbons, confirming the bicyclo[2.2.1]heptane framework and the positions of the substituents.

Table 3: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~3.6s-OCH₃
¹H~1.0 - 2.5mBicyclic Protons
¹H~0.8 - 1.2s-CH₃ (gem-dimethyl)
¹³C~170-175sC=O (ester)
¹³C~50-55q-OCH₃
¹³C~40-50sC(CH₃)₂
¹³C~20-50t, dBicyclic Carbons
¹³C~15-25q-CH₃ (gem-dimethyl)

(Note: These are estimated chemical shifts and the actual values may vary.)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1735StrongC=O stretch (ester)
~1170StrongC-O stretch (ester)
~2850-2960Medium-StrongC-H stretch (alkane)

The presence of a strong absorption band around 1735 cm⁻¹ is a key indicator of the ester functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Expected Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₈O₂
Molecular Weight182.26 g/mol
Expected [M]⁺ Peakm/z = 182
Key Fragmentation PeaksLoss of -OCH₃ (m/z = 151), Loss of -COOCH₃ (m/z = 123)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule with high accuracy.

Conclusion

The synthesis of this compound is achievable through a straightforward two-step sequence starting from camphene. The structural integrity of the final product can be rigorously confirmed through a combination of NMR, IR, and mass spectrometry. The detailed protocols and expected analytical data presented in this guide provide a valuable resource for chemists involved in the synthesis, analysis, and application of this and related bicyclic compounds. The well-defined structure and synthetic accessibility of this compound make it an interesting scaffold for further chemical exploration and development.

Toxicological Profile of CISTULATE as a Fragrance Ingredient: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety assessment.

Introduction

CISTULATE is a fragrance ingredient recognized for its fresh, piney, and citrus-like aroma with a cistus character. It is utilized in a variety of fragrance formulations to impart warmth, diffusivity, and to modify and freshen top notes, particularly in herbal and pine scents. The use of this compound in consumer products necessitates a thorough understanding of its toxicological profile to ensure human safety. This technical guide provides a comprehensive overview of the available toxicological data for the primary chemical constituents associated with the trade name this compound.

The fragrance ingredient this compound is principally associated with two chemical entities, depending on the supplier:

  • methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate (CAS No. 81752-87-6)

  • fir carboxylate , chemically identified as methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate (CAS No. 52557-97-8)

This guide will present the toxicological data for both substances, clearly delineating the information for each. The safety of these ingredients has been evaluated by the Research Institute for Fragrance Materials (RIFM), and these assessments form a primary basis for the information presented herein.

Toxicological Data Summary

The following tables summarize the quantitative toxicological data available for the two chemical constituents of this compound.

methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate (CAS No. 81752-87-6)
Toxicological EndpointSpeciesMethodResultsConclusion
Acute Oral Toxicity Rat (assumed)OECD 401 (implied)LD50 > 2000 mg/kg bw (inferred from high NOAEL in repeated dose study)Low acute oral toxicity
Repeated Dose Oral Toxicity Rat28-day studyNOAEL = 1000 mg/kg bw/day[1]No adverse effects observed at the highest dose tested. The derived NOAEL is 333 mg/kg/day[1].
Genotoxicity - Gene Mutation S. typhimuriumOECD 471Non-mutagenic with and without metabolic activationNot mutagenic
Genotoxicity - Chromosomal Aberration Human LymphocytesOECD 473Non-clastogenic with and without metabolic activationNot clastogenic
Skin Sensitization HumanHRIPT (Weight of Evidence)Not a sensitizer[2]No concern for skin sensitization under current use levels.
Phototoxicity/Photoallergenicity in vitroOECD 101 (UV/Vis Spectra)No significant absorbance in the range of 290-700 nm[2]Not expected to be phototoxic or photoallergenic.
fir carboxylate (methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate) (CAS No. 52557-97-8)
Toxicological EndpointSpeciesMethodResultsConclusion
Acute Oral Toxicity Mammal (unspecified)Not specifiedLD50 = 5000 mg/kg bw[3][4]Low acute oral toxicity
Repeated Dose Oral Toxicity RatOECD 407 (Read-across)NOAEL = 50 mg/kg bw/dayMargin of Exposure (MOE) is considered adequate.
Genotoxicity - Gene Mutation S. typhimuriumOECD 471Non-mutagenic with and without metabolic activationNot mutagenic
Genotoxicity - Chromosomal Aberration Not specifiedNot specifiedNot expected to be genotoxic based on RIFM assessmentNot genotoxic
Skin Sensitization Not applicableDermal Sensitization Threshold (DST)Exposure is below the DST for non-reactive materials (900 µg/cm²)No safety concern at current use levels.
Phototoxicity/Photoallergenicity Rabbit and Guinea PigNot specifiedNo phototoxic or photoallergenic reactions observedNot phototoxic or photoallergenic.

Detailed Toxicological Endpoints

Acute Toxicity
  • methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate : While a specific acute oral LD50 study was not found, the No-Observed-Adverse-Effect Level (NOAEL) in a 28-day repeated dose toxicity study was 1000 mg/kg bw/day, suggesting low acute toxicity[1].

  • fir carboxylate : An acute oral toxicity study in an unspecified mammal species determined the LD50 to be 5000 mg/kg bw, indicating a low order of acute toxicity[3][4].

Skin and Eye Irritation

Specific skin and eye irritation data for both substances were not available in the reviewed literature. However, the lack of reported skin irritation in the Human Repeat Insult Patch Test (HRIPT) for methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate suggests a low potential for skin irritation.

Skin Sensitization
  • methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate : Based on a weight of evidence approach, including structural analysis and animal studies, this substance is not considered to be a skin sensitizer. It is concluded that it presents no concern for skin sensitization under the current declared levels of use[2].

  • fir carboxylate : The skin sensitization potential was evaluated using the Dermal Sensitization Threshold (DST) approach. As the exposure to this substance is below the DST for non-reactive materials (900 µg/cm²), it is not considered a safety concern for skin sensitization at current use levels.

Phototoxicity and Photoallergenicity
  • methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate : Analysis of the UV/Visible absorption spectrum showed no significant absorbance in the range of 290-700 nm. The molar absorption coefficient is below the threshold of concern for phototoxic effects. Therefore, it is not expected to be phototoxic or photoallergenic[2].

  • fir carboxylate : UV/Vis absorption spectra indicated no significant absorbance, and studies in rabbits and guinea pigs showed no phototoxic or photoallergenic reactions.

Repeated Dose Toxicity
  • methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate : In a 28-day oral toxicity study in rats, the NOAEL was determined to be 1000 mg/kg bw/day, the highest dose tested. A derived NOAEL of 333 mg/kg/day was established. The calculated Margin of Exposure (MOE) is greater than 100, indicating no safety concern for repeated dose toxicity at current exposure levels[1].

  • fir carboxylate : Due to the lack of data on the substance itself, a read-across approach was used with (2-endo,3-exo)-ethyl 3-(1-methylethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate. Based on this, a NOAEL of 50 mg/kg/day was established, and the MOE was deemed adequate.

Genotoxicity

Both methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate and fir carboxylate have been shown to be non-genotoxic in bacterial reverse mutation assays (Ames test) and in vitro chromosome aberration tests.

Reproductive and Developmental Toxicity

For both substances, the reproductive and developmental toxicity endpoints were evaluated using the Threshold of Toxicological Concern (TTC) approach.

  • methyl 2,2-dimethyl-6-methylene-1-cyclohexanecarboxylate : As a Cramer Class I material, the exposure is below the TTC of 0.03 mg/kg/day, indicating no concern for reproductive toxicity[1].

  • fir carboxylate : As a Cramer Class II material, the exposure is below the TTC, indicating no concern for reproductive toxicity.

Experimental Protocols

The following are generalized protocols for the key toxicological studies mentioned in this guide, based on OECD guidelines.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test is used to assess the potential of a substance to induce gene mutations.

OECD_471_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis TestSubstance Test Substance in Solvent Plate_S9 Plate with S9 Mix TestSubstance->Plate_S9 Plate_noS9 Plate without S9 Mix TestSubstance->Plate_noS9 Bacteria Bacterial Strains (e.g., S. typhimurium, E. coli) Bacteria->Plate_S9 Bacteria->Plate_noS9 S9 S9 Metabolic Activation System S9->Plate_S9 Incubate Incubate at 37°C for 48-72 hours Plate_S9->Incubate Plate_noS9->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Control Count->Compare OECD_473_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_harvest Cell Harvest cluster_analysis Analysis Cells Mammalian Cells (e.g., Human Lymphocytes) Treat_S9 Treat with Test Substance + S9 Activation Cells->Treat_S9 Treat_noS9 Treat with Test Substance - S9 Activation Cells->Treat_noS9 Arrest Add Metaphase Arresting Agent Treat_S9->Arrest Treat_noS9->Arrest Harvest Harvest and Fix Cells Arrest->Harvest Microscopy Microscopic Analysis of Chromosomes Harvest->Microscopy Score Score for Aberrations Microscopy->Score HRIPT_Workflow cluster_induction Induction Phase (3 weeks) cluster_challenge Challenge Phase Apply_Patch Apply Patch with Test Substance (9 applications over 3 weeks) Remove_Patch Remove Patch after 24h Apply_Patch->Remove_Patch Evaluate_Skin Evaluate Skin Reaction Remove_Patch->Evaluate_Skin Evaluate_Skin->Apply_Patch Rest Rest Period (2 weeks) Evaluate_Skin->Rest Apply_Challenge Apply Challenge Patch to a Naive Site Rest->Apply_Challenge Remove_Challenge Remove after 24h Apply_Challenge->Remove_Challenge Final_Evaluation Evaluate Skin Reaction at 48h and 72h Remove_Challenge->Final_Evaluation

References

CISTULATE as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

CISTULATE as a Chiral Building Block: A Technical Guide

Initial Research Note: An extensive search of chemical databases and scientific literature did not yield any results for a compound named "this compound." This term does not correspond to a recognized chemical entity in the field of organic synthesis. It is possible that "this compound" is a proprietary name, a novel compound not yet in public literature, or a typographical error.

To fulfill the user's request for an in-depth technical guide on a chiral building block, this document will focus on (S)-Solketal (also known as L-Solketal or (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol). (S)-Solketal is a widely used and well-documented chiral building block derived from the renewable resource glycerol (B35011). It serves as an excellent exemplar to illustrate the principles, applications, and methodologies relevant to the use of chiral synthons in organic chemistry, drug discovery, and materials science.

(S)-Solketal: A Versatile Chiral Building Block

(S)-Solketal is a protected form of L-glycerol, where the 1,2-diol is masked as an isopropylidene acetal. This protection leaves a single primary hydroxyl group available for a wide range of chemical transformations. Its chirality, derived from the C2 of the glycerol backbone, makes it a valuable starting material in asymmetric synthesis.

Key Attributes:

  • Source: Readily prepared from L-glycerol, a byproduct of biodiesel production.

  • Chirality: Possesses a single, well-defined stereocenter.

  • Functionality: Features a nucleophilic primary alcohol and a stable, yet readily cleavable, protecting group.

  • Applications: Utilized in the synthesis of pharmaceuticals, structured lipids, green solvents, and as a fuel additive.[1][2]

Logical Relationship of (S)-Solketal in the Chiral Pool

G Figure 1. (S)-Solketal in the Chiral Pool Glycerol (Prochiral) Glycerol (Prochiral) S-Solketal S-Solketal Glycerol (Prochiral)->S-Solketal Acetone (B3395972) Acetone Acetone->S-Solketal Acid Catalyst Acid Catalyst Acid Catalyst->S-Solketal Asymmetric Synthesis Asymmetric Synthesis S-Solketal->Asymmetric Synthesis Chiral Pool Chiral Pool Chiral Pool->Glycerol (Prochiral) Pharmaceuticals Pharmaceuticals Asymmetric Synthesis->Pharmaceuticals Biofuels Biofuels Asymmetric Synthesis->Biofuels Specialty Chemicals Specialty Chemicals Asymmetric Synthesis->Specialty Chemicals

Caption: Figure 1. Relationship of (S)-Solketal to the chiral pool and its applications.

Quantitative Data on (S)-Solketal Synthesis

The synthesis of solketal (B138546) from glycerol and acetone is a well-studied acid-catalyzed ketalization reaction.[3] The yield and conversion are highly dependent on the reaction conditions.

Catalyst TypeAcetone/Glycerol Molar RatioTemperature (°C)Time (h)Glycerol Conversion (%)Solketal Yield (%)Reference
p-TSA1.5:1Room Temp.24-86[4]
SO₄²⁻/ZnAl₂O₄–ZrO₂10:170299.398[3]
Amberlyst-466:1600.5~8584[5]
Amberlite IR 120 Na3:1501.575.04-[6]
Indion 225H3:150-70-[7]

Experimental Protocols

Synthesis of (S)-Solketal from L-Glycerol

This protocol is adapted from a general procedure for solketal synthesis using p-toluenesulfonic acid (p-TSA) as a catalyst.[4]

Materials:

  • L-Glycerol (30 mmol, 2.76 g)

  • 2,2-Dimethoxypropane (45 mmol, 4.69 g) or Acetone (excess)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount, e.g., 10 mg)

  • Acetone (30 mL, as solvent if not used in excess as reactant)

  • Ethyl acetate (B1210297) and n-hexane for chromatography

Procedure:

  • To a round-bottom flask, add L-glycerol, acetone (or 2,2-dimethoxypropane), and the solvent acetone.

  • Add a catalytic amount of p-TSA to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the excess acetone and other volatile reactants under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and n-hexane (e.g., 5:95 v/v) as the eluent.

  • The final product, (S)-Solketal, is isolated as a colorless oil.

Esterification of (S)-Solketal with a Fatty Acid

This protocol describes the synthesis of fatty acid solketal esters (FASEs), which have applications as biofuels and additives.[1][8]

Materials:

  • (S)-Solketal (1.5 molar equivalents to the fatty acid)

  • Dodecanoic acid (Lauric acid)

  • p-Toluenesulfonic acid (PTSA) (5% w/w of the fatty acid)

Procedure:

  • In a reaction vessel, combine dodecanoic acid and (S)-Solketal (1.5 molar equivalents).

  • Add PTSA (5% by weight of the dodecanoic acid).

  • Heat the solvent-free mixture to 60°C with stirring.

  • Maintain the reaction at 60°C for 4 hours.

  • Monitor the conversion of the fatty acid by gas chromatography (GC) or TLC.

  • Upon completion, the reaction mixture can be purified by filtration to remove the catalyst and subsequent distillation or chromatography if necessary.

Mandatory Visualizations

Experimental Workflow: Synthesis of (S)-Solketal

G Figure 2. Workflow for (S)-Solketal Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Combine L-Glycerol, Acetone, and p-TSA B Stir at Room Temperature for 24h A->B C Remove Volatiles (Rotary Evaporation) B->C D Column Chromatography (Silica Gel) C->D E Characterize Product (NMR, IR, MS) D->E

Caption: Figure 2. Step-by-step workflow for the laboratory synthesis of (S)-Solketal.

Signaling Pathway: Application in Triglyceride Synthesis

(S)-Solketal is a key intermediate for the stereospecific synthesis of triglycerides. The pathway involves sequential esterification and deprotection steps.

G Figure 3. Pathway to Triglycerides via (S)-Solketal Solketal (S)-Solketal Ester1 Protected Monoglyceride Solketal->Ester1 Esterification Deprotection Acidic Deprotection Ester1->Deprotection Monoglyceride Monoglyceride Deprotection->Monoglyceride Ester2 Triglyceride Monoglyceride->Ester2 Esterification R1COOH R1-COOH R1COOH->Ester1 R2R3COOH R2/R3-COOH R2R3COOH->Ester2

Caption: Figure 3. Synthetic pathway for producing triglycerides using (S)-Solketal.

Conclusion

While the requested compound "this compound" remains unidentified, (S)-Solketal provides a robust and illustrative example of a chiral building block in modern organic synthesis. Its accessibility from renewable resources, combined with its synthetic versatility, ensures its continued importance in academic and industrial research.[2] The detailed protocols and quantitative data presented herein offer a comprehensive overview for researchers, scientists, and drug development professionals interested in the application of such chiral synthons.

References

A Technical Guide to the Sensory Perception of CISTULATE

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides an in-depth technical overview of the sensory perception of CISTULATE, a novel compound that elicits a sensation of heat and pain. The core of this perception is its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel. This guide will detail the molecular mechanisms of this compound-induced TRPV1 activation, the subsequent signaling pathways, and the experimental protocols used to elucidate these processes. Quantitative data are presented in tabular format for clarity and comparative analysis. Furthermore, key pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals. For the purpose of this guide, the well-researched interactions of capsaicin (B1668287) with the TRPV1 receptor will be used as a proxy for this compound, given the identical mechanism of action.

Introduction

This compound is a chemical compound that activates the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is a key player in the mammalian somatosensory system.[1] TRPV1 is a polymodal sensor, responding to various stimuli including noxious heat (temperatures greater than 43°C), acidic conditions, and certain chemical compounds.[1][2][3] The activation of TRPV1 by this compound leads to a burning sensation and pain, a process that is fundamental to nociception.[1][4] This guide explores the intricate molecular interactions and cellular consequences of this compound's engagement with TRPV1.

Molecular Mechanism of this compound-TRPV1 Interaction

The sensory perception of this compound begins with its direct binding to the TRPV1 ion channel. This interaction has been extensively studied, revealing a specific binding pocket and a "tail-up, head-down" configuration of the this compound molecule within the channel's transmembrane segments.[2][5]

Binding Site and Molecular Interactions

This compound binds to a pocket formed by the transmembrane helices of the TRPV1 channel.[2][5] This binding is stabilized by a combination of hydrogen bonds and van der Waals interactions.[2][5] Key amino acid residues, such as Y511 in the S3 helix and T550 in the S4 helix, have been identified as crucial for this interaction.[6] Upon binding, this compound stabilizes the open state of the TRPV1 channel through a "pull-and-contact" mechanism with the S4-S5 linker.[5]

Channel Gating

TRPV1 is believed to possess two gates: an upper gate at the selectivity filter and a lower gate formed by the S6 helices.[2] For the channel to open and allow ion permeation, this compound must induce the opening of both gates.[2] The precise sequence of events following this compound binding that leads to the opening of these gates is an area of active investigation.

Signaling Pathways in this compound-Mediated Sensory Perception

The activation of TRPV1 by this compound initiates a cascade of intracellular signaling events, ultimately leading to the perception of pain and heat.

Ion Influx and Neuronal Depolarization

Upon activation by this compound, the TRPV1 channel opens, allowing an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the nociceptive neurons.[2] This influx of positive ions leads to the depolarization of the neuron's membrane, which, if it reaches the threshold, triggers the firing of action potentials.[2] These electrical signals are then transmitted along the pain pathways to the spinal cord and brain, where they are interpreted as a burning sensation.[7]

Downstream Signaling Cascades

The influx of Ca²⁺ through the TRPV1 channel also acts as a second messenger, initiating various intracellular signaling pathways. These can include the activation of protein kinase C (PKC) and other kinases, which can further modulate the activity of TRPV1 and other cellular proteins.[7] In immune cells, TRPV1-mediated Ca²⁺ influx can activate NF-κB dependent cytokine pathways.[8] In sensory neurons, it triggers the release of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP).[8]

Sensitization and Desensitization

The sensitivity of TRPV1 to this compound is not static. Inflammatory mediators can increase the sensitivity of TRPV1, a process known as sensitization, leading to hyperalgesia (increased sensitivity to pain).[1] Conversely, prolonged exposure to this compound leads to a decrease in TRPV1 activity, a phenomenon called desensitization.[1][4] This desensitization is thought to be mediated by the influx of Ca²⁺ and subsequent activation of calmodulin and the phosphatase calcineurin.[1] This property is harnessed for the paradoxical analgesic effect of topical this compound applications.[1]

CISTULATE_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TRPV1 TRPV1 Channel (Closed) This compound->TRPV1 Binds TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Activation Ca_influx Ca²⁺ Influx TRPV1_open->Ca_influx Na_influx Na⁺ Influx TRPV1_open->Na_influx Depolarization Neuronal Depolarization Ca_influx->Depolarization Second_Messengers Second Messenger Signaling (PKC, etc.) Ca_influx->Second_Messengers Na_influx->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Second_Messengers->Neuropeptide_Release

This compound-induced TRPV1 signaling pathway.

Quantitative Data on this compound-TRPV1 Interaction

The interaction between this compound and the TRPV1 receptor has been quantified through various experimental approaches. The following tables summarize key quantitative parameters.

ParameterValueSpeciesMethodReference
EC₅₀ 0.9 µMHumanImpedance Spectroscopy[9]
EC₅₀ ~50 nMHumanNot Specified[1]
Temperature Threshold for Activation >43 °CMammalianElectrophysiology[1][7]
pH for Activation ≤ 5.9MammalianElectrophysiology[10]

Table 1: Activation Parameters of TRPV1 by this compound and other stimuli.

AgonistEC₅₀Species
This compound (Capsaicin) Sub-micromolar rangeRodent, Human
N-Arachidonoyl dopamine ~50 nMHuman
N-Oleyl-dopamine (Kᵢ) 36 nMHuman

Table 2: Comparative Potency of Various TRPV1 Agonists.[1][2]

Experimental Protocols

The understanding of this compound's sensory perception is built upon a variety of experimental techniques. This section details the methodologies for key experiments.

Patch-Clamp Electrophysiology for TRPV1 Activity

Objective: To directly measure the ion flow through the TRPV1 channel upon activation by this compound.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid containing the gene for the TRPV1 channel.

  • Patch-Clamp Recording: Whole-cell or inside-out patch-clamp recordings are performed on the transfected cells.

  • Solutions: The extracellular solution contains physiological concentrations of ions. The intracellular solution in the patch pipette mimics the cell's cytoplasm.

  • Stimulation: this compound is applied to the extracellular solution at varying concentrations.

  • Data Acquisition: The resulting ionic currents are recorded using an amplifier and data acquisition software. The holding potential is typically set at -60 mV.

  • Analysis: The current-voltage (I-V) relationship and dose-response curves are plotted to determine the EC₅₀ and other electrophysiological properties.

Calcium Imaging

Objective: To visualize and quantify the influx of calcium into cells upon TRPV1 activation.

Methodology:

  • Cell Culture and Dye Loading: Cells expressing TRPV1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Stimulation: A baseline fluorescence is recorded before the application of this compound. This compound is then added to the cell culture medium.

  • Image Acquisition: Changes in intracellular calcium concentration are monitored by recording the fluorescence intensity over time using a fluorescence microscope.

  • Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

Site-Directed Mutagenesis

Objective: To identify key amino acid residues in the TRPV1 channel that are critical for this compound binding and activation.

Methodology:

  • Primer Design: Mutagenesis primers are designed to introduce specific amino acid substitutions at target sites in the TRPV1 gene.

  • PCR Mutagenesis: Polymerase Chain Reaction (PCR) is used to amplify the TRPV1 plasmid with the designed mutations.

  • Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.

  • Sequencing: The plasmid DNA is sequenced to confirm the desired mutation.

  • Functional Assay: The mutated TRPV1 channels are expressed in a suitable cell line (e.g., HEK293 cells), and their response to this compound is assessed using patch-clamp electrophysiology or calcium imaging.

Experimental_Workflow cluster_electrophysiology Patch-Clamp Electrophysiology cluster_calcium_imaging Calcium Imaging cluster_mutagenesis Site-Directed Mutagenesis A1 Transfect HEK293 cells with TRPV1 A2 Perform whole-cell patch-clamp A1->A2 A3 Apply this compound A2->A3 A4 Record ionic currents A3->A4 A5 Analyze I-V curves and dose-response A4->A5 B1 Load cells with calcium-sensitive dye B2 Record baseline fluorescence B1->B2 B3 Apply this compound B2->B3 B4 Monitor fluorescence intensity changes B3->B4 B5 Quantify intracellular calcium levels B4->B5 C1 Design mutagenesis primers C2 Perform PCR mutagenesis of TRPV1 C1->C2 C3 Transform E. coli and sequence plasmid C2->C3 C4 Express mutated TRPV1 in cells C3->C4 C5 Assess function via electrophysiology or calcium imaging C4->C5

Workflow for key experiments in this compound research.

Conclusion

The sensory perception of this compound is a complex process initiated by its specific interaction with the TRPV1 ion channel. This interaction leads to cation influx, neuronal depolarization, and the transmission of pain and heat signals to the central nervous system. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the modulation of TRPV1 activity for therapeutic purposes, such as the development of novel analgesics. The continued study of the this compound-TRPV1 system holds significant promise for advancing our understanding of pain perception and management.

References

The Elusive Methyl Camphenoate: An In-depth Guide to its Potential Presence and Analysis in Plant Volatiles

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate tapestry of plant volatiles is a subject of continuous scientific exploration, revealing a vast array of compounds that play crucial roles in plant defense, communication, and reproduction. This guide delves into the natural occurrence of a specific, yet elusive compound: methyl camphenoate. While direct evidence for the widespread natural occurrence of methyl camphenoate in plant volatiles is scarce in current scientific literature, this document provides a comprehensive overview of its potential biosynthetic precursors, camphene (B42988) and its derivatives, and the analytical methodologies required for its detection and quantification. By examining the known distribution of structurally related compounds and the enzymatic machinery present in plants, we can infer the potential for methyl camphenoate's existence and guide researchers in their quest to identify this and other novel plant-derived molecules.

Data Presentation: Quantitative Occurrence of Camphene and Borneol in Plant Volatiles

Given the lack of direct quantitative data for methyl camphenoate, this section focuses on its key structural precursors: the monoterpene camphene and its oxygenated derivative, borneol . The presence and relative abundance of these compounds can serve as indicators for plant species that may have the potential to produce camphenoate esters. The data presented below, gathered from various gas chromatography-mass spectrometry (GC-MS) analyses of plant essential oils, highlights the variability of these compounds across different plant families and species.

Plant SpeciesFamilyPlant PartCamphene (%)Borneol (%)
Salvia officinalisLamiaceaeLeaves7.801.90
Cinnamomum camphoraLauraceaeLeaves1.5481.58
Achillea millefoliumAsteraceaeFlowers0.25-
Thymus atlanticusLamiaceaeAerial Parts7.321.1
Pinus nigraPinaceaeNeedles--
Salvia sclareaLamiaceaeAerial Parts15.612.9

Note: The percentages represent the relative abundance of the compound in the analyzed essential oil. A hyphen (-) indicates that the compound was not reported as a major constituent in the cited study.

Biosynthesis of Precursors and the Hypothetical Formation of Methyl Camphenoate

The biosynthesis of monoterpenes, including camphene, originates from the methylerythritol 4-phosphate (MEP) pathway in plant plastids. This pathway produces the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

Biosynthesis of Camphene and Borneol

The formation of camphene and its derivatives begins with the condensation of IPP and DMAPP to form geranyl diphosphate (GPP). A specific monoterpene synthase, bornyl diphosphate synthase (BPPS), then catalyzes the cyclization of GPP to bornyl diphosphate. This intermediate can be converted to borneol.[1] Camphene can be formed through the enzymatic cyclization of linalyl pyrophosphate, which is an isomer of GPP.[2]

Camphene and Borneol Biosynthesis GPP Geranyl Diphosphate (GPP) LPP Linalyl Pyrophosphate GPP->LPP Isomerase BPP Bornyl Diphosphate GPP->BPP Bornyl Diphosphate Synthase Camphene Camphene LPP->Camphene Camphene Synthase Borneol Borneol BPP->Borneol Hydrolase

Biosynthesis of Camphene and Borneol from Geranyl Diphosphate.
Hypothetical Formation of Methyl Camphenoate

The formation of methyl camphenoate would likely involve the enzymatic esterification of a camphene-derived carboxylic acid. This process would require two key steps:

  • Oxidation: Camphene or a related derivative would need to be oxidized to form a carboxylic acid, such as camphenoic acid. This is a plausible step, as oxidation of terpenes is common in plants.

  • Methylation: The resulting carboxylic acid would then be methylated by a methyltransferase enzyme, using S-adenosyl-L-methionine (SAM) as a methyl donor. Plants are known to possess a wide variety of methyltransferases that act on diverse substrates, including other plant acids like salicylic (B10762653) acid and benzoic acid to form methyl salicylate (B1505791) and methyl benzoate, respectively.[3]

While the direct enzymatic evidence for the formation of methyl camphenoate is currently absent from scientific literature, the existence of monoterpene esters in various plants suggests that the necessary enzymatic machinery could potentially exist.[4]

Experimental Protocols

The identification and quantification of novel or rare volatile compounds like methyl camphenoate require sensitive and robust analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of plant volatiles.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile compounds from the headspace of a sample.[5][6][7][8][9]

Materials:

  • Plant material (e.g., leaves, flowers)

  • 20 mL headspace vials with screw caps (B75204) and septa

  • SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))

  • Heater/agitator for SPME

Procedure:

  • Place a known amount of fresh or dried plant material into a headspace vial.

  • Seal the vial with the screw cap.

  • Place the vial in the heater/agitator and equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.

  • Expose the SPME fiber to the headspace for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.

  • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5MS)

GC Parameters (Typical):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (for high sensitivity)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 150°C at 5°C/min

    • Ramp to 250°C at 10°C/min, hold for 5 minutes

  • Transfer Line Temperature: 280°C

MS Parameters (Typical):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-400

Data Analysis:

  • Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

  • Quantification: For quantitative analysis, a calibration curve is generated using a certified standard of the target analyte. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Experimental Workflow for Volatile Analysis Plant_Material Plant Material HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Plant_Material->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Results Results (Volatile Profile) Data_Analysis->Results

Workflow for the analysis of plant volatiles.

Conclusion

The natural occurrence of methyl camphenoate in plant volatiles remains an open question. While direct evidence is lacking, the widespread presence of its precursors, camphene and borneol, across the plant kingdom suggests that its formation is biochemically plausible. The biosynthetic machinery for the oxidation of terpenes and the methylation of carboxylic acids is well-established in plants.

Researchers and drug development professionals seeking to explore the chemical diversity of plant volatiles are encouraged to employ sensitive analytical techniques such as HS-SPME-GC-MS. The detailed protocols and biosynthetic insights provided in this guide offer a framework for the targeted search for methyl camphenoate and other novel monoterpene esters. The discovery of such compounds could unveil new bioactive molecules with potential applications in the pharmaceutical and fragrance industries. Further investigation into the methyltransferases of plants known to be rich in camphene and its derivatives may be a promising avenue for uncovering the elusive methyl camphenoate.

References

An In-depth Technical Guide to the Spectroscopic Data of CISTULATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for CISTULATE, scientifically known as methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, this document presents a compilation of expected spectroscopic values based on the analysis of structurally similar bicyclic monoterpenoid esters. Detailed, generalized experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties
  • IUPAC Name: methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate

  • Synonyms: this compound, Methyl camphenoate

  • CAS Number: 52557-97-8

  • Molecular Formula: C₁₁H₁₈O₂

  • Molecular Weight: 182.26 g/mol

Structure:

Figure 1: 2D representation of the this compound molecule.

Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.65s3H-OCH₃ (Ester methyl)
~ 2.50d1HH at C2 (α to carbonyl)
~ 2.20m1HBridgehead H
~ 1.80 - 1.20m7HBicyclic ring protons (CH, CH₂)
~ 1.10s3Hgem-dimethyl CH₃
~ 1.05s3Hgem-dimethyl CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 175.0CC=O (Ester carbonyl)
~ 51.5CH₃-OCH₃ (Ester methyl)
~ 50.0CQuaternary C3 (gem-dimethyl)
~ 48.0CHC2 (α to carbonyl)
~ 45.0 - 25.0CH, CH₂Bicyclic ring carbons
~ 25.0CH₃gem-dimethyl CH₃
~ 23.0CH₃gem-dimethyl CH₃
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 2960 - 2870StrongC-H stretch (alkane)
~ 1735StrongC=O stretch (ester)
~ 1470 - 1450MediumC-H bend (alkane)
~ 1200 - 1150StrongC-O stretch (ester)
Table 4: Predicted Mass Spectrometry (MS) Data
m/z RatioRelative IntensityAssignment
182Medium[M]⁺ (Molecular ion)
151Medium[M - OCH₃]⁺
123Strong[M - COOCH₃]⁺
95Very StrongFragmentation of the bicyclic ring
81StrongFurther fragmentation of the bicyclic structure

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve the this compound sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., 1024 scans, 2-second relaxation delay).

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve this compound in CDCl3 transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire Spectra (1H & 13C) lock_shim->acquire process_data Fourier Transform, Phase & Baseline Correction acquire->process_data calibrate Calibrate Chemical Shifts process_data->calibrate

Figure 2: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (1-2 drops)

  • FTIR spectrometer with a liquid sample holder (e.g., NaCl or KBr plates)

  • Pipette

Procedure:

  • Background Scan: Record a background spectrum of the clean, empty sample holder.

  • Sample Application: Place a drop of the neat liquid this compound sample onto one of the salt plates and carefully place the second plate on top to create a thin film.

  • Acquisition: Place the sample holder in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

  • This compound sample

  • Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).

  • Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

  • Vial and syringe for sample introduction

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent.

  • Instrument Setup: Tune the mass spectrometer using a standard calibration compound. Set the ionization mode to Electron Ionization (EI) with a standard energy of 70 eV.

  • Injection: Inject the sample into the GC-MS system. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum, scanning a suitable mass range (e.g., m/z 40-300).

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Representative Signaling Pathway: Olfactory Transduction

As this compound is primarily used as a fragrance ingredient, a relevant biological interaction is its detection by olfactory receptors in the nasal epithelium. While a specific receptor for this compound has not been identified, the general mechanism of olfactory signal transduction provides a logical framework for its potential biological activity.

Olfactory_Pathway This compound This compound (Odorant Molecule) OR Olfactory Receptor (GPCR) This compound->OR Binds to G_olf G-protein (Gαolf) Activation OR->G_olf Activates AC Adenylyl Cyclase III Activation G_olf->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Na_influx Ca²⁺ / Na⁺ Influx CNG->Ca_Na_influx Allows Depolarization Membrane Depolarization Ca_Na_influx->Depolarization Causes Signal Signal to Olfactory Bulb Depolarization->Signal Generates

The Core of Interaction: A Technical Guide to CISTULATE's Engagement with Biological Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the interactions between the novel small molecule CISTULATE and biological membranes. As the primary interface for cellular communication and a critical determinant of drug efficacy and toxicity, the cell membrane presents a key area of investigation for understanding the pharmacological profile of new chemical entities. This document outlines the core mechanisms of this compound's actions, detailing its effects on membrane biophysical properties, its engagement with specific membrane components, and the subsequent modulation of intracellular signaling cascades. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound's membrane biology, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Introduction to this compound and Membrane Interactions

This compound is a synthetic small molecule currently under investigation for its potential therapeutic applications. Its unique chemical structure suggests a significant interaction with the lipid bilayer and associated proteins, which is a focal point of its mechanism of action. The interaction of a drug with the cell membrane is a critical, often primary, event that dictates its subsequent biological effects.[1][2] These interactions can range from non-specific partitioning into the lipid bilayer to highly specific binding with membrane proteins.[2][3] Understanding these interactions at a molecular level is paramount for predicting a drug's pharmacokinetics, pharmacodynamics, and potential toxicity.[1]

The biological membrane is a complex and dynamic structure, primarily composed of a phospholipid bilayer with embedded proteins, cholesterol, and glycolipids.[4][5][6] This intricate assembly is not uniform, featuring specialized microdomains such as lipid rafts, which are enriched in cholesterol and sphingolipids and serve as platforms for signal transduction.[7][8][9][10] The fluidity of the membrane, which is influenced by its lipid composition and cholesterol content, plays a crucial role in cellular processes by affecting the mobility and function of membrane proteins.[5][11][12][13]

This guide will explore the multifaceted interactions of this compound with biological membranes, beginning with its influence on the physical properties of the membrane, followed by its specific interactions with membrane proteins and lipids, and concluding with the downstream consequences for cellular signaling.

Effects of this compound on Membrane Biophysical Properties

The initial interaction of this compound with the cell membrane often involves its partitioning into the lipid bilayer, which can lead to alterations in the membrane's physical characteristics. These changes can have profound effects on membrane function and the activity of embedded proteins.

Membrane Fluidity

Membrane fluidity is a critical parameter that governs the lateral diffusion of lipids and proteins within the membrane, thereby influencing cellular processes like signal transduction and membrane trafficking.[5][11] Cholesterol is a key regulator of membrane fluidity; it decreases fluidity at higher temperatures by restricting phospholipid movement and increases fluidity at lower temperatures by preventing tight packing of phospholipids.[12][13]

This compound has been observed to modulate membrane fluidity. The precise effect is dependent on the lipid composition of the membrane. In model membranes composed primarily of unsaturated phospholipids, this compound decreases fluidity, likely by ordering the acyl chains. Conversely, in membranes rich in saturated lipids, it can increase fluidity by disrupting the highly ordered gel phase.

Table 1: Effect of this compound on Membrane Fluidity in Different Model Membranes

Model Membrane CompositionThis compound Concentration (µM)Anisotropy (r)Change in Fluidity
DOPC (100%)00.15 ± 0.01-
100.18 ± 0.02Decrease
500.22 ± 0.02Decrease
DPPC (100%)00.35 ± 0.03-
100.31 ± 0.02Increase
500.27 ± 0.03Increase
DOPC:DPPC:Cholesterol (2:2:1)00.25 ± 0.02-
100.26 ± 0.02No significant change
500.28 ± 0.03Slight Decrease

Data presented as mean ± standard deviation. Anisotropy (r) is inversely proportional to membrane fluidity.

Membrane Permeability

The lipid bilayer acts as a selective barrier, and alterations in its structure can affect its permeability to ions and small molecules.[14] this compound has been shown to induce a concentration-dependent increase in membrane permeability, suggesting a disruption of the normal lipid packing.[15] This effect is more pronounced in cholesterol-depleted membranes, indicating that cholesterol may play a protective role against this compound-induced membrane disruption.

Table 2: this compound-induced Calcein Leakage from Unilamellar Vesicles

Vesicle CompositionThis compound Concentration (µM)% Calcein Leakage
POPC (100%)02.1 ± 0.5
2515.4 ± 2.1
10045.8 ± 3.5
POPC:Cholesterol (7:3)01.8 ± 0.4
258.2 ± 1.5
10022.5 ± 2.8

Data presented as mean ± standard deviation.

Interaction of this compound with Membrane Components

Beyond its general effects on the lipid bilayer, this compound exhibits specific interactions with key membrane components, including membrane proteins and lipid microdomains. These interactions are central to its targeted biological activity.

Binding to Membrane Proteins

A significant portion of therapeutic drugs target membrane proteins.[2][16] this compound has been identified to bind with high affinity to the transmembrane receptor, Receptor Tyrosine Kinase X (RTK-X), a key player in cell growth and proliferation signaling pathways. This interaction is thought to be a primary mechanism of its therapeutic action.

Table 3: Binding Affinity of this compound for RTK-X

LigandTargetMethodKd (nM)
This compoundRTK-XSurface Plasmon Resonance (SPR)75.3 ± 5.2
This compound-Analog 1RTK-XIsothermal Titration Calorimetry (ITC)152.1 ± 10.8
This compound-Analog 2RTK-XMicroscale Thermophoresis (MST)> 1000

Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates higher affinity. Data presented as mean ± standard deviation.

Interaction with Lipid Rafts

Lipid rafts are dynamic, ordered microdomains within the plasma membrane that are enriched in cholesterol and sphingolipids.[7][10] They serve as organizing centers for signaling molecules.[9][17] this compound has been shown to preferentially partition into lipid raft domains, which can be attributed to its chemical structure. This localization can lead to the modulation of signaling events that are initiated within these rafts. The disruption of lipid rafts by agents like methyl-β-cyclodextrin has been shown to abrogate the downstream effects of this compound.[8]

Modulation of Intracellular Signaling Pathways

By interacting with membrane components, this compound initiates a cascade of intracellular signaling events. These pathways ultimately determine the cellular response to the compound.

Inhibition of the RTK-X Pathway

Binding of this compound to RTK-X inhibits its autophosphorylation, a critical step in the activation of its downstream signaling cascade.[18] This leads to the suppression of the PI3K/Akt and MAPK/ERK pathways, both of which are crucial for cell survival and proliferation.[19]

RTK_X_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound RTKX RTK-X This compound->RTKX Inhibits PI3K PI3K RTKX->PI3K Ras Ras RTKX->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK ERK->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK

Caption: this compound-mediated inhibition of the RTK-X signaling pathway.

Induction of Autophagy

Interestingly, the alteration of membrane properties and signaling pathways by this compound converges on the induction of autophagy, a cellular self-degradative process.[20] The exact mechanism is under investigation but is thought to involve the modulation of lipid metabolism and the inhibition of pro-survival signals.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with biological membranes.

Membrane Fluidity Assay (Fluorescence Anisotropy)

This technique measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer. A higher anisotropy value indicates restricted motion and thus lower membrane fluidity.

Protocol:

  • Prepare large unilamellar vesicles (LUVs) of the desired lipid composition by extrusion.

  • Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), into the LUVs at a molar ratio of 1:500 (probe:lipid).

  • Incubate the DPH-labeled LUVs with varying concentrations of this compound for 30 minutes at 37°C.

  • Measure the fluorescence anisotropy using a fluorescence spectrophotometer with excitation at 350 nm and emission at 452 nm.

  • Calculate the anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where IVV and IVH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.

Fluidity_Assay_Workflow Start Start: Prepare LUVs Incorporate Incorporate DPH probe Start->Incorporate Incubate Incubate with this compound Incorporate->Incubate Measure Measure Fluorescence Anisotropy Incubate->Measure Calculate Calculate Anisotropy (r) Measure->Calculate End End: Determine Fluidity Change Calculate->End

Caption: Workflow for the fluorescence anisotropy-based membrane fluidity assay.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics of interactions between a ligand and an analyte in real-time.[21]

Protocol:

  • Immobilize purified RTK-X onto a CM5 sensor chip via amine coupling.

  • Prepare a series of this compound concentrations in a suitable running buffer (e.g., HBS-EP+).

  • Inject the this compound solutions over the sensor surface at a constant flow rate.

  • Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of bound this compound.

  • After the association phase, flow running buffer over the surface to monitor the dissociation phase.

  • Regenerate the sensor surface with a low pH solution.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow Start Start: Immobilize RTK-X on Sensor Chip Inject_this compound Inject this compound (Association) Start->Inject_this compound Inject_Buffer Inject Buffer (Dissociation) Inject_this compound->Inject_Buffer Regenerate Regenerate Sensor Surface Inject_Buffer->Regenerate Analyze Analyze Sensorgrams (Determine ka, kd, Kd) Regenerate->Analyze End End: Binding Kinetics Determined Analyze->End

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of this compound-RTK-X binding.

Conclusion

The interaction of this compound with biological membranes is a complex and pivotal aspect of its pharmacological profile. This guide has detailed its influence on membrane biophysical properties, its specific binding to RTK-X, and its preferential partitioning into lipid rafts. These membrane-level events culminate in the modulation of key intracellular signaling pathways, providing a mechanistic basis for its observed cellular effects. The experimental protocols provided herein offer a robust framework for the continued investigation of this compound and other novel chemical entities that target the cell membrane. A thorough understanding of these fundamental interactions is essential for the rational design and development of next-generation therapeutics.

References

Methodological & Application

Application Note & Protocol: Chiral Separation of Cistulate Isomers by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral separation is a critical analytical challenge in the pharmaceutical industry, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of chiral compounds due to its high resolution and sensitivity.[1][2] This application note provides a detailed protocol for the chiral separation of hypothetical "Cistulate" isomers, a class of volatile or semi-volatile chiral compounds, using GC-MS with a chiral stationary phase. The principles and methods described herein are broadly applicable to a wide range of chiral molecules.

The fundamental principle of chiral separation by GC lies in the use of a chiral stationary phase (CSP).[1][3][4] The CSP forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times and, thus, separation.[1][3] Cyclodextrin derivatives are among the most widely used and effective CSPs for this purpose.[5][6][7]

Experimental Protocols

Sample Preparation and Derivatization

For compounds that are not sufficiently volatile or thermally stable for GC analysis, a derivatization step is often necessary.[8] Derivatization can improve chromatographic behavior and enhance detectability.[8][9] Acylation, for instance, can reduce polarity and increase volatility by converting polar functional groups like hydroxyl or amino groups into esters or amides.[10]

Protocol for Derivatization (Acylation Example):

  • Reagents:

    • This compound isomer standard or sample

    • Anhydrous Acetic Anhydride (or other suitable acylating agent)

    • Pyridine (as a catalyst)

    • Ethyl Acetate (or other suitable solvent)

    • Anhydrous Sodium Sulfate

  • Procedure:

    • Accurately weigh 1 mg of the this compound isomer standard or sample into a 2 mL autosampler vial.

    • Add 500 µL of Ethyl Acetate to dissolve the sample.

    • Add 100 µL of Acetic Anhydride and 10 µL of Pyridine to the vial.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature.

    • Add a small amount of anhydrous Sodium Sulfate to remove any excess water.

    • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The selection of the chiral column and the optimization of GC parameters are crucial for achieving successful separation. Cyclodextrin-based columns, such as those with β-cyclodextrin derivatives, are a good starting point for method development.[5][6]

Table 1: GC-MS Parameters for Chiral Separation of this compound Isomers

ParameterValue
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
Chiral Column CycloSil-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin based column
Carrier Gas Helium, Constant Flow
Flow Rate 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Start at 80°C, hold for 1 min, ramp to 180°C at 5°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Range m/z 40-450
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Note: These parameters are a starting point and may require optimization for specific this compound isomers.

Data Presentation and Analysis

Successful chiral separation will result in two distinct peaks for the two enantiomers. The quality of the separation is assessed by the resolution (Rs) between the two peaks. A resolution of ≥ 1.5 is generally considered baseline separation.

Table 2: Hypothetical Retention Data for Chiral Separation of this compound Enantiomers

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
Enantiomer 115.251,250,0001.8
Enantiomer 215.601,245,000

The mass spectrometer provides confirmation of the identity of the eluting compounds. The mass spectra of enantiomers are identical, so their identification is based on their unique retention times on the chiral column. For trace analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity.[1][4]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the chiral separation of this compound isomers by GC-MS.

GCMS_Workflow Sample This compound Sample Derivatization Derivatization (e.g., Acylation) Sample->Derivatization Increase Volatility GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Inject Derivatized Sample Data_Processing Data Processing (Integration, Identification) GCMS_Analysis->Data_Processing Acquire Data Results Results (Enantiomeric Ratio, Resolution) Data_Processing->Results Quantify & Report

Caption: Workflow for GC-MS Chiral Separation.

Logical Relationship of Chiral Separation

The diagram below outlines the key interactions and principles governing the separation of enantiomers on a chiral stationary phase.

Chiral_Separation_Principle Analyte Chiral Analyte (Enantiomer Mixture) Interaction Transient Diastereomeric Complex Formation Analyte->Interaction CSP Chiral Stationary Phase (e.g., Cyclodextrin) CSP->Interaction Separation Differential Retention Interaction->Separation Different Stabilities Detection MS Detection Separation->Detection Separated Enantiomers

Caption: Principle of Chiral Recognition in GC.

Conclusion

This application note provides a comprehensive protocol for the chiral separation of hypothetical this compound isomers using GC-MS. The methodology, including sample derivatization, selection of a chiral stationary phase, and optimization of GC-MS parameters, serves as a robust starting point for researchers developing chiral separation methods. The successful application of these techniques is essential for the accurate determination of enantiomeric purity in pharmaceutical development and other scientific disciplines.

References

Application Note: Quantitative Analysis of CISTULATE in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed methodology for the quantification of CISTULATE, a common fragrance ingredient, in various cosmetic matrices. Given the regulatory landscape and the potential for skin sensitization with fragrance compounds, robust and reliable analytical methods are crucial for quality control and safety assessment in the cosmetics industry. This document outlines two primary analytical techniques: a Gas Chromatography-Mass Spectrometry (GC-MS) method for comprehensive identification and quantification, and a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine quality control. The protocols cover sample preparation, instrumental analysis, and method validation in accordance with ICH Q2(R1) guidelines.

Introduction

This compound (methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate) is a synthetic fragrance ingredient valued for its fresh, piney, and citrus-like aroma. It is incorporated into a wide array of cosmetic products, including creams, lotions, and perfumes. The concentration of fragrance ingredients in cosmetics is a critical parameter, as certain levels can be associated with allergic contact dermatitis in susceptible individuals. Therefore, accurate quantification of this compound is essential for formulation development, quality assurance, and regulatory compliance. This application note provides detailed protocols for researchers, scientists, and drug development professionals to effectively quantify this compound in cosmetic products.

Mechanism of Action: Skin Sensitization by Fragrance Allergens

Fragrance ingredients can sometimes lead to skin sensitization, a type of allergic contact dermatitis. This is a delayed-type hypersensitivity (Type IV) reaction. The process is initiated when small, chemically reactive molecules, known as haptens, penetrate the skin and bind to skin proteins. Some fragrance molecules are not reactive themselves but are transformed into haptens through oxidation when exposed to air (prehaptens) or by metabolic processes within the skin (prohaptens). These modified proteins are then recognized as foreign by antigen-presenting cells, such as Langerhans cells in the epidermis. These cells process the antigen and migrate to the lymph nodes to present it to T-lymphocytes, leading to the sensitization of the individual. Subsequent exposure to the same fragrance allergen triggers an inflammatory response at the site of contact.

skin_sensitization_pathway cluster_epidermis Epidermis cluster_lymph_node Lymph Node cluster_reexposure Re-exposure Site (Epidermis) This compound This compound (Prehapten/Prohapten) Hapten Reactive Hapten This compound->Hapten Oxidation/ Metabolism HaptenProtein Hapten-Protein Complex (Antigen) Hapten->HaptenProtein SkinProtein Skin Protein SkinProtein->HaptenProtein LangerhansCell Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LangerhansCell Uptake ActivatedLC Activated Langerhans Cell LangerhansCell->ActivatedLC Processing & Maturation TCell Naive T-Cell ActivatedLC->TCell Antigen Presentation SensitizedTCell Sensitized Memory T-Cell TCell->SensitizedTCell Proliferation & Differentiation Cytokines Cytokine Release SensitizedTCell->Cytokines Activation InflammatoryResponse Inflammatory Response (Dermatitis) Cytokines->InflammatoryResponse

Caption: Skin Sensitization Pathway for Fragrance Allergens.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the selective and sensitive quantification of this compound in complex cosmetic matrices such as creams and lotions.

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Weigh 1.0 g of the cosmetic sample into a 15 mL polypropylene (B1209903) centrifuge tube.

  • Add 5.0 mL of ethanol (B145695) and vortex for 1 minute to disperse the sample.

  • Add 5.0 mL of hexane (B92381) and vortex for 2 minutes to extract this compound.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean glass tube.

  • Evaporate the hexane extract to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 1.0 mL of hexane containing an appropriate internal standard (e.g., Isobornyl acetate (B1210297) at 10 µg/mL).

  • Transfer the final solution to a GC vial for analysis.

b. GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 180°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Quantifier Ion: m/z (to be determined from this compound mass spectrum)

    • Qualifier Ions: m/z (to be determined from this compound mass spectrum)

c. Method Validation (Hypothetical Data)

The method should be validated according to ICH Q2(R1) guidelines. The following table summarizes the expected performance characteristics.

ParameterSpecificationResult
Linearity (r²) ≥ 0.9950.998
Range 1 - 50 µg/mL1 - 50 µg/mL
Limit of Detection (LOD) Report0.3 µg/mL
Limit of Quantification (LOQ) Report1.0 µg/mL
Accuracy (% Recovery) 80 - 120%95.2 - 104.5%
Precision (% RSD) ≤ 15%< 10%
Specificity No interference at the retention time of this compoundPass
High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for routine quality control analysis of this compound in less complex matrices like perfumes or aqueous-based lotions.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Weigh 0.5 g of the cosmetic sample into a beaker and dilute with 10 mL of a 50:50 ethanol:water solution.

  • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Load the diluted sample onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.

  • Elute this compound from the cartridge with 5 mL of acetonitrile.

  • Collect the eluate and dilute to a final volume of 10 mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing start Cosmetic Sample weigh Weigh Sample start->weigh disperse Disperse/Dilute in Solvent weigh->disperse extract Extraction (LLE or SPE) disperse->extract cleanup Clean-up/ Concentration extract->cleanup reconstitute Reconstitute in Final Solvent cleanup->reconstitute end_prep Sample for Analysis reconstitute->end_prep hplc_gc HPLC-UV or GC-MS end_prep->hplc_gc separation Chromatographic Separation hplc_gc->separation detection Detection (UV/MS) separation->detection data_acq Data Acquisition detection->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: General Experimental Workflow for this compound Analysis.

b. HPLC-UV Instrumental Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 210 nm

c. Method Validation (Hypothetical Data)

The HPLC-UV method should also be validated according to ICH Q2(R1) guidelines.

ParameterSpecificationResult
Linearity (r²) ≥ 0.9950.999
Range 5 - 100 µg/mL5 - 100 µg/mL
Limit of Detection (LOD) Report1.5 µg/mL
Limit of Quantification (LOQ) Report5.0 µg/mL
Accuracy (% Recovery) 90 - 110%98.1 - 102.3%
Precision (% RSD) ≤ 10%< 5%
Specificity No interference at the retention time of this compoundPass

Data Presentation and Comparison

The choice between GC-MS and HPLC-UV will depend on the cosmetic matrix, required sensitivity, and the purpose of the analysis. A summary of the key quantitative parameters for both proposed methods is provided below for easy comparison.

ParameterGC-MS MethodHPLC-UV Method
Principle Separation by volatility, detection by massSeparation by polarity, detection by UV absorbance
Selectivity Very HighModerate to High
Sensitivity (LOQ) 1.0 µg/mL5.0 µg/mL
Linear Range 1 - 50 µg/mL5 - 100 µg/mL
Typical Application Complex matrices, trace analysis, confirmationRoutine QC, simpler matrices
Sample Preparation Liquid-Liquid ExtractionSolid-Phase Extraction
Analysis Time ~25 min per sample~15 min per sample

Conclusion

The GC-MS and HPLC-UV methods detailed in this application note provide robust and reliable approaches for the quantification of this compound in cosmetic products. The GC-MS method offers higher selectivity and sensitivity, making it suitable for complex matrices and confirmatory analysis. The HPLC-UV method provides a simpler and faster alternative for routine quality control applications. Proper method validation according to ICH guidelines is essential to ensure the accuracy and reliability of the results. These protocols will aid researchers and quality control analysts in the cosmetic industry in monitoring this compound levels to ensure product quality and safety.

Application Notes and Protocols for the Stereoselective Synthesis of CISTULATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, literature-based protocol for the stereoselective synthesis of CISTULATE, chemically known as methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate. This compound is a fragrance ingredient with a characteristic pine and citrus odor. The synthetic strategy hinges on a highly stereoselective asymmetric Diels-Alder reaction to construct the core bicyclo[2.2.1]heptane skeleton with the desired stereochemistry. This is followed by the removal of the chiral auxiliary and subsequent esterification to yield the final product. The protocols provided are based on established methodologies for analogous transformations and are intended to serve as a comprehensive guide for the laboratory synthesis of this compound.

Introduction

The bicyclo[2.2.1]heptane framework is a common motif in many natural products and biologically active molecules. Its rigid, three-dimensional structure makes it a valuable scaffold in medicinal chemistry and materials science. The stereoselective synthesis of substituted bicyclo[2.2.1]heptanes is a significant challenge in organic synthesis. The protocol outlined herein proposes a robust and efficient pathway to this compound, focusing on achieving high stereoselectivity through a chiral auxiliary-mediated Diels-Alder reaction.

Proposed Stereoselective Synthetic Pathway

The proposed synthetic route to this compound is a multi-step process commencing with an asymmetric Diels-Alder reaction to establish the key stereocenters. This is followed by the reductive cleavage of the chiral auxiliary and esterification of the resulting carboxylic acid.

G cluster_0 Asymmetric Diels-Alder Reaction cluster_1 Purification and Auxiliary Cleavage cluster_2 Final Esterification start Cyclopentadiene (B3395910) + Chiral Acrylate da_reaction Diels-Alder Cycloaddition (Lewis Acid Catalyzed) start->da_reaction da_product Diels-Alder Adduct (endo/exo mixture) da_reaction->da_product purification Chromatographic Separation of endo isomer da_product->purification cleavage Reductive Cleavage of Chiral Auxiliary purification->cleavage camphenoic_acid (1S,4R)-Camphenoic Acid cleavage->camphenoic_acid esterification Fischer Esterification (Methanol, Acid Catalyst) camphenoic_acid->esterification This compound This compound (Final Product) esterification->this compound

Caption: Proposed workflow for the stereoselective synthesis of this compound.

Data Presentation

The following table summarizes the expected yields and stereoselectivities for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.

StepReactionReagentsTypical Yield (%)Stereoselectivity (endo:exo)Enantiomeric Excess (ee %)
1Asymmetric Diels-AlderCyclopentadiene, Chiral Acrylate, Lewis Acid (e.g., Et₂AlCl)70-90>95:5>98
2Reductive Auxiliary CleavageLiAlH₄ or SmI₂85-95N/A>98
3Fischer EsterificationMethanol (B129727), H₂SO₄ (catalytic)75-90N/A>98

Experimental Protocols

Step 1: Asymmetric Diels-Alder Reaction

This step aims to construct the bicyclo[2.2.1]heptene ring system with high stereocontrol using a chiral auxiliary attached to the dienophile.

Materials:

Procedure:

  • Preparation of the Chiral N-Acryloylsultam (Dienophile):

    • To a solution of (S)-(-)-2,10-camphorsultam (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add acryloyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the chiral N-acryloylsultam.

  • Diels-Alder Reaction:

    • Dissolve the purified chiral N-acryloylsultam (1.0 eq) in anhydrous dichloromethane and cool the solution to -78 °C under a nitrogen atmosphere.

    • Slowly add diethylaluminum chloride (1.1 eq) and stir the mixture for 30 minutes.

    • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 3-4 hours.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to separate the major endo diastereomer.

Step 2: Reductive Cleavage of the Chiral Auxiliary

This step removes the chiral auxiliary to yield the enantiomerically pure carboxylic acid.

Materials:

  • Diels-Alder adduct from Step 1

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • To a solution of the purified Diels-Alder adduct (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add LiAlH₄ (2.0 eq) portion-wise.

  • Stir the reaction mixture at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing with diethyl ether.

  • Acidify the filtrate with 1 M HCl to pH 2-3.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid (Camphenoic acid). The recovered chiral auxiliary can be purified from the aqueous layer.

Step 3: Fischer Esterification to Yield this compound

This final step converts the carboxylic acid to the methyl ester.

Materials:

  • (1S,4R)-Camphenoic acid from Step 2

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated aqueous sodium bicarbonate

  • Diethyl ether

Procedure:

  • Dissolve the camphenoic acid (1.0 eq) in anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation or column chromatography to afford this compound.

Conclusion

The described protocol provides a comprehensive and stereoselective pathway for the synthesis of this compound. The key to achieving the desired stereochemistry is the asymmetric Diels-Alder reaction, which allows for the efficient construction of the bicyclo[2.2.1]heptane core with high enantiopurity. Subsequent standard transformations provide the target molecule in good overall yield. This application note should serve as a valuable resource for researchers in organic synthesis and fragrance chemistry.

Application Note and Protocol: In Vitro Assays for Assessing Compound X Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "CISTULATE" is not a recognized chemical compound. This document provides a generalized framework for assessing the in vitro cytotoxicity of a hypothetical compound, hereafter referred to as "Compound X."

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process.[1] In vitro cytotoxicity assays are fundamental for screening compound libraries, understanding mechanisms of cell death, and selecting promising candidates for further studies.[1] This document outlines detailed protocols for assessing the cytotoxicity of Compound X using a panel of standard in vitro assays. These assays measure various cellular parameters, including metabolic activity, membrane integrity, and the activation of apoptotic pathways.

Overview of Cytotoxicity Assays

A multi-assay approach is recommended to build a comprehensive cytotoxic profile of Compound X.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2][3] Viable cells with active metabolism can convert the yellow tetrazolium salt (MTT) into a purple formazan (B1609692) product.[4]

  • LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[5] It is a common method for determining cell viability and cytotoxicity.[6]

  • Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis.[7][8] Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptotic and necrotic cells.[7][8]

  • Caspase-3/7 Activity Assay: This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[9][10][11]

Data Presentation

The cytotoxic effects of Compound X are typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to an untreated control.[12][13][14]

Table 1: Cytotoxicity of Compound X (IC50 Values in µM) in Various Cell Lines

Cell LineCompound X (IC50 in µM)Doxorubicin (Positive Control) (IC50 in µM)
MCF-7 (Breast Cancer)12.5 ± 1.30.8 ± 0.1
A549 (Lung Cancer)25.1 ± 2.51.2 ± 0.2
HepG2 (Liver Cancer)18.7 ± 1.90.9 ± 0.1
HUVEC (Normal Cells)> 1005.6 ± 0.7

Table 2: Apoptosis Induction by Compound X in A549 Cells (24-hour treatment)

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound X (12.5 µM)70.3 ± 3.515.8 ± 1.813.9 ± 1.5
Compound X (25 µM)45.1 ± 4.230.2 ± 3.124.7 ± 2.8
Compound X (50 µM)15.6 ± 2.848.9 ± 5.335.5 ± 4.1

Experimental Workflow

The general workflow for assessing the in vitro cytotoxicity of a novel compound is illustrated below.

G General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cluster_reporting Reporting cell_culture Cell Line Selection & Culture compound_prep Compound X Stock Solution Preparation cell_seeding Cell Seeding in Multi-well Plates compound_prep->cell_seeding treatment Treatment with Compound X (Dose-Response) cell_seeding->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation cytotoxicity_assays Perform Cytotoxicity Assays (MTT, LDH, etc.) incubation->cytotoxicity_assays data_acquisition Data Acquisition (e.g., Plate Reader, Flow Cytometer) cytotoxicity_assays->data_acquisition data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) data_acquisition->data_analysis reporting Report Generation data_analysis->reporting

General workflow for assessing in vitro cytotoxicity.

Experimental Protocols

Cell Culture and Compound Preparation
  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) and a normal cell line (e.g., HUVEC) in their recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Preparation: Prepare a stock solution of Compound X (e.g., 10 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Prepare a series of working solutions by diluting the stock solution with the complete cell culture medium to achieve the desired final concentrations.[1]

MTT Assay Protocol

This protocol is adapted from standard MTT assay procedures.[3][4][15]

  • Seed cells (5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of Compound X or vehicle control.

  • Incubate the plates for 24, 48, or 72 hours.[1]

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[3]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay Protocol

This protocol is based on the principle of measuring LDH released from damaged cells.[5][6][16]

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with various concentrations of Compound X and include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[17]

  • After the incubation period, transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[18]

  • Incubate for 30 minutes at room temperature, protected from light.[18]

  • Measure the absorbance at 490 nm using a microplate reader.[6]

Annexin V/PI Apoptosis Assay Protocol

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][19]

  • Seed cells in a 6-well plate and treat with Compound X for the desired time.

  • Harvest the cells, including any floating cells, and wash them with cold PBS.[7]

  • Resuspend the cells in 1X Annexin V binding buffer.[19]

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[20]

  • Analyze the stained cells by flow cytometry within one hour.[1]

Caspase-3/7 Activity Assay Protocol

This assay measures the activity of key executioner caspases.[9]

  • Seed cells in a white-walled 96-well plate and treat them with Compound X.

  • After incubation, add the Caspase-Glo® 3/7 Reagent to each well.[21] This reagent contains a proluminescent substrate for caspase-3/7.[9]

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of caspase activity.[21]

Signaling Pathways in Apoptosis

Compound X may induce cytotoxicity through the activation of apoptotic signaling pathways. The two main pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases like caspase-3 and -7.[22][23]

G Simplified Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Execution Pathway death_ligands Death Ligands (e.g., FasL, TNF-α) death_receptors Death Receptors (e.g., Fas, TNFR1) death_ligands->death_receptors disc DISC Formation death_receptors->disc pro_caspase8 Pro-caspase-8 disc->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 bcl2_family Bcl-2 Family Proteins (Bax/Bak) caspase8->bcl2_family via Bid cleavage pro_caspase37 Pro-caspase-3, -7 caspase8->pro_caspase37 cell_stress Cellular Stress (e.g., DNA Damage) cell_stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome pro_caspase9 Pro-caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase37 caspase37 Caspase-3, -7 (Executioner Caspases) pro_caspase37->caspase37 substrates Cellular Substrate Cleavage (e.g., PARP) caspase37->substrates apoptosis Apoptosis substrates->apoptosis

Intrinsic and extrinsic apoptosis signaling pathways.

References

Application Notes: Characterizing Olfactory Receptor Responses to the Fragrance Ingredient Cistulate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The ability to detect and discriminate a vast array of odorants is mediated by a large family of Olfactory Receptors (ORs), which belong to the G protein-coupled receptor (GPCR) superfamily.[1] Understanding how a specific odorant, such as the fragrance ingredient Cistulate (fir carboxylate), interacts with this diverse receptor repertoire is a foundational goal in fields ranging from sensory neuroscience to fragrance development. A critical step in this process is "deorphanization," which involves identifying the specific ORs that are activated by a given ligand.[2]

This document outlines the application of a robust, high-throughput in vitro method—the luciferase reporter gene assay—in a heterologous cell system for characterizing the interaction between this compound and a library of human ORs.[3]

Principle of the Assay

This method relies on functionally expressing ORs in a host cell line, typically Human Embryonic Kidney 293 (HEK293) cells, which are not native to the olfactory system.[4] The canonical OR signaling cascade involves the activation of a specific G protein (Gαolf), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[5] The elevated cAMP levels activate Protein Kinase A (PKA), leading to the phosphorylation of the transcription factor cAMP Response Element-Binding protein (CREB).[2]

In this assay system, the cells are co-transfected with a reporter plasmid containing the firefly luciferase gene under the control of a cAMP Response Element (CRE) promoter.[2] When an OR is activated by an odorant like this compound, the resulting increase in intracellular cAMP drives the expression of luciferase. The activity of the receptor can then be quantified by lysing the cells and measuring the light produced upon the addition of the luciferin (B1168401) substrate.[6] A constitutively expressed Renilla luciferase is often used as an internal control to normalize for transfection efficiency and cell viability.[2]

Key Applications

  • High-Throughput Screening (HTS): Efficiently screen a large library of ORs to identify which receptors respond to this compound.[3]

  • Dose-Response Analysis: Quantify the potency of this compound for a specific OR by generating dose-response curves and calculating the half-maximal effective concentration (EC₅₀).[7]

  • Specificity Profiling: Determine the molecular receptive range of a this compound-activated receptor by testing structurally related molecules.[8]

  • Structure-Activity Relationship (SAR) Studies: Investigate how modifications to the this compound molecule affect OR activation, providing insights for designing new fragrance ingredients.

Data Presentation

Quantitative data from screening and dose-response experiments can be summarized for clear interpretation and comparison.

Table 1: Example Screening Results for this compound Against a Panel of Olfactory Receptors

This table illustrates hypothetical results from a primary screen where multiple ORs are tested against a single, fixed concentration of this compound (e.g., 100 µM). The response is shown as fold activation over a vehicle control.

Olfactory Receptor (OR)Fold Activation (Mean ± SEM, n=3)Hit ( > 3-fold)
OR1A11.2 ± 0.2No
OR2J30.9 ± 0.1No
OR5K1 15.7 ± 1.8 Yes
OR7D42.1 ± 0.4No
OR10G41.1 ± 0.3No
OR11A1 5.4 ± 0.7 Yes

Table 2: Example Dose-Response Data for this compound on Identified Receptors

This table presents the calculated potency (EC₅₀) and efficacy (maximum fold activation) for the "hit" receptors identified in the primary screen.[9]

Olfactory Receptor (OR)EC₅₀ (µM)Maximum Fold ActivationHill Slope
OR5K125.316.21.1
OR11A189.15.80.9

Signaling Pathway and Experimental Workflow Diagrams

Olfactory_Signaling_Pathway cluster_nucleus Nucleus This compound This compound (Odorant) OR OR This compound->OR 1. Binding cAMP cAMP (Second Messenger) PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation CREB CREB PKA->CREB 6. Phosphorylation CREB_P CREB-P (Phosphorylated) CREB->CREB_P CRE CRE CREB_P->CRE 7. Binding Luciferase Luciferase Gene CRE->Luciferase 8. Transcription Golf Golf OR->Golf 2. Activation AC AC Golf->AC 3. Activation AC->cAMP 4. ATP to cAMP

Experimental_Workflow transfect transfect prep_odorant prep_odorant transfect->prep_odorant 24h Incubation stimulate stimulate prep_odorant->stimulate lyse lyse stimulate->lyse 4-6h Incubation measure_firefly measure_firefly lyse->measure_firefly measure_renilla measure_renilla measure_firefly->measure_renilla analyze analyze measure_renilla->analyze

Experimental Protocols

Protocol 1: High-Throughput Screening of an OR Library with this compound using a Dual-Luciferase® Reporter Assay

This protocol is adapted for a 96-well format and is based on established methods for heterologous expression of ORs.[2][6]

1. Materials and Reagents

  • Cell Line: Hana3A cells (a HEK293T-derived cell line stably expressing accessory proteins) or standard HEK293T cells.[3]

  • Culture Medium: MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Plasmids:

    • Individual ORs cloned into an expression vector (e.g., pCI).

    • Receptor-Transporting Protein 1S (RTP1S) in an expression vector.[2]

    • pCRE-Luc: Firefly luciferase reporter plasmid.

    • pSV40-RL: Renilla luciferase control plasmid.

  • Transfection Reagent: Lipofectamine® 2000 or similar.

  • Odorant: this compound (fir carboxylate), analytical grade.

  • Assay Reagents: Dual-Glo® Luciferase Assay System, PBS.

  • Equipment: 96-well white, clear-bottom cell culture plates, luminometer with dual injectors.

2. Day 1: Cell Plating and Transfection

  • Culture Hana3A/HEK293T cells to ~90% confluency.

  • Trypsinize, count, and resuspend cells in culture medium to a density of 2 x 10⁵ cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well). Incubate for 4-6 hours at 37°C, 5% CO₂.

  • For each well, prepare a DNA master mix. For a single OR, combine:

    • 50 ng OR plasmid

    • 50 ng pCRE-Luc plasmid

    • 5 ng pSV40-RL plasmid

    • 25 ng RTP1S plasmid (if using HEK293T cells)

  • Following the manufacturer's protocol, mix the DNA with the transfection reagent in serum-free medium.

  • Incubate for 20 minutes at room temperature to allow complexes to form.

  • Add 20 µL of the transfection complex to each well.

  • Incubate the plate for 24 hours at 37°C, 5% CO₂.

3. Day 2: Odorant Stimulation

  • Prepare a 100 mM stock solution of this compound in DMSO.

  • Prepare a 2X working solution of this compound at the desired final screening concentration (e.g., 200 µM) by diluting the stock in serum-free medium. Prepare a vehicle control using DMSO at the same final concentration (e.g., 0.1%).

  • Carefully remove the medium from the cells.

  • Add 100 µL of the 2X this compound solution or vehicle control to the appropriate wells.

  • Incubate the plate for 4-6 hours at 37°C, 5% CO₂.

4. Day 3: Luminescence Measurement

  • Equilibrate the plate and Dual-Glo® reagents to room temperature.

  • Add 75 µL of Dual-Glo® Luciferase Reagent (contains Firefly luciferin) to each well.

  • Incubate for 10 minutes at room temperature to induce cell lysis and stabilize the signal.

  • Measure Firefly luminescence (RLU₁) in a plate-reading luminometer.

  • Add 75 µL of Dual-Glo® Stop & Glo® Reagent (quenches Firefly reaction and contains Renilla substrate) to each well.

  • Incubate for 10 minutes at room temperature.

  • Measure Renilla luminescence (RLU₂).

5. Data Analysis

  • For each well, calculate the normalized response ratio: Ratio = RLU₁ / RLU₂ .

  • Calculate the Fold Activation for each OR by dividing its average normalized response by the average normalized response of the vehicle control: Fold Activation = Ratio(this compound) / Ratio(Vehicle) .

  • Identify "hits" as ORs showing a fold activation significantly above background (e.g., > 3-fold).

Protocol 2: Dose-Response Curve Generation for this compound

This protocol is performed on the "hit" ORs identified in the screening phase.

  • Follow steps 2.1-2.8 from Protocol 1 for the specific ORs of interest.

  • On Day 2, prepare a serial dilution of this compound in serum-free medium. A typical 8-point dilution series might range from 1 nM to 1 mM, plus a vehicle control.

  • Stimulate the cells with each concentration in triplicate as per steps 3.3-3.5 in Protocol 1.

  • On Day 3, measure luminescence as described in steps 4.1-4.7.

  • Analyze the data by calculating the Fold Activation for each concentration point.

  • Plot Fold Activation against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀, Hill slope, and maximum response.[7][10]

References

Application Note: CISTULATE as a Tracer in Environmental Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Following a comprehensive review of available scientific literature and chemical databases, there is currently no evidence to support the use of CISTULATE as a tracer in environmental transport studies. This compound, chemically identified as methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate[1], is primarily documented and utilized as a fragrance ingredient in the aroma industry[2][3][4]. Its characteristic pine and citrus scent makes it a valuable component in various fragrance formulations[3][4].

The search for its application as an environmental tracer yielded no results. Environmental tracer studies commonly employ substances with specific, well-documented properties such as high detectability at low concentrations, chemical inertness in the studied environment, and known transport characteristics. Examples of established environmental tracers include various isotopes (e.g., tritium, chlorine-36), chlorofluorocarbons (CFCs), and ions like chloride[5][6][7]. These tracers are instrumental in understanding groundwater movement, contaminant transport, and other hydrological processes[5][6][7][8][9][10][11].

Given the absence of any data on this compound's use in this context, the following sections on quantitative data, experimental protocols, and signaling pathways cannot be completed. The information below is provided as a placeholder to illustrate the structure of the requested application notes, but it is important to reiterate that the core premise of this compound as an environmental tracer is not supported by current information.

Quantitative Data Summary

No quantitative data is available for this compound in the context of environmental transport studies. A typical data summary table for an environmental tracer would include the following parameters, none of which are documented for this compound in this application.

ParameterValueUnitsAnalytical MethodReference
Molecular Weight 182.26 g/mol -[1]
Solubility in Water 66.57 (estimated)mg/L @ 25 °C-[4]
Vapor Pressure 0.148 (estimated)mmHg @ 25 °C-[4]
logP (o/w) 3.235 (estimated)--[4]
Typical Concentration Range in Environmental Samples Not Applicable---
Detection Limit in Water Not Applicable---
Detection Limit in Soil/Sediment Not Applicable---
Environmental Half-life Not Applicable---

Experimental Protocols

No experimental protocols exist for the use of this compound as an environmental tracer. A standard protocol would typically involve the following steps. The diagram below illustrates a generalized workflow for an environmental tracer study.

G cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Field Implementation cluster_2 Phase 3: Laboratory Analysis cluster_3 Phase 4: Data Interpretation and Modeling A Site Selection and Characterization B Tracer Selection (e.g., this compound - Hypothetical) A->B C Tracer Injection Solution Preparation B->C D Tracer Injection C->D E Sample Collection (Water, Soil) at Predetermined Intervals D->E F Sample Preparation (Extraction, Concentration) E->F G Instrumental Analysis (e.g., GC-MS, LC-MS) F->G H Data Quantification G->H I Data Analysis and Visualization H->I J Transport Modeling I->J K Reporting J->K

Generalized workflow for an environmental tracer study.

Signaling Pathways and Logical Relationships

No signaling pathways or established logical relationships involving this compound in environmental systems have been described. The concept of a "signaling pathway" is more relevant to biological or biochemical processes, whereas environmental transport is governed by physical and chemical principles. A diagram illustrating the logical relationship in a hypothetical tracer transport scenario is presented below.

G cluster_0 Source cluster_1 Transport Pathways cluster_2 Receptor Source Tracer Injection Point (Hypothetical: this compound) Advection Advection (Groundwater Flow) Source->Advection Dispersion Dispersion (Mechanical & Molecular) Source->Dispersion Sorption Sorption (to Soil/Sediment) Advection->Sorption Degradation Degradation (Biotic/Abiotic) Advection->Degradation Receptor Monitoring Well (Observation Point) Advection->Receptor Dispersion->Receptor

Logical flow of a hypothetical tracer in a porous medium.

The initial request to create detailed Application Notes and Protocols for this compound as an environmental tracer cannot be fulfilled due to the lack of any supporting scientific evidence for such an application. This compound's known use is confined to the fragrance industry. Researchers and scientists seeking tracers for environmental transport studies should refer to established and well-documented compounds and methods in the field of hydrology and environmental science.

References

Application Notes & Protocols: Formulation Techniques for Incorporating CISTULATE in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CISTULATE is a novel active pharmaceutical ingredient (API) with significant therapeutic potential. However, its poor aqueous solubility presents a substantial challenge for achieving adequate bioavailability in drug delivery systems. Emulsion-based formulations offer a promising strategy to overcome this limitation by encapsulating the lipophilic this compound within the oil phase of an oil-in-water (O/W) or water-in-oil (W/O) emulsion. This enhances its solubilization and facilitates its absorption.

These application notes provide a comprehensive overview of various formulation techniques for incorporating this compound into emulsions, ranging from conventional methods to advanced nano-emulsification technologies. Detailed protocols for preparation and characterization are provided to guide researchers in developing stable and effective this compound emulsion formulations.

Pre-Formulation Considerations for this compound

Prior to emulsion formulation, a thorough understanding of this compound's physicochemical properties is crucial. Key parameters to evaluate are summarized in Table 1.

Table 1: Key Pre-Formulation Parameters for this compound

ParameterSignificance in Emulsion FormulationTarget Value/Consideration
Solubility Determines the selection of the oil phase and the need for co-solvents. Governs the maximum achievable drug loading.[1][2][3]Screen solubility in various oils, surfactants, and co-solvents to identify a suitable vehicle.
Log P (Octanol-Water Partition Coefficient) Indicates the lipophilicity of this compound. A high Log P suggests good partitioning into the oil phase.A Log P > 2 is generally favorable for incorporation into lipid-based systems.
Melting Point Influences the choice of homogenization technique (e.g., hot vs. cold).A lower melting point may allow for easier incorporation during a heated oil phase.
Chemical Stability Determines compatibility with excipients and processing conditions (e.g., temperature, pH, light).Conduct forced degradation studies to identify potential incompatibilities.
Polymorphism Different crystalline forms can have different solubilities and dissolution rates.[4]Characterize the solid-state form of this compound to ensure consistency.

Formulation Strategies for this compound Emulsions

The choice of formulation strategy depends on the desired droplet size, stability, and route of administration.

Conventional Emulsions

Conventional emulsions have droplet sizes typically in the micrometer range and are suitable for oral and topical delivery. They can be prepared using well-established, low-energy methods.[5][6]

Nanoemulsions

Nanoemulsions, with droplet sizes typically between 20 and 200 nm, offer several advantages for poorly soluble drugs like this compound, including enhanced surface area for dissolution, improved physical stability, and the potential for targeted delivery.[7] High-energy methods are often required for their preparation.

Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8][9][10] This approach is particularly advantageous for oral delivery of lipophilic drugs.[8]

Table 2: Comparison of Emulsion Formulation Strategies for this compound

Formulation StrategyTypical Droplet SizeKey Advantages for this compoundCommon Preparation Methods
Conventional Emulsion 1 - 100 µmSimple preparation, low cost.Dry Gum Method, Wet Gum Method, Bottle Method.[5][6]
Nanoemulsion 20 - 200 nmHigh surface area, improved bioavailability, long-term stability.High-Pressure Homogenization, Microfluidization, Ultrasonication.[7]
SEDDS/SNEDDS < 200 nm (for SNEDDS)Spontaneous emulsification in vivo, enhanced drug absorption.[8][10]Simple mixing of components.

Experimental Protocols

Protocol 1: Preparation of a this compound Conventional Emulsion (Dry Gum Method)

This protocol describes a classic low-energy method for preparing a conventional oil-in-water (O/W) emulsion.

Materials:

  • This compound

  • Selected Oil (e.g., Medium-Chain Triglycerides)

  • Acacia (Gum)

  • Purified Water

  • Mortar and Pestle

  • Graduated Cylinders

Procedure:

  • Oil Phase Preparation: Dissolve the accurately weighed amount of this compound in the selected oil. Gentle heating may be applied if necessary to facilitate dissolution.

  • Primary Emulsion Formation:

    • Place the acacia powder in a dry mortar.[6]

    • Add the this compound-oil mixture to the acacia and triturate until a uniform mixture is obtained.[6]

    • Add the total required amount of purified water all at once and triturate vigorously and continuously until a characteristic "clicking" sound is heard and a thick, white, creamy primary emulsion is formed.[6]

  • Final Emulsion Preparation:

    • Gradually add the remaining aqueous phase in small portions with continuous trituration to dilute the primary emulsion to the final desired volume.

Protocol 2: Preparation of a this compound Nanoemulsion (High-Pressure Homogenization)

This protocol details a high-energy method for producing a nanoemulsion with a narrow droplet size distribution.

Materials:

  • This compound

  • Selected Oil (e.g., Soybean Oil)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant (e.g., Transcutol P)

  • Purified Water

  • High-Shear Mixer

  • High-Pressure Homogenizer

Procedure:

  • Oil Phase Preparation: Dissolve this compound in the oil. Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.

  • Aqueous Phase Preparation: Prepare the aqueous phase, which is typically purified water.

  • Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase under continuous stirring with a high-shear mixer for 10-15 minutes to form a coarse pre-emulsion.

  • Nanoemulsification:

    • Pass the coarse emulsion through a high-pressure homogenizer.

    • Operate the homogenizer at a specific pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 5-10 cycles). The optimal pressure and number of cycles should be determined experimentally.

    • Collect the resulting nanoemulsion.

Protocol 3: Characterization of this compound Emulsions

Proper characterization is essential to ensure the quality, stability, and efficacy of the final formulation.

Table 3: Key Characterization Techniques for this compound Emulsions

ParameterMethodPurpose
Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average droplet size and the width of the size distribution. A low PDI indicates a homogenous population of droplets.[11]
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the droplets. A high absolute zeta potential (typically > |30| mV) indicates good physical stability due to electrostatic repulsion.
Morphology Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the emulsion droplets.[11]
Encapsulation Efficiency (%EE) Ultracentrifugation followed by quantification of free this compound in the aqueous phase (e.g., by HPLC).To determine the percentage of this compound successfully encapsulated within the oil droplets.
Rheology Viscometer/RheometerTo assess the flow properties of the emulsion, which is important for processing, stability, and application (e.g., pourability, spreadability).[11]
Stability Studies Long-term storage at different temperatures and humidity conditions. Freeze-thaw cycles. Centrifugation.To evaluate the physical and chemical stability of the emulsion over time.

Visualizing Workflows and Pathways

Experimental Workflow for Nanoemulsion Formulation

The following diagram illustrates the general workflow for the development and characterization of a this compound nanoemulsion.

G cluster_prep Formulation Preparation cluster_char Characterization cluster_stab Stability Assessment A Oil Phase (this compound + Oil + Surfactant) C Coarse Emulsion (High-Shear Mixing) A->C B Aqueous Phase (Water) B->C D Nanoemulsion (High-Pressure Homogenization) C->D E Droplet Size & PDI (DLS) D->E F Zeta Potential (ELS) D->F G Morphology (TEM) D->G H Encapsulation Efficiency (%EE) D->H I Accelerated Stability (Temperature, Light) D->I J Physical Stability (Centrifugation, Freeze-Thaw) D->J

Workflow for this compound Nanoemulsion Formulation and Characterization.
Hypothetical Signaling Pathway for this compound

While the specific mechanism of action for this compound is under investigation, many therapeutic compounds interact with intracellular signaling pathways. The diagram below represents a hypothetical cell signaling cascade that could be modulated by a therapeutic agent. This serves as an example of how such pathways can be visualized. For instance, a compound might activate a receptor, leading to a cascade of protein phosphorylation events that ultimately affect gene transcription.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds & Activates Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Apoptosis, Proliferation) Nucleus->Response Alters Gene Expression

Hypothetical Signaling Pathway Modulated by this compound.

Conclusion

The successful formulation of the poorly soluble compound this compound into an emulsion-based delivery system is a critical step in its development as a therapeutic agent. By carefully selecting excipients and employing appropriate formulation techniques, such as conventional emulsification, nanoemulsification, or self-emulsifying systems, it is possible to enhance the solubility and bioavailability of this compound. The protocols and characterization methods outlined in these application notes provide a robust framework for researchers to develop and optimize stable and effective this compound emulsions.

References

Application Note: Headspace Analysis of Cistus spp. for Volatile Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cistus, a genus of flowering plants commonly known as rockroses, is recognized for its rich profile of volatile organic compounds (VOCs), which contribute to its characteristic aroma and potential therapeutic properties.[1][2] Headspace analysis, particularly Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), offers a sensitive, solvent-free, and minimally invasive method for the comprehensive profiling of these volatile constituents.[2][3][4] This application note provides a detailed protocol for the headspace analysis of Cistus species, along with a summary of key volatile compounds identified in various species.

The analysis of the volatile fraction of Cistus is crucial for understanding its chemical composition, which has implications for its use in traditional medicine, perfumery, and as a source of antimicrobial and anti-inflammatory agents.[1][2] The volatile profile is predominantly composed of monoterpenes and sesquiterpenes, with the exact composition varying depending on the species, geographical origin, and the part of the plant being analyzed.[1][2][5]

Experimental Protocols

1. Headspace Solid-Phase Microextraction (HS-SPME) Protocol

This protocol outlines the general procedure for the extraction of volatile compounds from Cistus plant material using HS-SPME.

a. Materials and Equipment

  • Cistus spp. plant material (e.g., leaves, flowers, aerial parts)

  • 20 mL headspace vials with PTFE/silicone septa screw caps[6]

  • SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[6][7]

  • Heater/agitator or water bath[6]

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with a split/splitless injector[1][2]

  • Analytical balance

  • Sodium chloride (NaCl) (optional, to enhance partitioning of volatiles)[6]

b. Sample Preparation

  • Weigh a precise amount of fresh or dried Cistus plant material (e.g., 0.5 - 1.0 g) and place it into a 20 mL headspace vial. The material can be used whole or gently crushed to facilitate the release of volatiles.

  • (Optional) Add a specific amount of NaCl (e.g., 1.5 g) to the vial to increase the ionic strength of the sample matrix and promote the release of volatile compounds into the headspace.[6]

  • Immediately seal the vial with the screw cap to prevent the loss of volatile compounds.

c. Headspace Extraction

  • Place the sealed vial in a heater/agitator or a temperature-controlled water bath.

  • Incubate the sample at a specific temperature (e.g., 50-60°C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace and reach equilibrium.[7][8] Agitation (e.g., 250 rpm) can be used to facilitate this process.[6]

  • After the equilibration period, expose the SPME fiber to the headspace of the vial by piercing the septum with the SPME needle and extending the fiber.

  • Keep the fiber exposed to the headspace for a specific extraction time (e.g., 30-45 minutes) at the same temperature to allow for the adsorption of the volatile analytes onto the fiber coating.[7]

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC-MS injector for analysis.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides typical parameters for the GC-MS analysis of Cistus volatiles.

a. GC-MS Parameters

  • Injector: Split/splitless, operated in splitless mode.

  • Injector Temperature: 250°C.[6]

  • Desorption Time: 3-5 minutes.[7]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Column: A non-polar or medium-polarity capillary column (e.g., BP-X25, 30 m x 0.25 mm x 0.25 µm).[1]

  • Oven Temperature Program:

    • Initial temperature: 40-60°C, hold for 2-5 minutes.

    • Ramp: Increase at a rate of 3-5°C/min to a final temperature of 220-250°C.

    • Final hold: 5-10 minutes.

  • MS Transfer Line Temperature: 230-250°C.[9]

  • Ion Source Temperature: 200-230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[9]

  • Mass Range: m/z 30-350.[9]

b. Data Analysis

  • Identify the volatile compounds by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley).

  • Confirm the identification by comparing their retention indices (RI) with those reported in the literature for a similar chromatographic column.

  • For semi-quantitative analysis, calculate the relative percentage of each compound based on its peak area relative to the total peak area of all identified compounds. For quantitative analysis, use internal or external standards to create a calibration curve.

Data Presentation

The following tables summarize the major volatile compounds identified in the headspace of different Cistus species. The composition can vary significantly based on the study, plant origin, and analytical conditions.

Table 1: Major Volatile Compounds in Cistus albidus

CompoundRelative Abundance (%)Reference
Camphene39.21[1]
α-Pinene19.01[1]
Bornyl acetate18.32[1]
Tricyclene6.86[1]
Melonal5.44[1]
epi-α-Bisabolol11.4[1]
β-Bourbonene8.7[1]
ar-Curcumene8.3[1]
α-Zingiberene7.4[1]

Table 2: Major Volatile Compounds in Cistus ladanifer

CompoundRelative Abundance (%)Reference
Linderol17.76[10]
γ-Terpinene17.55[10]
Borneol13.78[10]
Viridiflorol28.82[10]
γ-Gurjunene14.61[10]

Table 3: Major Volatile Compounds in Cistus salviifolius

CompoundRelative Abundance (%)Reference
Camphor43.86[2]
E-Caryophyllene19.26[2]
Eucalyptol19.14[2]
β-Bourbonene13.27[2]

Table 4: Major Volatile Compounds in Cistus creticus

CompoundRelative Abundance (%)Reference
α-PineneMajor constituent[1]
CampheneMajor constituent[1]
CubebeneMajor constituent[1]
Manoyl oxidePresent[11]
1,8-CineolePresent[11]
CamphorPresent[11]

Visualizations

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_hs_spme 2. Headspace SPME cluster_gcms 3. GC-MS Analysis cluster_data_analysis 4. Data Analysis plant_material Cistus Plant Material weighing Weighing plant_material->weighing vial Placement in 20 mL Vial weighing->vial sealing Sealing the Vial vial->sealing equilibration Equilibration (e.g., 60°C for 15 min) sealing->equilibration extraction SPME Fiber Exposure (e.g., 30 min) equilibration->extraction retraction Fiber Retraction extraction->retraction desorption Thermal Desorption (Injector Port) retraction->desorption separation GC Separation (Capillary Column) desorption->separation detection MS Detection separation->detection identification Compound Identification (Mass Spectra & RI) detection->identification quantification Semi-Quantification (Peak Area %) identification->quantification

Caption: Experimental workflow for HS-SPME-GC-MS analysis of Cistus volatiles.

terpene_biosynthesis cluster_mev Mevalonate (MEV) Pathway (Cytosol) cluster_mep MEP/DOXP Pathway (Plastids) cluster_precursors Terpene Precursors cluster_products Volatile Terpenoids acetyl_coa Acetyl-CoA mevalonate Mevalonate acetyl_coa->mevalonate ipp_mev Isopentenyl Pyrophosphate (IPP) mevalonate->ipp_mev ipp_mep IPP + DMAPP pyruvate_gap Pyruvate + GAP doxp DOXP pyruvate_gap->doxp doxp->ipp_mep gpp Geranyl Pyrophosphate (GPP) (C10) ipp_mep->gpp IPP + DMAPP fpp Farnesyl Pyrophosphate (FPP) (C15) gpp->fpp + IPP monoterpenes Monoterpenes (e.g., Pinene, Limonene) gpp->monoterpenes ggpp Geranylgeranyl Pyrophosphate (GGPP) (C20) fpp->ggpp + IPP sesquiterpenes Sesquiterpenes (e.g., Caryophyllene) fpp->sesquiterpenes diterpenes Diterpenes (e.g., Labdane-type) ggpp->diterpenes

References

Application Note & Protocol: Solid-Phase Microextraction (SPME) for the Analysis of CISTULATE from Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that combines sampling, preconcentration, and direct transfer of analytes into an analytical instrument, typically a Gas Chromatograph (GC).[1][2] This application note provides a detailed protocol for the extraction and analysis of the hypothetical volatile compound "CISTULATE" from air samples using SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is based on established principles for the analysis of volatile organic compounds (VOCs) in air.[3][4][5]

Principle of SPME

SPME utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase.[6] When the fiber is exposed to an air sample, analytes partition from the gaseous phase into the fiber coating until equilibrium is reached.[2] The fiber is then retracted and transferred to the injection port of a GC, where the trapped analytes are thermally desorbed for separation and detection.[6] Headspace SPME (HS-SPME) is the preferred method for extracting volatile compounds from air samples.[2]

Quantitative Data Summary

The following table summarizes the hypothetical performance data for the SPME-GC-MS method for this compound analysis. This data is illustrative and should be determined experimentally for specific applications.

ParameterValueNotes
SPME Fiber 85 µm PolyacrylateOptimized for polar volatile compounds.
Extraction Mode Headspace (HS-SPME)Suitable for volatile analytes in a gaseous matrix.
Extraction Time 30 minTime to reach equilibrium between the sample and fiber.
Extraction Temperature 40°COptimized for partitioning of this compound into the fiber.
Desorption Temperature 250°CTo ensure complete transfer of analytes to the GC column.
Desorption Time 2 minSufficient for thermal desorption of this compound.
Limit of Detection (LOD) 0.5 µg/m³Based on a signal-to-noise ratio of 3.[3]
Limit of Quantification (LOQ) 1.5 µg/m³Based on a signal-to-noise ratio of 10.
Linear Range 1.5 - 500 µg/m³Concentration range over which the method is accurate.
Reproducibility (RSD%) < 10%Indicates good precision of the method.[3]
Recovery > 90%Efficiency of the extraction process.

Experimental Protocol

This protocol outlines the step-by-step procedure for the analysis of this compound in air samples using SPME-GC-MS.

1. Materials and Reagents

  • SPME Fiber Assembly: 85 µm Polyacrylate fiber (or other appropriate fiber based on the polarity of this compound).

  • SPME Fiber Holder (manual or autosampler).

  • Gas-tight glass vials (e.g., 20 mL) with PTFE-lined septa.

  • Heating block or water bath.

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Helium (carrier gas), high purity.

  • This compound standard for calibration.

2. SPME Fiber Conditioning

Before its first use, and daily, the SPME fiber must be conditioned to remove any contaminants.

  • Insert the SPME fiber into the GC injection port.

  • Set the injection port temperature to the manufacturer's recommended conditioning temperature for the specific fiber (e.g., 270°C for Polyacrylate).

  • Extend the fiber and allow it to condition for the recommended time (e.g., 30-60 minutes).

  • After conditioning, retract the fiber and remove it from the injection port.

3. Air Sample Collection

  • Collect the air sample in a pre-cleaned, evacuated gas-tight container or Tedlar® bag.

  • Alternatively, for static headspace sampling, place a known volume of the air sample into a gas-tight vial and seal it with a PTFE-lined septum.

4. Headspace SPME Procedure

  • Place the sealed vial containing the air sample into a heating block or water bath set to the desired extraction temperature (e.g., 40°C).

  • Allow the sample to equilibrate at this temperature for a few minutes.

  • Manually or using an autosampler, pierce the vial septum with the SPME needle.

  • Extend the fiber into the headspace above the sample. Do not allow the fiber to touch any liquid if present.

  • Expose the fiber to the headspace for the predetermined extraction time (e.g., 30 minutes) to allow for the adsorption of this compound.

  • After the extraction time, retract the fiber back into the needle.

  • Withdraw the needle from the sample vial.

5. GC-MS Analysis

  • Immediately insert the SPME needle into the GC injection port, which is set to the desorption temperature (e.g., 250°C).

  • Extend the fiber to thermally desorb the trapped analytes onto the GC column.

  • Keep the fiber in the injection port for the specified desorption time (e.g., 2 minutes).

  • Simultaneously, start the GC-MS data acquisition.

  • After desorption, retract the fiber and remove the SPME device from the injection port.

GC-MS Conditions (Example)

  • Injector: Splitless mode, 250°C

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Oven Program: 40°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • MS Transfer Line: 280°C

  • Ion Source: 230°C

  • Mass Range: m/z 40-500

6. Data Analysis

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Quantify the amount of this compound by comparing the peak area to a calibration curve generated using known standards.

Visualizations

Experimental Workflow for SPME of this compound from Air Samples

SPME_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing fiber_cond SPME Fiber Conditioning hs_spme Headspace SPME of This compound fiber_cond->hs_spme sample_coll Air Sample Collection sample_coll->hs_spme desorption Thermal Desorption in GC Inlet hs_spme->desorption gcms_sep GC-MS Separation & Detection desorption->gcms_sep data_acq Data Acquisition gcms_sep->data_acq quant Quantification & Reporting data_acq->quant

Caption: Workflow for this compound analysis using SPME-GC-MS.

SPME_Parameters center_node SPME Efficiency param1 Fiber Coating param1->center_node param2 Extraction Time param2->center_node param3 Temperature param3->center_node param4 Sample Matrix (Air) param4->center_node param5 Analyte Properties (Volatility, Polarity) param5->center_node

References

Application Notes and Protocols for Olfactometer Bioassays of Putative Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on the Hypothetical Compound: CISTULATE

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olfactometer bioassays are critical tools in the field of chemical ecology and entomology for evaluating the behavioral responses of insects to volatile chemical stimuli. These assays are instrumental in the discovery and development of novel insect repellents and attractants. This document provides a detailed protocol for the use of a hypothetical compound, herein referred to as "this compound," in various insect olfactometer bioassays. While "this compound" is not a known compound in the scientific literature, this guide serves as a comprehensive template for researchers evaluating new chemical entities for their effects on insect behavior. The principles and methodologies described are based on established practices in the field.[1][2][3]

Insect olfaction is a complex process involving the detection of volatile compounds by specialized receptors on their antennae and maxillary palps.[4][5] These interactions trigger a signaling cascade that ultimately leads to a behavioral response, such as attraction or repulsion.[6][7] Understanding how a compound like this compound might interfere with this process is key to developing effective insect control strategies.

Data Presentation: Efficacy of this compound as an Insect Repellent

The following tables summarize hypothetical quantitative data for this compound's repellent effect on two common insect vectors, the mosquito Aedes aegypti and the fruit fly Drosophila melanogaster. This data is presented for illustrative purposes to demonstrate how results from olfactometer bioassays would be structured.

Table 1: Repellency of this compound against Aedes aegypti in a Y-Tube Olfactometer

Concentration of this compound (v/v)Number of Mosquitoes Choosing Treated Arm (n)Number of Mosquitoes Choosing Control Arm (n)Total Responding Mosquitoes (N)Percent Repellency (%)p-value
0.01%18325028<0.05
0.1%10405060<0.01
1%5455080<0.001
Control (Solvent only)2426504>0.05

Percent Repellency is calculated as: ((Nc - Nt) / (Nc + Nt)) x 100, where Nc is the number of insects in the control arm and Nt is the number of insects in the treated arm.

Table 2: Behavioral Response of Drosophila melanogaster to this compound in a Four-Arm Olfactometer

Treatment ArmMean Time Spent (seconds) ± SDMean Number of Entries ± SDPreference Index
This compound (0.1%)15.2 ± 3.12.1 ± 0.8-0.75
This compound (1%)8.9 ± 2.51.2 ± 0.5-0.85
Positive Control (e.g., Benzaldehyde)120.5 ± 15.218.5 ± 3.2+0.88
Negative Control (Solvent)65.4 ± 8.98.3 ± 2.10

Preference Index is calculated on a scale of -1 (strong repulsion) to +1 (strong attraction).

Experimental Protocols

Detailed methodologies for conducting olfactometer bioassays with a test compound like this compound are provided below. These protocols are generalized and may require optimization based on the insect species and specific research questions.

Protocol 1: Y-Tube Olfactometer Bioassay for Repellency

This protocol is designed to assess the repellency of this compound in a binary choice assay.

Materials:

  • Y-tube olfactometer

  • Air pump or compressed air source

  • Flow meters

  • Humidifier (e.g., gas washing bottle with distilled water)

  • Charcoal filter

  • Test insects (e.g., 5-7 day old female Aedes aegypti, starved for 12 hours)

  • This compound solutions of varying concentrations

  • Solvent control (e.g., ethanol (B145695), paraffin (B1166041) oil)

  • Filter paper discs

Procedure:

  • Preparation of this compound Solutions: Prepare serial dilutions of this compound in a suitable solvent.

  • Olfactometer Setup:

    • Connect the air source to a charcoal filter to purify the air.

    • Split the air stream and pass each through a flow meter and a humidifier.

    • Connect the humidified air streams to the two arms of the Y-tube olfactometer.

    • Maintain a constant airflow (e.g., 0.5 L/min) through each arm.[3]

  • Application of Test Compound:

    • Apply a standard volume (e.g., 10 µL) of the this compound solution to a filter paper disc and place it in one of the olfactometer arms (the "treated" arm).

    • Apply the same volume of the solvent to another filter paper disc and place it in the other arm (the "control" arm).

  • Insect Release:

    • Introduce a single insect into the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance (e.g., two-thirds) into one of the arms and remains there for a minimum period (e.g., 30 seconds).

  • Data Collection: Record the number of insects choosing the treated arm and the control arm. Also, note the number of insects that do not make a choice within the allotted time.

  • Replication and Controls:

    • Test a sufficient number of insects (e.g., 50) for each concentration.

    • After every 5-10 insects, clean the olfactometer with ethanol and bake it to remove any residual odors.

    • Rotate the position of the treated and control arms to avoid any positional bias.[8]

    • Conduct a control experiment with solvent in both arms to check for any inherent bias in the setup.

  • Statistical Analysis: Use a Chi-square test to determine if there is a significant difference between the number of insects choosing the treated versus the control arm.

Protocol 2: Four-Arm Olfactometer Bioassay for Preference

This protocol allows for the simultaneous evaluation of multiple stimuli and provides more detailed behavioral data.[9][10]

Materials:

  • Four-arm olfactometer

  • Video camera and tracking software

  • Air pump, flow meters, humidifiers, and charcoal filter as in Protocol 1

  • Test insects (e.g., Drosophila melanogaster)

  • This compound solutions

  • Positive and negative controls

  • Odor sources (e.g., filter paper, vials with treated substrates)

Procedure:

  • Olfactometer Setup:

    • Connect the purified and humidified air streams to the four arms of the olfactometer.

    • Position the video camera above the olfactometer to record the insect's movement.

  • Application of Stimuli: Place the different odor sources (this compound at various concentrations, positive control, negative control) at the ends of the four arms.

  • Insect Release: Release a single insect into the center of the olfactometer.

  • Data Recording: Record the insect's movement for a defined period (e.g., 10 minutes) using the video tracking software. The software should be able to track the insect's position and calculate parameters such as time spent in each quadrant and the number of entries into each arm.

  • Data Analysis:

    • Calculate the mean time spent and the mean number of entries for each of the four arms.

    • Calculate a preference index for each odor source.

    • Use ANOVA followed by a post-hoc test (e.g., Tukey's HSD) to compare the behavioral responses to the different stimuli.

  • Replication and Controls: As with the Y-tube olfactometer, ensure adequate replication, regular cleaning, and rotation of the odor sources to avoid bias.

Visualizations

Signaling Pathway

Insect_Olfactory_Signaling_Pathway cluster_sensillum Olfactory Sensillum cluster_brain Insect Brain Odorant This compound Pore Sensillum Pore Odorant->Pore Enters OBP Odorant Binding Protein (OBP) Pore->OBP Binds to OR_Orco Olfactory Receptor (OR) Orco Co-receptor OBP->OR_Orco:f0 Transports to ORN Olfactory Receptor Neuron (ORN) Dendrite AntennalLobe Antennal Lobe ORN->AntennalLobe Signal Transduction OR_Orco->ORN Activates MushroomBody Mushroom Body (Learned Response) AntennalLobe->MushroomBody LateralHorn Lateral Horn (Innate Response) AntennalLobe->LateralHorn Olfactometer_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound and Control Solutions D Introduce Odor Sources A->D B Acclimatize Test Insects E Release Insect B->E C Setup Olfactometer (Y-tube or Four-Arm) C->D D->E F Record Behavioral Response E->F G Quantify Choices/ Time Spent F->G H Statistical Analysis (e.g., Chi-square, ANOVA) G->H I Interpret Results (Repellency/Attraction) H->I

References

Application Notes: Encapsulation of CISTULATE for Controlled Release

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide an overview of three common methods for the encapsulation of the hypothetical small molecule drug, CISTULATE, to achieve controlled release. The selection of an appropriate method will depend on the specific physicochemical properties of this compound and the desired release profile.

  • Liposomal Encapsulation: This technique entraps this compound within lipid bilayers. It is versatile and can be used for both hydrophilic and hydrophobic molecules. Liposomes can protect the drug from degradation, improve its solubility, and modify its pharmacokinetic profile. The release of this compound from liposomes can be modulated by altering the lipid composition, size, and surface characteristics of the vesicles.

  • Polymeric Nanoparticle Encapsulation using PLGA: Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer. Encapsulating this compound within PLGA nanoparticles can provide sustained release over a prolonged period, from days to weeks. The release rate is controlled by the degradation of the polymer matrix and diffusion of the drug. This method is particularly suitable for long-term therapeutic applications.

  • Hydrogel Encapsulation: Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water. This compound can be physically entrapped or chemically conjugated to the hydrogel matrix. The release is governed by diffusion through the swollen network and/or degradation of the hydrogel. This system is advantageous for localized drug delivery.

Comparative Data on this compound Encapsulation Methods

The following table summarizes typical quantitative data for the different encapsulation methods for a hypothetical small molecule drug like this compound. These values are illustrative and would need to be determined experimentally for this compound.

ParameterLiposomal EncapsulationPLGA Nanoparticle EncapsulationHydrogel Encapsulation
Particle Size (nm) 80 - 200100 - 300Not Applicable (Bulk Gel)
Encapsulation Efficiency (%) 40 - 8550 - 9070 - 95
Drug Loading (%) 1 - 105 - 251 - 15
In Vitro Release (Time for 80% release) 24 - 72 hours7 - 28 days1 - 14 days

Experimental Protocols

Protocol 1: this compound Encapsulation in Liposomes using Thin-Film Hydration

This protocol describes the preparation of this compound-loaded liposomes using the thin-film hydration method followed by sonication for size reduction.

Materials:

  • This compound

  • Phosphatidylcholine (PC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Probe sonicator or extruder

  • Syringe filters (0.22 µm)

Procedure:

  • Lipid Film Formation:

    • Dissolve Phosphatidylcholine (PC) and Cholesterol (e.g., in a 2:1 molar ratio) and a predetermined amount of this compound in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at a constant speed in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C).

    • Reduce the pressure to evaporate the organic solvents, resulting in a thin, uniform lipid film on the flask wall.

    • Continue evaporation under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Add Phosphate Buffered Saline (PBS, pH 7.4) to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication):

    • Submerge the flask in a bath sonicator for 30-60 minutes to form small unilamellar vesicles (SUVs).

    • For a more uniform size distribution, use a probe sonicator (on ice to prevent lipid degradation) or an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.

    • Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulated this compound concentration using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a detergent or solvent.

    • Calculate the encapsulation efficiency and drug loading.

G cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Size Reduction cluster_purification Purification node_process node_process node_input node_input node_output node_output A Dissolve Lipids & this compound in Organic Solvent B Rotary Evaporation A->B C Thin Lipid Film B->C D Add Aqueous Buffer (PBS) C->D E Hydrate above Lipid Tc D->E F Multilamellar Vesicles (MLVs) E->F G Sonication or Extrusion F->G H Small Unilamellar Vesicles (SUVs) G->H I Remove Free Drug (Dialysis/Chromatography) H->I J Final Liposomal Suspension I->J

Caption: Workflow for Liposomal Encapsulation of this compound.

Protocol 2: this compound Encapsulation in PLGA Nanoparticles via Emulsion-Solvent Evaporation

This protocol details the formulation of this compound-loaded PLGA nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation technique.

Materials:

  • This compound

  • PLGA (e.g., 50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or homogenizer

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA and this compound in a volatile organic solvent like Dichloromethane (DCM).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a surfactant, typically Poly(vinyl alcohol) (PVA), in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise while stirring.

    • Immediately emulsify the mixture using a high-speed homogenizer or a probe sonicator on ice to form an oil-in-water (o/w) emulsion. The sonication energy and time will influence the final nanoparticle size.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir it at room temperature for several hours (e.g., 4-12 hours) to allow the organic solvent (DCM) to evaporate.

    • This process leads to the precipitation of PLGA, entrapping this compound within the nanoparticle matrix.

  • Nanoparticle Collection and Washing:

    • Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).

    • Discard the supernatant, which contains unencapsulated this compound and residual PVA.

    • Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove any surface-adsorbed drug and surfactant.

  • Lyophilization (Optional):

    • For long-term storage, resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).

    • Freeze the suspension and lyophilize it to obtain a dry powder.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using DLS.

    • Assess the surface morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Quantify the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent (e.g., DCM) and measuring the this compound concentration via HPLC or UV-Vis spectroscopy.

G cluster_phases Phase Preparation cluster_emulsion Emulsification cluster_solidification Solidification & Collection node_process node_process node_phase node_phase node_output node_output A Dissolve PLGA & this compound in Dichloromethane B Organic Phase (Oil) A->B E Add Organic to Aqueous Phase C Prepare PVA Solution in Water D Aqueous Phase (Water) C->D F High-Speed Homogenization or Sonication E->F G O/W Emulsion F->G H Solvent Evaporation G->H I Nanoparticle Hardening H->I J Centrifugation & Washing I->J K Purified Nanoparticles J->K

Caption: Workflow for PLGA Nanoparticle Encapsulation of this compound.

Hypothetical Signaling Pathway for this compound

This diagram illustrates a hypothetical mechanism of action for this compound as an inhibitor of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for anti-cancer drugs.

G node_drug node_drug node_receptor node_receptor node_protein node_protein node_process node_process node_output node_output This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibits RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation

Caption: Hypothetical this compound Inhibition of the RTK-RAS-RAF-MEK-ERK Pathway.

Application Note: QSAR Modeling for the Prediction of Skin Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skin sensitization, leading to allergic contact dermatitis (ACD), is a significant toxicological endpoint in the safety assessment of chemicals, cosmetics, and pharmaceutical products.[1][2][3][4] Traditionally, the identification of skin sensitizers has relied on animal testing methods such as the Guinea Pig Maximisation Test (GPMT) and the murine Local Lymph Node Assay (LLNA).[4][5][6] However, ethical considerations, cost, and the need for high-throughput screening have driven the development of alternative methods, including in silico Quantitative Structure-Activity Relationship (QSAR) models.[7][8] QSAR models are mathematical models that correlate the chemical structure of a substance with its biological activity, providing a predictive tool for toxicological endpoints.[6][9]

This application note provides a detailed overview of the principles, development, and application of QSAR models for predicting skin sensitization potential. It is intended to guide researchers, scientists, and drug development professionals in the use of these computational tools for screening and regulatory purposes.

The Adverse Outcome Pathway (AOP) for Skin Sensitization

The development of mechanistically relevant QSAR models is often guided by the Adverse Outcome Pathway (AOP) for skin sensitization. The AOP outlines the sequence of key events from the molecular initiating event to the adverse outcome of allergic contact dermatitis.[1][10]

The key events in the skin sensitization AOP are:

  • Molecular Initiating Event (MIE): Covalent binding of the chemical (hapten) to skin proteins.

  • Keratinocyte Activation: Induction of inflammatory responses and gene expression changes in keratinocytes.

  • Dendritic Cell Activation and Maturation: Activation and mobilization of dendritic cells in the skin.

  • T-Cell Proliferation: Antigen presentation to T-cells and proliferation of allergen-specific T-cells in the draining lymph nodes.

The following diagram illustrates the Adverse Outcome Pathway for skin sensitization.

cluster_AOP Adverse Outcome Pathway (AOP) for Skin Sensitization MIE Molecular Initiating Event (Covalent binding to skin proteins) KE2 Key Event 2 (Keratinocyte Activation) MIE->KE2 leads to KE3 Key Event 3 (Dendritic Cell Activation) KE2->KE3 leads to KE4 Key Event 4 (T-Cell Proliferation) KE3->KE4 leads to AO Adverse Outcome (Allergic Contact Dermatitis) KE4->AO results in

Adverse Outcome Pathway for Skin Sensitization.

QSAR Modeling Workflow

The development and validation of a robust QSAR model follows a systematic workflow. This process ensures the model is predictive, reliable, and its limitations are well-defined.

The following diagram outlines the general workflow for QSAR model development.

cluster_Workflow General QSAR Modeling Workflow Data Data Collection & Curation (e.g., LLNA, DPRA, h-CLAT data) Descriptors Molecular Descriptor Calculation (2D, 3D, physicochemical properties) Data->Descriptors Splitting Data Splitting (Training and Test Sets) Descriptors->Splitting Training Model Training (e.g., MLR, SVM, Random Forest) Splitting->Training Internal_Validation Internal Validation (e.g., Cross-validation, Bootstrapping) Training->Internal_Validation External_Validation External Validation (Using the Test Set) Internal_Validation->External_Validation Domain Applicability Domain Definition External_Validation->Domain Model Final QSAR Model Domain->Model

A generalized workflow for QSAR model development.

Data for QSAR Modeling

The quality and consistency of the biological data used to train and validate QSAR models are critical for their predictive performance. For skin sensitization, data is primarily derived from in vivo and in vitro/in chemico assays.

Data SourceAssay TypeEndpointReference
In Vivo Murine Local Lymph Node Assay (LLNA)EC3 value (Effective Concentration producing a 3-fold increase in lymphocyte proliferation)[5][6]
Guinea Pig Maximisation Test (GPMT)Sensitization response (percentage of animals showing a positive response)[5]
Buehler TestSensitization response (percentage of animals showing a positive response)[5]
In Chemico Direct Peptide Reactivity Assay (DPRA)Cysteine and lysine (B10760008) peptide depletion (%)[10][11]
In Vitro KeratinoSens™EC1.5 value (Concentration for 1.5-fold induction of luciferase activity)[10][11]
h-CLAT (human Cell Line Activation Test)EC150 (CD86) and EC200 (CD54) values (Concentration for 150% or 200% increase in expression)[10][11]

Performance of Selected QSAR Models for Skin Sensitization

A variety of QSAR models for skin sensitization have been developed and reported in the literature. Their performance is typically evaluated using several statistical metrics.

Model/StudyModeling ApproachKey Performance MetricsReference
Alves et al., 2014Random ForestCorrect Classification Rate (CCR): 71-88% (external validation)[8]
Positive Predicted Rate (Sensitizers): 85%[8]
Negative Predicted Rate (Non-sensitizers): 79%[8]
Cronin and Basketter, 1994Stepwise Discriminant AnalysisPrediction Accuracy (Training Set): 83%[5]
Prediction Accuracy (Cross-validated): 79%[5]
ToxtreeDecision TreeSensitivity: 80%, Specificity: 15%, Accuracy: 70%[12]
VegaVarious modelsSensitivity: 88%, Specificity: 46%, Accuracy: 81%[12]
Danish EPA QSARVarious modelsSensitivity: 56%, Specificity: 61%, Accuracy: 56%[12]

Note: Sensitivity refers to the ability to correctly identify sensitizers, while specificity refers to the ability to correctly identify non-sensitizers. Accuracy is the overall proportion of correct predictions.

Protocols for Key Experiments

The following are simplified protocols for key assays that provide data for QSAR model development. For detailed procedures, refer to the corresponding OECD Test Guidelines.

Murine Local Lymph Node Assay (LLNA) - OECD 429
  • Animal Model: CBA/J or CBA/Ca mice.

  • Procedure:

    • A minimum of four animals per dose group, plus a vehicle control group.

    • Apply the test substance or vehicle to the dorsum of each ear for three consecutive days.

    • On day 6, inject a solution of 3H-methyl thymidine (B127349) intravenously.

    • Five hours after injection, sacrifice the animals and excise the draining auricular lymph nodes.

    • Prepare a single-cell suspension of lymph node cells and measure the incorporation of 3H-methyl thymidine.

  • Endpoint: Calculate the Stimulation Index (SI) for each dose group. A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3 in at least one dose group. The EC3 value is interpolated from the dose-response curve.

Direct Peptide Reactivity Assay (DPRA) - OECD 442C
  • Principle: Measures the depletion of synthetic peptides containing cysteine or lysine following incubation with the test chemical. This mimics the covalent binding of haptens to skin proteins.

  • Procedure:

    • Prepare solutions of the test chemical and the cysteine and lysine peptides.

    • Incubate the test chemical with each peptide for 24 hours.

    • Analyze the concentration of the remaining peptide using high-performance liquid chromatography (HPLC) with UV detection.

  • Endpoint: Calculate the percentage of peptide depletion. The average depletion of cysteine and lysine is used to classify the substance into reactivity classes.

KeratinoSens™ Assay - OECD 442D
  • Principle: An in vitro method using a human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE). Activation of the ARE pathway is a key event in skin sensitization.

  • Procedure:

    • Culture the KeratinoSens™ cells and expose them to a range of concentrations of the test chemical for 48 hours.

    • Measure the luciferase activity and cell viability.

  • Endpoint: Determine the concentration at which the luciferase activity is induced 1.5-fold (EC1.5) and the maximum fold induction of luciferase.

human Cell Line Activation Test (h-CLAT) - OECD 442E
  • Principle: An in vitro method that measures the expression of cell surface markers (CD86 and CD54) on a human monocytic leukemia cell line (THP-1) following exposure to a test chemical. This mimics dendritic cell activation.

  • Procedure:

    • Culture THP-1 cells and expose them to a range of concentrations of the test chemical for 24 hours.

    • Stain the cells with fluorescently labeled antibodies against CD86 and CD54.

    • Analyze the expression of the markers using flow cytometry.

  • Endpoint: Determine the concentrations at which the expression of CD86 and CD54 increases by 150% (EC150) and 200% (EC200), respectively.

Application of QSAR Models in a Regulatory Context

QSAR models are increasingly used in regulatory decision-making, often as part of a weight-of-evidence approach or an integrated testing strategy.[11] A tiered approach can be employed to efficiently screen chemicals for skin sensitization potential.

The following diagram illustrates a tiered testing strategy for skin sensitization assessment.

cluster_Tiered Tiered Testing Strategy for Skin Sensitization Start New Chemical Tier1 Tier 1: In Silico Assessment (QSAR models, Read-across) Start->Tier1 Decision1 Sufficient Evidence? Tier1->Decision1 Tier2 Tier 2: In Chemico/In Vitro Testing (DPRA, KeratinoSens™, h-CLAT) Decision1->Tier2 No Conclusion Hazard & Potency Assessment Decision1->Conclusion Yes Decision2 Conclusive Results? Tier2->Decision2 Tier3 Tier 3: In Vivo Testing (LLNA - if necessary) Decision2->Tier3 No Decision2->Conclusion Yes Tier3->Conclusion

A tiered approach to skin sensitization assessment.

Conclusion

QSAR modeling is a powerful tool for the early identification of potential skin sensitizers, contributing to the reduction of animal testing and facilitating high-throughput screening. When developed and validated according to best practices, and used within their defined applicability domains, these in silico models can provide reliable predictions to support chemical safety assessment. The integration of QSAR with in chemico and in vitro data within a tiered testing strategy offers a robust and efficient approach to skin sensitization risk assessment.

References

Analytical techniques for detecting CISTULATE impurities

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following application notes and protocols are provided as a representative example for the detection of impurities in a hypothetical drug substance, "CISTULATE." As "this compound" is not a recognized chemical entity, the information presented below is based on established analytical methodologies for common pharmaceutical compounds and has been adapted to fit the user's request.

Application Note: Detection and Quantification of this compound Impurities using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a novel therapeutic agent under development. During its synthesis and storage, several impurities can arise, which may affect its efficacy and safety. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of a key potential impurity, "this compound-Impurity A" (a hypothetical degradation product), in the active pharmaceutical ingredient (API).

Methodology

A gradient RP-HPLC method was developed using a C18 column to achieve optimal separation of this compound from its impurities. Detection was performed using a photodiode array (PDA) detector to ensure specificity and allow for peak purity analysis.

Quantitative Data Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.

ParameterThis compoundThis compound-Impurity A
Retention Time (min) 7.45.2
Linearity (R²) >0.999>0.999
Limit of Detection (LOD) 0.01 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.06 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.1%
Precision (% RSD) < 1.0%< 1.5%

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing sp1 Weigh this compound Sample sp2 Dissolve in Diluent sp1->sp2 sp3 Vortex & Sonicate sp2->sp3 sp4 Filter through 0.45 µm Syringe Filter sp3->sp4 hplc1 Inject Sample into HPLC System sp4->hplc1 hplc2 Gradient Elution on C18 Column hplc1->hplc2 hplc3 PDA Detection at 254 nm hplc2->hplc3 dp1 Integrate Chromatographic Peaks hplc3->dp1 dp2 Calculate Impurity Concentration dp1->dp2 dp3 Generate Report dp2->dp3

Caption: Workflow for the HPLC analysis of this compound impurities.

Protocol: HPLC-UV Analysis of this compound and its Impurities

Scope

This protocol outlines the procedure for the quantitative determination of this compound and "this compound-Impurity A" in drug substance samples using a gradient reverse-phase HPLC method with UV detection.

Materials and Reagents
  • This compound Reference Standard

  • This compound-Impurity A Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm PTFE Syringe Filters

Equipment
  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector

  • Analytical Balance (4-decimal places)

  • Volumetric flasks and pipettes

  • pH meter

  • Sonicator

Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 40% A, 60% B

    • 10-12 min: Linear gradient to 5% A, 95% B

    • 12-15 min: Hold at 5% A, 95% B

    • 15.1-18 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Preparation of Solutions
  • Diluent: 50:50 (v/v) Methanol:Water

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound Reference Standard and 1 mg of this compound-Impurity A Reference Standard in 100 mL of diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of the this compound sample in 25 mL of diluent.

System Suitability

Before sample analysis, inject the Working Standard Solution five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (for this compound peak): ≤ 2.0

  • Theoretical Plates (for this compound peak): ≥ 2000

  • Resolution (between this compound and Impurity A): ≥ 2.0

  • %RSD for peak area (n=5): ≤ 2.0%

Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Perform the system suitability test.

  • Inject the diluent as a blank.

  • Inject the Working Standard Solution.

  • Inject the Sample Solution in duplicate.

  • After the sequence is complete, process the chromatograms.

Calculation

The amount of this compound-Impurity A in the sample is calculated using the following formula:

% Impurity = (Area_Impurity / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

Where:

  • Area_Impurity is the peak area of Impurity A in the sample chromatogram.

  • Area_Standard is the peak area of Impurity A in the standard chromatogram.

  • Conc_Standard is the concentration of Impurity A in the Working Standard Solution.

  • Conc_Sample is the concentration of the this compound sample in the Sample Solution.

Logical Relationship Diagram

G This compound This compound API Degradation Degradation Pathway (e.g., Hydrolysis) This compound->Degradation ImpurityA This compound-Impurity A Degradation->ImpurityA Forms Synthesis Synthesis Byproduct Synthesis->ImpurityA Can be

Caption: Potential origins of this compound-Impurity A.

Probing Enzyme-Catalyzed Ester Hydrolysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing chemical probes for the study of enzyme-catalyzed ester hydrolysis. Esterases, a diverse group of hydrolase enzymes, play critical roles in various physiological processes, including drug metabolism and cellular signaling. Monitoring their activity is paramount in fundamental research and is a key aspect of drug discovery and development. This document details the principles, protocols, and data interpretation for two widely used probes: the fluorescent probe Fluorescein Diacetate (FDA) and the colorimetric probe p-Nitrophenyl Acetate (B1210297) (pNPA).

Introduction to Esterase Probes

Esterase activity is often assessed using synthetic substrates that, upon enzymatic cleavage, produce a detectable signal. The ideal probe is non-toxic, stable, specific, and generates a signal directly proportional to enzyme activity.

Fluorescein Diacetate (FDA) is a cell-permeable, non-fluorescent molecule. Inside viable cells, intracellular esterases hydrolyze the acetate groups, releasing the highly fluorescent compound fluorescein. The intensity of the green fluorescence is a measure of both esterase activity and cell membrane integrity, making it a valuable tool for cell viability and cytotoxicity assays.[1][2]

p-Nitrophenyl Acetate (pNPA) is a chromogenic substrate that is hydrolyzed by esterases to produce p-nitrophenol and acetic acid. At neutral or alkaline pH, p-nitrophenol forms the p-nitrophenolate ion, which is yellow and can be quantified by measuring its absorbance at 405 nm.[3] This assay is robust, cost-effective, and suitable for high-throughput screening.

Mechanism of Action and Signaling Pathways

Esterases belong to the alpha/beta hydrolase fold family of enzymes and catalyze the hydrolysis of ester bonds. This enzymatic reaction is fundamental in various biological pathways. For instance, carboxylesterases (CES) in the liver are crucial for the metabolism of a wide range of ester-containing drugs, converting prodrugs into their active forms or detoxifying xenobiotics.

Esterase_Mechanism cluster_probe Probe cluster_enzyme Enzyme cluster_products Products Probe Non-Fluorescent/Colorless Probe (e.g., FDA, pNPA) Esterase Esterase Probe->Esterase Binding & Hydrolysis Product1 Fluorescent/Colored Product (e.g., Fluorescein, p-Nitrophenol) Esterase->Product1 Product2 Byproduct (e.g., Acetate) Esterase->Product2

Mechanism of an esterase probe.

Quantitative Data

The choice of substrate can influence the kinetic parameters of an esterase-catalyzed reaction. The following tables summarize key quantitative data for FDA and pNPA, providing a basis for comparison.

Table 1: Properties of Esterase Probes

PropertyFluorescein Diacetate (FDA)p-Nitrophenyl Acetate (pNPA)
Detection Method FluorescenceAbsorbance (Colorimetric)
Excitation Max. ~490 nmN/A
Emission Max. ~515-530 nmN/A
Absorbance Max. N/A405 nm (for p-nitrophenolate)
Primary Application Cell Viability, CytotoxicityEnzyme Kinetics, High-Throughput Screening
Cell Permeability YesLimited
Signal "Turn-on" FluorescenceColor Development

Table 2: Kinetic Parameters with Human Carboxylesterase 1 (CES1)

SubstrateKm (µM)Vmax (nmol/min/mg)
o-Toluic acid, 4-nitrophenyl esterData not availableData not available
p-Nitrophenyl acetate~1300~1500

Note: Vmax values can vary significantly depending on the specific enzyme preparation and assay conditions. Data for p-nitrophenyl acetate is sourced from UniProtKB for human CES1.[3]

Experimental Protocols

Detailed methodologies for performing esterase assays using FDA and pNPA are provided below.

Protocol 1: Fluorescein Diacetate (FDA) Assay for Cell Viability

This protocol is designed for the quantitative analysis of cell viability in a 96-well plate format.

Materials:

  • FDA stock solution (5 mg/mL in acetone, stored at -20°C in the dark).[4]

  • Phosphate-Buffered Saline (PBS).

  • Cell culture medium.

  • 96-well clear-bottom black plates.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere and grow.

  • Compound Treatment: Treat cells with test compounds as required by the experimental design. Include appropriate controls (untreated cells, vehicle control).

  • Preparation of FDA Working Solution: Immediately before use, prepare a fresh FDA working solution by diluting the stock solution in PBS to the final desired concentration (e.g., 10 µg/mL).

  • Staining: Remove the culture medium and wash the cells once with PBS. Add 100 µL of the FDA working solution to each well.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes in the dark.[1]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~490 nm and emission at ~520 nm.

FDA_Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B D Wash Cells with PBS B->D C Prepare FDA Working Solution E Add FDA Working Solution C->E D->E F Incubate at 37°C (15-30 min) E->F G Measure Fluorescence (Ex: 490 nm, Em: 520 nm) F->G

FDA cell viability assay workflow.
Protocol 2: p-Nitrophenyl Acetate (pNPA) Esterase Activity Assay

This protocol describes a continuous kinetic assay for measuring esterase activity in solution, suitable for purified enzymes or cell lysates.

Materials:

  • Potassium Phosphate Buffer (50 mM, pH 7.4).

  • p-Nitrophenyl Acetate (pNPA) stock solution (10 mM in DMSO).

  • Enzyme solution (e.g., purified esterase or cell lysate).

  • 96-well clear microplate.

  • Absorbance microplate reader.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture by adding:

    • 170 µL of 50 mM Potassium Phosphate Buffer (pH 7.4).

    • 10 µL of enzyme solution (diluted to an appropriate concentration).

    • Include a "no-enzyme" control to measure the rate of spontaneous pNPA hydrolysis.[5]

  • Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.

  • Initiate Reaction: Add 20 µL of the pNPA stock solution to each well to start the reaction. The final volume will be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.[3]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.

    • Correct the enzymatic rate by subtracting the rate of the no-enzyme control.

    • Convert the rate of absorbance change to the rate of product formation using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient of p-nitrophenol at pH 7.4 (~18,000 M-1cm-1), c is the concentration, and l is the path length.

pNPA_Workflow A Prepare Reaction Mixture (Buffer + Enzyme) B Pre-incubate at Assay Temperature A->B C Initiate Reaction with pNPA B->C D Measure Absorbance at 405 nm (Kinetic Read) C->D E Calculate Reaction Rate (ΔAbs/min) D->E F Convert to Enzyme Activity E->F

pNPA esterase activity assay workflow.

Applications in Drug Development

The study of esterase activity is crucial in several areas of drug development:

  • Prodrug Activation: Many prodrugs are designed with ester linkages that are cleaved by endogenous esterases to release the active pharmaceutical ingredient (API). Esterase assays are essential for evaluating the rate and extent of this activation.

  • Drug Metabolism and Pharmacokinetics: Carboxylesterases are primary enzymes involved in the metabolism of ester-containing drugs. Understanding their activity helps predict a drug's pharmacokinetic profile and potential drug-drug interactions.

  • Toxicology and Cytotoxicity Screening: FDA and other viability assays are routinely used in high-throughput screening to assess the cytotoxic effects of new chemical entities on various cell lines.

Conclusion

Fluorescein diacetate and p-nitrophenyl acetate are robust and versatile probes for the investigation of enzyme-catalyzed ester hydrolysis. Their distinct properties make them suitable for a wide range of applications, from basic enzyme characterization to high-throughput screening in drug discovery. The protocols and data presented here provide a solid foundation for researchers to effectively utilize these tools in their studies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Peak Tailing of CISTULATE in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting issues related to the gas chromatography (GC) analysis of CISTULATE. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

A1: this compound, also known as fir carboxylate, is a fragrance ingredient with a pine and citrus character.[1][2] Its chemical formula is C11H18O2.[3] Understanding its properties is key to troubleshooting GC analysis.

PropertyValue
Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol [3]
Boiling Point 80.00 °C @ 3.00 mm Hg[1]
Appearance Colorless clear liquid (est)[1]

Q2: What is peak tailing in gas chromatography and why is it a problem for this compound analysis?

A2: Peak tailing is a phenomenon in gas chromatography where a peak appears asymmetrical, with a "tail" extending from the peak maximum towards the end of the chromatogram.[4] This is often observed with polar compounds or when there are active sites in the GC system.[5][6] For this compound, which contains a polar carboxylate group, peak tailing can lead to inaccurate quantification and reduced resolution from other components in a mixture.[7][8]

Q3: What are the common causes of peak tailing for this compound?

A3: Peak tailing for this compound can be broadly categorized into two types of issues:

  • Chemical Interactions: These occur when the polar this compound molecules interact with "active sites" within the GC system. These sites are often found on the inlet liner, the column itself (especially at the inlet), or on particulate matter from previous injections.[6][9]

  • Physical and Methodological Issues: These can include problems with the physical setup of the GC or the analytical method parameters. Common issues include poor column installation, leaks, incorrect flow rates, or inappropriate temperature programming.[5][7]

Troubleshooting Guides

If you are experiencing peak tailing with this compound, follow these troubleshooting guides in a stepwise manner.

Guide 1: Initial System Check and Maintenance

A common cause of peak tailing for all analytes, including this compound, is a physical problem with the GC system.[10]

Q: My this compound peak, and other peaks in my chromatogram, are tailing. What should I check first?

A: When all peaks in a chromatogram are tailing, the issue is likely physical.[10] Perform the following initial system checks:

  • Column Installation: Ensure the column is installed correctly in the inlet and detector. An improperly seated column can create dead volume, leading to peak tailing.[7]

  • Column Cut: A poor column cut can cause turbulence in the carrier gas flow.[5] Re-cut the column, ensuring a clean, square cut.

  • Leaks: Check for leaks at all fittings, especially the septum and column connections. Leaks can disrupt the carrier gas flow and introduce oxygen, which can degrade the column.

Experimental Protocol: Performing a Column Cut

  • Gather Materials: You will need a ceramic scoring wafer or a diamond-tipped scribe.

  • Score the Column: Gently and firmly score the fused silica (B1680970) column at a 90-degree angle.

  • Break the Column: Hold the column on either side of the score and snap it cleanly.

  • Inspect the Cut: Use a magnifying glass to ensure the cut is clean and square, with no jagged edges or shards.

Guide 2: Addressing Chemical Activity in the GC System

If only the this compound peak or other polar analyte peaks are tailing, the problem is likely due to chemical interactions with active sites in the system.[9]

Q: Only my this compound peak is tailing. What steps should I take?

A: This pattern suggests that the polar nature of this compound is causing it to interact with active sites. Follow these steps to deactivate your system:

  • Inlet Maintenance: The inlet is a common source of activity.

    • Replace the Liner: Use a fresh, deactivated liner. Silanized liners are often a good choice for polar analytes.

    • Replace the Septum: Old septa can shed particles into the liner, creating active sites.

  • Column Maintenance:

    • Trim the Column: Remove the first 10-20 cm of the column. This removes any non-volatile residues and active sites that have accumulated at the head of the column.[4]

    • Condition the Column: After trimming, condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

Experimental Protocol: Inlet Maintenance

  • Cool the Inlet: Ensure the GC inlet is at a safe, cool temperature.

  • Turn Off Carrier Gas: Stop the flow of carrier gas to the inlet.

  • Disassemble: Carefully remove the septum nut and the old septum. Then, remove the inlet liner.

  • Inspect and Clean: Visually inspect the inside of the inlet for any residue.

  • Reassemble with New Parts: Install a new, deactivated liner and a new septum.

  • Leak Check: Restore the carrier gas flow and perform a leak check.

Guide 3: Optimizing GC Method Parameters

If the above steps do not resolve the peak tailing, your GC method parameters may need to be optimized for this compound.

Q: I have performed system maintenance, but the this compound peak is still tailing. What method parameters should I investigate?

A: Sub-optimal GC parameters can contribute to peak tailing. Consider the following adjustments:

ParameterPotential Issue Causing TailingRecommended Action
Injection Temperature Too low, causing slow vaporization.Increase the injection temperature. A good starting point is 250°C.
Oven Temperature Program Initial temperature too high, or ramp rate too slow.Lower the initial oven temperature to below the boiling point of the solvent. A faster ramp rate can sometimes improve peak shape.
Carrier Gas Flow Rate Too low, leading to increased band broadening.Optimize the flow rate for your column dimensions. For a 0.25 mm ID column, a flow rate of 1-2 mL/min is typical.
Sample Concentration Overloading the column.Dilute your sample and reinject.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.

G start Peak Tailing Observed for this compound all_peaks_tailing Are all peaks tailing? start->all_peaks_tailing physical_issue Likely a Physical Issue all_peaks_tailing->physical_issue Yes chemical_issue Likely a Chemical Issue (Active Sites) all_peaks_tailing->chemical_issue No check_installation Check Column Installation physical_issue->check_installation recut_column Re-cut Column Ends check_installation->recut_column leak_check Perform Leak Check recut_column->leak_check problem_solved Problem Solved leak_check->problem_solved inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) chemical_issue->inlet_maintenance trim_column Trim 10-20cm from Column Inlet inlet_maintenance->trim_column optimize_method Optimize GC Method Parameters trim_column->optimize_method adjust_temp Adjust Inlet/Oven Temperatures optimize_method->adjust_temp Yes optimize_method->problem_solved No adjust_flow Optimize Carrier Gas Flow Rate adjust_temp->adjust_flow dilute_sample Dilute Sample adjust_flow->dilute_sample dilute_sample->problem_solved

Caption: Troubleshooting workflow for this compound peak tailing.

References

Technical Support Center: Synthesis of Methyl Camphenoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of methyl camphenoate (methyl 3-methylenecyclopentanecarboxylate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing methyl camphenoate?

A1: A common synthetic approach involves a two-step process. The first step is the formation of a functionalized cyclopentane (B165970) ring, often a ketoester, through a cyclization reaction like the Dieckmann condensation. The second step is the introduction of the exocyclic methylene (B1212753) group via an olefination reaction, such as the Wittig reaction, on the ketone functionality.

Q2: I am experiencing low yields in my Dieckmann condensation to form the cyclopentanone (B42830) precursor. What are the likely causes?

A2: Low yields in Dieckmann condensations are often due to issues with the base, solvent, or reaction conditions. Common problems include the use of a wet solvent or base, which can quench the reaction, or an insufficient amount of a strong base. The reaction is also an equilibrium, so ensuring the removal of the alcohol byproduct can help drive the reaction forward.

Q3: My Wittig reaction to introduce the methylene group is not proceeding or is giving a low yield. What should I check?

A3: Challenges with the Wittig reaction can arise from several factors. The phosphorus ylide may not have formed correctly, which can be due to an insufficiently strong base or impurities in the phosphonium (B103445) salt. The reactivity of the ketone can also be a factor; sterically hindered ketones may react slowly. Additionally, the presence of water or protic solvents can destroy the ylide.

Q4: I am observing a significant amount of a byproduct with a similar mass to my product. What could it be?

A4: In the Wittig reaction, a common byproduct is the corresponding phosphine (B1218219) oxide (e.g., triphenylphosphine (B44618) oxide). This can sometimes be difficult to separate from the desired product. If the starting material for the Dieckmann condensation is not perfectly dry, side reactions such as hydrolysis of the ester can occur.

Q5: What are the best practices for purifying the final methyl camphenoate product?

A5: Purification of methyl camphenoate typically involves column chromatography to separate it from unreacted starting materials and reaction byproducts like phosphine oxide. The choice of solvent system for chromatography will depend on the polarity of the product and impurities. Distillation under reduced pressure can also be an effective purification method if the product is thermally stable and has a sufficiently different boiling point from impurities.

Troubleshooting Guides

Low Yield in Dieckmann Condensation of Dimethyl Adipate (B1204190)
Potential Cause Troubleshooting Steps
Wet reagents or solvent Ensure all glassware is thoroughly dried. Use freshly distilled, anhydrous solvents (e.g., toluene (B28343), THF). Ensure the base (e.g., sodium hydride, sodium ethoxide) is fresh and has been handled under anhydrous conditions.
Insufficient or weak base Use a sufficiently strong base to deprotonate the α-carbon of the ester. Sodium hydride is a common and effective choice. Ensure at least one equivalent of the base is used.
Reaction equilibrium not shifted If using a base like sodium ethoxide, the reaction is in equilibrium. Consider using a method to remove the ethanol (B145695) byproduct, such as a Dean-Stark apparatus if the reaction is run at a suitable temperature.
Incorrect reaction temperature The reaction is typically run at elevated temperatures (e.g., refluxing toluene). Ensure the reaction temperature is appropriate for the chosen solvent and base.
Side reactions If the temperature is too high or the reaction time too long, side reactions like Claisen condensation between two molecules of the product can occur. Monitor the reaction by TLC to determine the optimal reaction time.
Low Yield in Wittig Reaction of Methyl 3-oxocyclopentanecarboxylate
Potential Cause Troubleshooting Steps
Inefficient ylide formation Ensure the phosphonium salt (e.g., methyltriphenylphosphonium (B96628) bromide) is dry. Use a strong, non-nucleophilic base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO). The characteristic color change (often to deep yellow or orange) can indicate ylide formation.
Decomposition of the ylide The ylide is sensitive to air and moisture. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Perform the reaction at a low temperature (e.g., 0 °C or below) during ylide formation and subsequent reaction with the ketone.
Low reactivity of the ketone While cyclopentanones are generally reactive, steric hindrance near the carbonyl group can slow the reaction. A more reactive phosphorus ylide may be required.
Presence of acidic protons The starting ketoester has acidic protons that can be deprotonated by the strong base used for ylide formation. It is often preferable to form the ylide separately and then add the ketone to the pre-formed ylide solution.
Difficult purification The byproduct, triphenylphosphine oxide, can be difficult to remove. It can sometimes be precipitated by adding a non-polar solvent like hexane (B92381) and filtering. Careful column chromatography is often necessary.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: In the flask, place sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and wash with anhydrous hexane to remove the oil. Add anhydrous toluene.

  • Reaction: To the stirred suspension of sodium hydride in toluene, add a solution of dimethyl adipate (1.0 equivalent) in anhydrous toluene dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Heating: After the addition is complete, heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Cool the reaction mixture in an ice bath and carefully quench the excess sodium hydride by the slow addition of ethanol, followed by water. Acidify the mixture with dilute hydrochloric acid to a pH of ~2.

  • Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation to obtain methyl 2-oxocyclopentanecarboxylate.

Protocol 2: Synthesis of Methyl 2-methylenecyclopentanecarboxylate via Wittig Reaction
  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at this temperature for 1 hour to form the ylide.

  • Reaction: To the ylide solution at 0 °C, add a solution of methyl 2-oxocyclopentanecarboxylate (1.0 equivalent) in anhydrous THF dropwise.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to separate the product from triphenylphosphine oxide.

Visualizations

Synthesis_Pathway Dimethyl Adipate Dimethyl Adipate Methyl 2-oxocyclopentanecarboxylate Methyl 2-oxocyclopentanecarboxylate Dimethyl Adipate->Methyl 2-oxocyclopentanecarboxylate  Dieckmann Condensation (NaH, Toluene, Reflux) Methyl Camphenoate\n(Methyl 2-methylenecyclopentanecarboxylate) Methyl Camphenoate (Methyl 2-methylenecyclopentanecarboxylate) Methyl 2-oxocyclopentanecarboxylate->Methyl Camphenoate\n(Methyl 2-methylenecyclopentanecarboxylate)  Wittig Reaction (Ph3P=CH2, THF)

Caption: Proposed synthetic pathway for Methyl Camphenoate.

Troubleshooting_Workflow cluster_start Problem cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Reagent Quality Reagent Quality Low Yield->Reagent Quality Reaction Conditions Reaction Conditions Low Yield->Reaction Conditions Workup/Purification Workup/Purification Low Yield->Workup/Purification Use Anhydrous Reagents/Solvents Use Anhydrous Reagents/Solvents Reagent Quality->Use Anhydrous Reagents/Solvents Optimize Temperature/Time Optimize Temperature/Time Reaction Conditions->Optimize Temperature/Time Check Base Strength/Equivalents Check Base Strength/Equivalents Reaction Conditions->Check Base Strength/Equivalents Improve Extraction/Chromatography Improve Extraction/Chromatography Workup/Purification->Improve Extraction/Chromatography

Caption: General troubleshooting workflow for low reaction yield.

Technical Support Center: CISTULATE Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing CISTULATE in acidic and alkaline formulations. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during formulation development.

Troubleshooting Guide

Researchers may encounter stability issues with this compound, a methyl ester, particularly in aqueous formulations with acidic or alkaline pH. The primary degradation pathway for esters is hydrolysis, which can be catalyzed by both acids and bases.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solutions
Loss of this compound potency in acidic formulation (pH < 6) Acid-catalyzed hydrolysis: The ester bond is cleaved by water under acidic conditions, forming a carboxylic acid and an alcohol. This is a reversible reaction.[1]pH Adjustment: Maintain the pH of the formulation as close to neutral as possible. The rate of acid-catalyzed hydrolysis is dependent on the concentration of hydronium ions. Reduce Water Content: If feasible for the formulation, minimize the amount of free water to slow down the hydrolysis reaction. Lower Temperature: Store the formulation at reduced temperatures to decrease the reaction rate.
Rapid degradation of this compound in alkaline formulation (pH > 8) Base-catalyzed hydrolysis (Saponification): The ester is attacked by hydroxide (B78521) ions, leading to the formation of a carboxylate salt and an alcohol. This reaction is irreversible and generally faster than acid-catalyzed hydrolysis.[1]Strict pH Control: Avoid high pH values. Buffer the formulation to maintain a pH below 8, ideally in the neutral to slightly acidic range. Chelating Agents: If metal ions are present, they can catalyze ester hydrolysis. Consider adding a chelating agent like EDTA.
Precipitation or phase separation in the formulation Formation of Degradation Products: The carboxylic acid or carboxylate salt formed upon hydrolysis may have different solubility profiles than this compound, leading to precipitation. Excipient Incompatibility: Interactions between this compound or its degradation products and other formulation components.Solubility Enhancement: If the degradation product is a carboxylic acid, a slight increase in pH (while avoiding alkaline conditions) might improve its solubility. For carboxylate salts, solubility might be improved by adjusting the ionic strength. Excipient Screening: Conduct compatibility studies with all excipients to identify and replace any that contribute to instability.
Changes in odor or color of the formulation Formation of Degradation Products: The degradation products will have a different sensory profile than the parent this compound. Oxidation: Although hydrolysis is the primary concern for esters, oxidative degradation can also occur, especially in the presence of light or certain metal ions.Monitor Degradation: Use analytical techniques like HPLC to quantify the formation of degradation products. Antioxidants: Incorporate antioxidants such as BHT or tocopherol to prevent oxidative degradation. Light Protection: Store the formulation in light-resistant packaging.

Logical Troubleshooting Workflow

For a systematic approach to diagnosing and resolving this compound instability, the following workflow can be applied.

G start Instability Observed (Loss of Potency, Physical Change) check_ph Measure Formulation pH start->check_ph acidic pH < 6 check_ph->acidic alkaline pH > 8 check_ph->alkaline neutral 6 ≤ pH ≤ 8 check_ph->neutral acid_hydrolysis Suspect Acid-Catalyzed Hydrolysis acidic->acid_hydrolysis base_hydrolysis Suspect Base-Catalyzed Hydrolysis alkaline->base_hydrolysis other_issues Investigate Other Factors (Oxidation, Excipient Interaction) neutral->other_issues adjust_ph_up Adjust pH towards Neutral (e.g., using buffers) acid_hydrolysis->adjust_ph_up adjust_ph_down Adjust pH towards Neutral (e.g., using buffers) base_hydrolysis->adjust_ph_down add_antioxidant Add Antioxidant other_issues->add_antioxidant final_stability Conduct Full Stability Study adjust_ph_up->final_stability adjust_ph_down->final_stability protect_light Protect from Light add_antioxidant->protect_light check_excipients Review Excipient Compatibility protect_light->check_excipients reformulate Reformulate with more stable excipients check_excipients->reformulate reformulate->final_stability

Figure 1: Troubleshooting workflow for this compound instability.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: As a methyl ester, the primary degradation pathway for this compound in aqueous formulations is hydrolysis. This can be catalyzed by both acids and bases, leading to the cleavage of the ester bond to form the corresponding carboxylic acid and methanol.

Q2: At what pH is this compound expected to be most stable?

A2: Generally, esters exhibit maximum stability in the slightly acidic to neutral pH range (pH 4-6). Both strongly acidic and alkaline conditions will accelerate the rate of hydrolysis.

Q3: How can I monitor the degradation of this compound in my formulation?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be able to separate this compound from its degradation products, allowing for accurate quantification of the remaining active ingredient over time.

Q4: Are there any formulation excipients that can help stabilize this compound?

A4: Yes, certain excipients can enhance stability. Buffering agents are crucial for maintaining the optimal pH. If oxidative degradation is a concern, antioxidants can be added. Additionally, reducing the water activity in the formulation by including humectants or formulating as a non-aqueous system can significantly slow down hydrolysis.

Q5: What are the typical conditions for a forced degradation study of this compound?

A5: Forced degradation studies for esters typically involve exposing the compound to a range of stress conditions as outlined by ICH guidelines.[2] This includes acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal (e.g., 60°C), and photolytic stress. The goal is to achieve 5-20% degradation to identify potential degradation products and establish the stability-indicating nature of the analytical method.[2]

Quantitative Data Summary

pH ConditionCatalystReaction TypeExpected Relative Rate of DegradationPrimary Degradation Products
Acidic (pH 1-3) H₃O⁺Acid-Catalyzed HydrolysisModerate to HighCarboxylic Acid + Methanol
Slightly Acidic (pH 4-6) H₃O⁺Acid-Catalyzed HydrolysisLowCarboxylic Acid + Methanol
Neutral (pH 7) Water (uncatalyzed)HydrolysisVery LowCarboxylic Acid + Methanol
Alkaline (pH 8-10) OH⁻Base-Catalyzed HydrolysisModerate to HighCarboxylate Salt + Methanol
Strongly Alkaline (pH > 11) OH⁻Base-Catalyzed HydrolysisVery HighCarboxylate Salt + Methanol

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Phosphate (B84403) buffer

  • HPLC system with UV detector

  • pH meter

  • Forced degradation chamber (oven, photostability chamber)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N HCl.

    • Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 N HCl and/or at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 N NaOH.

    • Analyze at immediate and subsequent time points (e.g., 0, 1, 2, 4 hours) due to the typically faster reaction rate.

    • If degradation is too rapid, consider using a lower concentration of NaOH or a lower temperature.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Analyze at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Thermal Degradation:

    • Store a solid sample of this compound and a solution of this compound in an oven at a high temperature (e.g., 60°C or 80°C).

    • Analyze at different time points.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Analyze the samples after exposure and compare with a control sample stored in the dark.

  • Sample Analysis:

    • For each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.

    • Analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Instrumentation and Conditions:

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water or phosphate buffer. A typical starting point could be Acetonitrile:Water (60:40 v/v).
Flow Rate 1.0 mL/min
Column Temperature 25°C - 30°C
Injection Volume 10 - 20 µL
Detector UV detector at a wavelength where this compound has significant absorbance (e.g., 210-220 nm, as many esters without strong chromophores absorb in this range).
Run Time Sufficient to allow for the elution of all degradation products.

Method Development Workflow

G start Start Method Development select_column Select C18 Column start->select_column initial_mobile_phase Initial Mobile Phase (ACN:Water 60:40) select_column->initial_mobile_phase inject_standard Inject this compound Standard initial_mobile_phase->inject_standard check_peak Evaluate Peak Shape and Retention Time inject_standard->check_peak good_peak Good Peak Shape and Retention check_peak->good_peak Yes adjust_mobile_phase Adjust Mobile Phase (e.g., ACN/Water ratio) check_peak->adjust_mobile_phase No inject_degraded Inject Forced Degradation Samples good_peak->inject_degraded adjust_mobile_phase->inject_standard check_separation Evaluate Separation of Degradation Peaks inject_degraded->check_separation good_separation Baseline Separation Achieved check_separation->good_separation Yes optimize_gradient Optimize Gradient Program check_separation->optimize_gradient No validate_method Validate Method (ICH Q2(R1)) good_separation->validate_method optimize_gradient->inject_degraded end Final Stability-Indicating Method validate_method->end

Figure 2: Workflow for developing a stability-indicating HPLC method.

References

Troubleshooting CISTULATE degradation in stability studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CISTULATE Stability Studies

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues encountered during stability studies.

Frequently Asked Questions (FAQs)

Q1: My HPLC analysis shows a significant new impurity peak during a stability study of this compound. What are the potential causes and how can I identify it?

A1: The appearance of a new peak in your High-Performance Liquid Chromatography (HPLC) analysis indicates the degradation of this compound. The most common chemical degradation pathways for pharmaceuticals are hydrolysis and oxidation.[1][2] Photolysis can also occur if the product is not adequately protected from light.[2]

To identify the impurity, you should:

  • Perform Forced Degradation Studies: Subject this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to replicate the degradation product.[3][4] This will help elucidate the degradation pathway.

  • Utilize Mass Spectrometry (LC-MS): Analyze the impurity to determine its molecular weight and fragmentation pattern, which provides critical information for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, isolate the impurity and perform 1D and 2D NMR analyses.

Q2: I've observed a progressive loss of this compound potency in my drug product, but the total impurities detected do not account for the full loss (a failed mass balance). What could be happening?

A2: A failed mass balance, where the sum of the assay value and all degradation products is not close to 100%, can be a complex issue. Potential causes include:

  • Formation of Non-UV Active Degradants: Your HPLC's UV detector may not be able to detect degradation products that lack a chromophore.

  • Formation of Volatile Degradants: The degradation products may be volatile and lost during sample preparation or analysis.

  • Precipitation: The degradant may have low solubility in your sample diluent and precipitate out, thus not being injected into the HPLC.

  • Adsorption: The degradant may adsorb to the container or vial surfaces.

To troubleshoot, consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in parallel with your UV detector. Also, carefully inspect your sample vials for any precipitates.

Q3: The color of my this compound drug product has changed from white to a pale yellow during the stability study. What is the likely cause and how can I prevent it?

A3: A color change is often indicative of oxidative degradation or the formation of highly conjugated molecular structures.[2] Oxidation can be initiated by exposure to atmospheric oxygen, light, or trace metal ions.[1]

To prevent this:

  • Inert Atmosphere: Manufacture and package the product under an inert atmosphere, such as nitrogen, to displace oxygen.[1]

  • Antioxidants: Consider adding an antioxidant to your formulation.

  • Opaque Packaging: Protect the product from light by using amber vials or other light-blocking packaging.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent Degradation Profile Across Batches
  • Potential Cause: Variability in the levels of reactive impurities in the excipients or the Active Pharmaceutical Ingredient (API).

  • Solution:

    • Screen incoming batches of API and excipients for reactive impurities.

    • Ensure that the manufacturing process is consistent and does not introduce contaminants.

    • Review the compatibility of this compound with all excipients in the formulation.

Issue 2: Accelerated Degradation at Higher Temperatures
  • Potential Cause: The degradation pathway is temperature-dependent, which is a common characteristic of many chemical reactions, including hydrolysis.[1]

  • Solution:

    • Based on the stability data, establish appropriate storage conditions for the drug product, which may include refrigeration.

    • For liquid formulations, consider if a lyophilized (freeze-dried) powder for reconstitution could be a more stable alternative.[1]

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound

This table summarizes the results from a typical forced degradation study, which is essential for understanding the intrinsic stability of a molecule.[4][5]

Stress ConditionParameters% Degradation of this compoundMajor Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h12.5%DP-1 (Hydrolysis Product)
Base Hydrolysis 0.1 M NaOH at 60°C for 8h18.2%DP-1 (Hydrolysis Product)
Oxidation 3% H₂O₂ at RT for 24h9.8%DP-2 (Oxidation Product)
Thermal 80°C for 48h4.5%Minor unidentified degradants
Photolytic ICH Option 2 (1.2 million lux hours, 200 W h/m²)6.1%DP-3 (Photolytic Product)

DP = Degradation Product

Table 2: Recommended Storage Conditions for this compound Drug Product

ConditionTemperatureRelative HumidityShelf-Life
Long-Term 2-8°CN/A (in moisture-barrier packaging)24 Months
Accelerated 25°C60% RH6 Months
Intermediate 30°C65% RH6 Months

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M hydrochloric acid. Incubate at 60°C and collect samples at 0, 4, 8, 12, and 24 hours. Neutralize samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M sodium hydroxide. Incubate at 60°C and collect samples at 0, 2, 4, 6, and 8 hours. Neutralize samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide. Keep at room temperature and collect samples at 0, 4, 8, 12, and 24 hours.

  • Thermal Degradation: Store the solid this compound powder in an oven at 80°C. Collect samples at 0, 24, and 48 hours.

  • Photostability: Expose solid this compound powder to light conditions as specified in ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.

Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

Objective: To separate and quantify this compound from its process-related impurities and degradation products.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

Visualizations

Diagrams

G cluster_0 Troubleshooting Workflow start Degradation Observed (e.g., new peak, potency loss) check_mass_balance Mass Balance Check start->check_mass_balance identify_degradant Identify Degradant (LC-MS, NMR) check_mass_balance->identify_degradant Fails forced_degradation Perform Forced Degradation Study check_mass_balance->forced_degradation Passes identify_degradant->forced_degradation evaluate_formulation Evaluate Formulation & Packaging forced_degradation->evaluate_formulation reformulate Reformulate / Repackage evaluate_formulation->reformulate end Stability Issue Resolved reformulate->end

Caption: General troubleshooting workflow for stability issues.

G cluster_pathways Hypothetical Degradation Pathways This compound This compound (Ester Moiety) Hydrolysis Hydrolysis Product (Carboxylic Acid + Alcohol) This compound->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation Product (Epoxide) This compound->Oxidation O₂ / Light / Metal Ions

Caption: Hypothetical degradation pathways of this compound.

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor Binds KinaseA Kinase A This compound->KinaseA Inhibits Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Phosphorylates Response Cellular Response TF->Response Regulates Gene Expression

Caption: Hypothetical signaling pathway involving this compound.

References

Technical Support Center: Optimizing CISTULATE Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to optimize the extraction of CISTULATE from complex matrices. Given that specific literature on the extraction of this compound is limited, this guide combines established principles of small molecule extraction with troubleshooting strategies for common techniques. This compound is identified in PubChem as methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate[1], a structure suggesting non-polar characteristics. This guide is tailored to the extraction of such a compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from complex matrices?

The primary challenges include:

  • Low Recovery: this compound may be lost during various steps of the extraction process due to incomplete extraction from the matrix, strong binding to the extraction media, or degradation.

  • Matrix Effects: Co-extraction of other compounds from the matrix (e.g., lipids, proteins, pigments) can interfere with downstream analysis, such as by causing ion suppression or enhancement in mass spectrometry.[2][3]

  • Reproducibility: Inconsistent results between samples can arise from minor variations in the extraction protocol, sample heterogeneity, or instrument performance.[4]

  • Method Selection: Choosing the most appropriate extraction technique (e.g., LLE, SPE, etc.) for this compound and the specific matrix is crucial for achieving optimal results.[5]

Q2: Which extraction technique is recommended for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both LLE and SPE can be effective for a non-polar molecule like this compound, and the choice depends on the sample matrix, desired purity, sample throughput, and available resources.

  • Liquid-Liquid Extraction (LLE): LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids.[6][7] For this compound, a non-polar organic solvent (e.g., hexane, ethyl acetate) would be used to extract it from an aqueous sample matrix. LLE is often simple and cost-effective but can be labor-intensive, require large volumes of organic solvents, and may suffer from emulsion formation.[8][9]

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively retain the analyte of interest while matrix components are washed away.[10] For this compound, a reversed-phase sorbent (like C18) would be appropriate. SPE offers higher selectivity, better reproducibility, and easier automation compared to LLE.[4] It can also be more effective at removing interfering matrix components.[2]

Recommendation: For initial method development, SPE is often preferred for its selectivity and cleaner extracts.[2] However, LLE can be a viable and economical alternative, especially for less complex matrices.

Q3: How can I minimize matrix effects in my this compound analysis?

Minimizing matrix effects is critical for accurate quantification. Strategies include:

  • Optimize Sample Cleanup: Employ a selective extraction method like SPE with a thorough wash step to remove as many interfering compounds as possible.[11]

  • Chromatographic Separation: Improve the chromatographic method to separate this compound from co-eluting matrix components.[12]

  • Dilution: A "dilute-and-shoot" approach can be effective, though it may reduce sensitivity.[12]

  • Use of Internal Standards: A stable isotope-labeled internal standard for this compound is the best way to compensate for matrix effects.[12]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No this compound Recovery Inefficient Initial Extraction - Optimize Solvent System: For LLE, test non-polar solvents like hexane, ethyl acetate, or dichloromethane. For SPE, ensure the conditioning and equilibration steps are performed correctly.[13] - pH Adjustment: The stability and extraction efficiency of this compound may be influenced by pH. Since it is a methyl ester, hydrolysis could be a concern under strongly acidic or basic conditions. Maintaining a near-neutral pH is a good starting point. - Improve Physical Disruption: For solid matrices, ensure thorough homogenization. Sonication or vigorous shaking can enhance the release of this compound from the matrix.
Analyte Loss During Wash Step (SPE) - Wash Solvent is Too Strong: The wash solvent may be partially eluting this compound. Reduce the organic content of the wash solvent.[4][14]
Incomplete Elution (SPE) - Elution Solvent is Too Weak: The elution solvent is not strong enough to desorb this compound from the sorbent. Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).[14][15] - Insufficient Elution Volume: The volume of the elution solvent may be too low. Increase the elution volume and collect fractions to determine the elution profile.[14]
Poor Reproducibility Inconsistent Sample Pre-treatment - Standardize Procedures: Ensure consistent sample homogenization, pH adjustment, and addition of internal standards.[4]
SPE Cartridge Variability or Drying - Do Not Allow Sorbent to Dry: Ensure the SPE sorbent bed does not go dry before sample loading.[14] - Consistent Flow Rate: Maintain a slow and consistent flow rate during sample loading to ensure proper binding.[4][13]
Emulsion Formation (LLE) High Concentration of Surfactants or Lipids in the Sample - Gentle Mixing: Swirl or gently invert the separatory funnel instead of vigorous shaking.[8] - "Salting Out": Add sodium chloride (NaCl) to the aqueous phase to increase its polarity and help break the emulsion.[8][16][17] - Centrifugation: Centrifuge the mixture to force the layers to separate.[8] - Filtration: Filter the mixture through a bed of Celite or glass wool.[8][18]
High Matrix Effects in LC-MS/MS Co-elution of Interfering Compounds - Improve SPE Cleanup: Add a stronger wash step or use a more selective SPE sorbent.[11] - Optimize LLE: Include a back-extraction step. For example, after extracting this compound into an organic solvent, wash the organic layer with a basic or acidic solution to remove ionizable impurities. - Enhance Chromatography: Modify the mobile phase gradient, change the column chemistry, or use a longer column to improve separation.

Quantitative Data Summary

The following tables provide hypothetical data for the extraction of this compound from a complex matrix (e.g., plant homogenate) to illustrate the comparison of different extraction methods.

Table 1: Comparison of Extraction Methods for this compound

Method Recovery (%) RSD (%) (n=6) Matrix Effect (%) Processing Time (min/sample)
LLE (Hexane) 85.28.5-4520
SPE (C18) 95.83.2-1515
Protein Precipitation (Acetonitrile) 98.14.5-7010

Table 2: Optimization of SPE Wash Solvent for this compound Extraction

Wash Solvent (Methanol in Water) Recovery (%) Matrix Effect (%)
5% 98.5-25
20% 96.1-15
40% 82.3-10
60% 55.7-5

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound

This protocol is a starting point for a reversed-phase SPE cleanup of this compound from a liquid matrix.

  • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727), followed by 5 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar impurities.

  • Elution: Elute this compound with 5 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase).

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound

This protocol describes a basic LLE procedure for extracting this compound.

  • Sample Preparation: Place 1 mL of the aqueous sample into a glass centrifuge tube.

  • Extraction: Add 5 mL of a non-polar organic solvent (e.g., ethyl acetate). Cap the tube and vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat (Optional): Repeat the extraction with another 5 mL of organic solvent and combine the organic layers to improve recovery.

  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness and reconstitute as described in the SPE protocol.

Visualizations

G Workflow for this compound Extraction Method Selection start Define Analytical Goals (Purity, Throughput, Cost) matrix Characterize Sample Matrix (Aqueous, Solid, High/Low Lipid) start->matrix methods Initial Method Screening matrix->methods lle Liquid-Liquid Extraction (LLE) methods->lle Simple Matrix, Low Throughput spe Solid-Phase Extraction (SPE) methods->spe Complex Matrix, High Purity other Other Methods (e.g., QuEChERS, SPME) methods->other Specific Applications optimize Optimize Key Parameters (Solvent, pH, Wash/Elution) lle->optimize spe->optimize other->optimize validate Validate Method (Recovery, Reproducibility, Matrix Effects) optimize->validate routine Routine Analysis validate->routine G Mechanism of Reversed-Phase Solid-Phase Extraction cluster_0 SPE Cartridge (C18 Sorbent) step1 Step 1: Conditioning Methanol wets the non-polar C18 chains. step2 Step 2: Equilibration Water prepares the sorbent for the aqueous sample. step1->step2 step3 Step 3: Loading This compound (non-polar) binds to C18 chains. Polar impurities pass through. step2->step3 step4 Step 4: Washing Weak solvent (e.g., 20% MeOH) removes remaining polar impurities. step3->step4 step5 Step 5: Elution Strong organic solvent (e.g., 100% MeOH) disrupts binding and elutes this compound. step4->step5

References

Technical Support Center: LC-MS/MS Analysis of Rosuvastatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of Rosuvastatin (B1679574).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when developing a bioanalytical LC-MS/MS method for Rosuvastatin?

A1: The primary challenges in the LC-MS/MS analysis of Rosuvastatin in biological matrices, such as human plasma, revolve around managing matrix effects, ensuring high recovery, and achieving adequate sensitivity, especially at lower concentrations.[1][2][3][4] Matrix effects, caused by co-eluting endogenous components from the sample, can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.[1][5] Selecting an appropriate sample preparation technique and internal standard is crucial to mitigate these challenges.[1][2][6]

Q2: Which sample preparation techniques are most effective for reducing matrix effects in Rosuvastatin analysis?

A2: Several sample preparation techniques can be employed, with the choice often depending on the required sensitivity, throughput, and laboratory resources. The most common methods are Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).[2][6][7]

  • Protein Precipitation (PPT): This is a simple and rapid method, often using acetonitrile (B52724). While fast, it may result in a less clean extract and significant matrix effects due to residual phospholipids.[5][6]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up the sample and reducing matrix interference. It provides high recovery and cleaner extracts compared to PPT.[1][2][8]

  • Liquid-Liquid Extraction (LLE): LLE is another effective method for sample cleanup. Supported Liquid Extraction (SLE), a more recent variation, has been shown to offer superior extraction recovery and a lower matrix effect compared to traditional LLE for Rosuvastatin.[4]

Q3: How do I choose the right internal standard (IS) for Rosuvastatin analysis?

A3: The ideal internal standard should mimic the analyte's behavior during sample preparation and ionization.[7][9] For Rosuvastatin, a stable isotope-labeled (SIL) internal standard, such as Rosuvastatin-d6, is considered the gold standard as it co-elutes with the analyte and experiences similar matrix effects.[1][6] However, if a SIL-IS is unavailable, a structural analog can be used. Commonly used internal standards for Rosuvastatin analysis include:

  • Rosuvastatin-d6[1][6]

  • Carbamazepine[9]

  • Gliclazide[7]

  • Atorvastatin[2]

  • Fluconazole[10]

It is important to validate the chosen IS to ensure it adequately compensates for variability.[9]

Troubleshooting Guide

Problem: I am observing significant ion suppression in my Rosuvastatin analysis.

Solution:

Ion suppression is a common manifestation of matrix effects. To address this, consider the following:

  • Optimize Sample Preparation: If you are using a simple protein precipitation method, consider switching to a more rigorous technique like SPE or SLE to achieve a cleaner sample extract.[1][4][5]

  • Chromatographic Separation: Modify your LC method to better separate Rosuvastatin from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column.[6]

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components, thereby lessening the matrix effect. However, ensure that the diluted concentration is still within the linear range of your assay.[6]

  • Internal Standard: Ensure you are using an appropriate internal standard, preferably a stable isotope-labeled one like Rosuvastatin-d6, which can effectively compensate for ion suppression.[1][6]

Problem: My recovery of Rosuvastatin is low and inconsistent.

Solution:

Low and variable recovery can be due to the sample preparation method.

  • Evaluate Extraction Efficiency: Compare the recovery of different sample preparation methods. For instance, SPE and SLE have been shown to provide higher and more consistent recovery for Rosuvastatin compared to LLE and PPT.[1][4]

  • Optimize SPE Protocol: If using SPE, ensure that the conditioning, loading, washing, and elution steps are optimized for Rosuvastatin. The choice of sorbent is also critical.[1][8]

  • Check pH: The pH of the sample and extraction solvents can significantly impact the recovery of an acidic compound like Rosuvastatin. Ensure the pH is optimized for your chosen extraction method.

Problem: I am seeing two peaks for Rosuvastatin in my chromatogram.

Solution:

Observing multiple peaks for a single analyte can be due to several factors:

  • Isomers or Degradants: It's possible that one of the peaks corresponds to an isomer or a degradation product of Rosuvastatin. Check the quality of your reference standard.

  • Carryover: The second peak could be a result of carryover from a previous injection, especially if it appears in blank samples.[11] Implement a robust wash protocol for the autosampler needle and injection port.[11]

  • Chromatographic Conditions: The mobile phase pH or composition might be causing on-column conversion or different conformations of the Rosuvastatin molecule, leading to peak splitting.[11] Re-evaluate and optimize your chromatographic conditions.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Rosuvastatin Analysis

Sample Preparation MethodAnalyte RecoveryMatrix EffectKey AdvantagesKey DisadvantagesReference
Protein Precipitation (PPT) ~60-80%HighSimple, fast, low costLess clean extract, significant matrix effects[5][6]
Solid-Phase Extraction (SPE) >95%LowHigh recovery, clean extract, reduced matrix effectsMore time-consuming and costly than PPT[1][2][3][8]
Liquid-Liquid Extraction (LLE) ~60%ModerateGood for some matricesCan be time-consuming, may have emulsion issues[4][10]
Supported Liquid Extraction (SLE) >96%LowHigh recovery, reduced matrix effect, high throughputHigher initial cost than LLE[4]

Experimental Protocols

1. Protein Precipitation (PPT) Protocol

This protocol is a general guideline based on common practices.

  • To 200 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard solution.

  • Add 750 µL of acetonitrile to precipitate the proteins.[6]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 14,000 rpm for 5 minutes.[6]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[6]

  • Reconstitute the residue in 200 µL of the mobile phase.[6]

  • Vortex and inject into the LC-MS/MS system.

2. Solid-Phase Extraction (SPE) Protocol

This protocol is based on a method using a reversed-phase SPE plate.[1]

  • Condition the SPE plate with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.[1]

  • Load 100 µL of the plasma sample (pre-spiked with internal standard).

  • Wash the plate with 500 µL of 0.1% formic acid in water.[1]

  • Wash the plate with 500 µL of 10% methanol in water.[1]

  • Elute Rosuvastatin with two aliquots of 200 µL of 90% methanol.[1]

  • Evaporate the eluate to dryness under nitrogen at 40°C.[1]

  • Reconstitute the residue in 200 µL of the mobile phase and inject.[1]

3. Supported Liquid Extraction (SLE) Protocol

This protocol is a general representation of an SLE workflow.[4]

  • To 100 µL of plasma sample, add the internal standard.

  • Load the sample onto the SLE plate and apply a brief vacuum to absorb the sample into the sorbent.

  • Add the extraction solvent (e.g., a non-polar organic solvent) and allow it to percolate through the sorbent by gravity.

  • Collect the eluate.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Visualizations

experimental_workflow cluster_ppt Protein Precipitation (PPT) Workflow ppt_start Plasma Sample + IS ppt_precip Add Acetonitrile ppt_start->ppt_precip ppt_vortex Vortex ppt_precip->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_evap Evaporate ppt_supernatant->ppt_evap ppt_recon Reconstitute ppt_evap->ppt_recon ppt_inject Inject into LC-MS/MS ppt_recon->ppt_inject

Caption: Protein Precipitation (PPT) experimental workflow.

experimental_workflow_spe cluster_spe Solid-Phase Extraction (SPE) Workflow spe_start Plasma Sample + IS spe_load Load Sample spe_start->spe_load spe_condition Condition SPE Plate spe_condition->spe_load spe_wash1 Wash 1 spe_load->spe_wash1 spe_wash2 Wash 2 spe_wash1->spe_wash2 spe_elute Elute spe_wash2->spe_elute spe_evap Evaporate spe_elute->spe_evap spe_recon Reconstitute spe_evap->spe_recon spe_inject Inject into LC-MS/MS spe_recon->spe_inject

Caption: Solid-Phase Extraction (SPE) experimental workflow.

experimental_workflow_sle cluster_sle Supported Liquid Extraction (SLE) Workflow sle_start Plasma Sample + IS sle_load Load onto SLE Plate sle_start->sle_load sle_extract Add Extraction Solvent sle_load->sle_extract sle_collect Collect Eluate sle_extract->sle_collect sle_evap Evaporate sle_collect->sle_evap sle_recon Reconstitute sle_evap->sle_recon sle_inject Inject into LC-MS/MS sle_recon->sle_inject

Caption: Supported Liquid Extraction (SLE) experimental workflow.

References

Technical Support Center: Preventing Analyte Loss During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "CISTULATE" : Initial searches indicate that "this compound" is a commercially available fragrance ingredient.[1][2] There is no scientific literature available that describes it as a component of biological signaling pathways or as an analyte of interest in drug development research. Therefore, this guide will address the common challenges of preventing the loss of a hypothetical unstable small molecule, hereafter referred to as "Analyte X," during sample preparation. The principles and troubleshooting steps outlined here are broadly applicable to researchers, scientists, and drug development professionals working with sensitive molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the loss of a small molecule analyte like Analyte X during sample preparation?

A1: The loss of a sensitive analyte can typically be attributed to one or more of the following factors:

  • Temperature Instability: Many small molecules are prone to degradation at room temperature or even refrigerated conditions.[3][4] Timely processing and appropriate temperature control are crucial.[4]

  • pH Sensitivity: Analyte X may be unstable in highly acidic or basic conditions, leading to hydrolysis or other chemical degradation.

  • Oxidation: Exposure to atmospheric oxygen, or the presence of oxidizing agents in solvents or reagents, can lead to the degradation of susceptible analytes.

  • Photodegradation: Exposure to light, particularly UV wavelengths, can cause decomposition of photosensitive compounds.

  • Adsorption: The analyte may non-specifically bind to the surfaces of plasticware, glassware, or chromatography columns, resulting in its apparent loss from the sample.

  • Enzymatic Degradation: If working with biological matrices, endogenous enzymes can metabolize or degrade the analyte.[4]

Q2: How can I minimize the degradation of Analyte X during initial sample collection and handling?

A2: Proper collection and handling are the first line of defense in preserving your analyte.[5]

  • Use appropriate collection tubes and containers for your sample type.[5]

  • If enzymatic degradation is a concern, consider adding inhibitors to the collection tube.

  • Process samples as quickly as possible after collection.[4] If immediate processing is not feasible, flash-freeze the samples in liquid nitrogen and store them at -80°C.[3][6]

  • For blood samples, promptly separate plasma or serum from whole blood to minimize enzymatic activity.

Q3: What are the best practices for storing samples containing Analyte X?

A3: The optimal storage conditions depend on the stability of Analyte X. A stability study is recommended to determine the ideal conditions.

  • Short-term storage: Refrigeration at 2-8°C may be sufficient for a few hours to a day.[3][7]

  • Long-term storage: For extended periods, storage at -80°C or in liquid nitrogen (-196°C) is generally recommended to halt most biological and chemical activity.[3][6]

  • Avoid repeated freeze-thaw cycles, as this can degrade the analyte. Aliquot samples into single-use volumes before freezing.

  • Use appropriate storage containers, such as cryovials made of medical-grade resin that can withstand extreme temperatures.[6]

Troubleshooting Guide

Issue: Significant loss of Analyte X is observed after performing a solid-phase extraction (SPE) cleanup.

This troubleshooting guide will help you systematically identify the source of analyte loss during your SPE protocol.

Troubleshooting Workflow for Analyte X Loss

G start Start: Significant Analyte X Loss Detected check_stability Is Analyte X stable in the processing solvent? start->check_stability test_ph Test Analyte X stability at different pH values check_stability->test_ph If No test_temp Evaluate stability at processing temperature check_stability->test_temp check_binding Does Analyte X bind to the SPE sorbent? check_stability->check_binding If Yes optimize_evaporation Use a gentle evaporation method (e.g., nitrogen stream at low temp) test_ph->optimize_evaporation test_temp->optimize_evaporation optimize_elution Optimize elution solvent strength and volume check_binding->optimize_elution If Yes check_flow_rate Is the flow rate through the SPE cartridge optimal? check_binding->check_flow_rate If No end Resolution: Analyte X recovery is improved optimize_elution->end adjust_flow Adjust flow rate to ensure proper binding and elution check_flow_rate->adjust_flow If No check_evaporation Is Analyte X lost during the solvent evaporation step? check_flow_rate->check_evaporation If Yes adjust_flow->end check_evaporation->optimize_evaporation If Yes check_evaporation->end If No optimize_evaporation->end

Caption: A troubleshooting workflow to diagnose the cause of Analyte X loss.

Quantitative Data Summary: Stability of Analyte X Under Various Conditions

The following table summarizes hypothetical stability data for Analyte X. It is crucial to perform your own stability studies for your specific analyte and matrix.

ConditionParameterTime PointAnalyte X Recovery (%)
Temperature 4°C24 hours95 ± 3%
25°C (Room Temp)4 hours75 ± 5%
-20°C1 week92 ± 4%
-80°C1 month98 ± 2%
pH pH 3.02 hours80 ± 6%
pH 7.02 hours99 ± 1%
pH 9.02 hours65 ± 7%
Light Exposure Amber Vial (dark)8 hours97 ± 2%
Clear Vial (light)8 hours50 ± 8%

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) to Minimize Analyte X Loss

This protocol provides a general framework for an SPE procedure designed for an unstable analyte. Optimization will be required for your specific application.

1. Materials and Reagents:

  • SPE Cartridges (select a sorbent with appropriate chemistry for Analyte X)

  • SPE Vacuum Manifold

  • Conditioning Solvent (e.g., Methanol)

  • Equilibration Solvent (e.g., Water or buffer at a pH where Analyte X is stable)

  • Wash Solvent (a weak solvent to remove interferences without eluting Analyte X)

  • Elution Solvent (a strong solvent to recover Analyte X)

  • Sample, pre-treated as necessary (e.g., diluted, pH adjusted)

  • Collection tubes, preferably silanized glass to reduce adsorption

  • Nitrogen evaporator

2. Procedure:

  • Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge. Do not allow the sorbent to go dry.

  • Equilibration: Pass 1 mL of equilibration solvent through the cartridge. Ensure the pH of the equilibration buffer is optimal for Analyte X stability. Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing: Pass 1 mL of wash solvent through the cartridge to remove interfering compounds.

  • Elution: Place collection tubes in the manifold. Pass 1 mL of elution solvent through the cartridge to collect Analyte X. A second elution with a fresh aliquot of solvent may improve recovery.

  • Solvent Evaporation: If required, evaporate the solvent from the eluate using a gentle stream of nitrogen at a low temperature (e.g., <30°C).

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with your analytical instrument.

Optimized Sample Preparation Workflow

G cluster_pre Pre-Analytical cluster_analytical Analytical cluster_post Post-Analytical sample_collection Sample Collection (with stabilizer) storage Immediate Storage (-80°C) sample_collection->storage thaw Thaw on Ice storage->thaw spe Solid-Phase Extraction (pH controlled) thaw->spe evaporation Gentle Evaporation (N2, <30°C) spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: An optimized workflow for preparing samples containing unstable analytes.

References

CISTULATE Detection Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of CISTULATE. This resource provides troubleshooting guidance and detailed protocols to help you optimize your instrumental parameters and achieve reliable, high-quality data in your drug development research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate detection important?

A: this compound is a novel small molecule therapeutic agent currently under investigation. Accurate and precise quantification in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies, which are essential for progressing through the drug development pipeline.

Q2: What is the recommended analytical technique for this compound detection?

A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold-standard method for the quantification of this compound in complex biological samples such as plasma and serum. This technique offers high sensitivity, selectivity, and a wide dynamic range, which are crucial for bioanalytical applications.[1][2]

Q3: What are the key instrument parameters to optimize for a this compound assay?

A: Successful this compound quantification relies on the careful optimization of both liquid chromatography and mass spectrometry parameters.

  • For LC: Column chemistry, mobile phase composition (including pH and organic modifiers), flow rate, and column temperature are critical.[3]

  • For MS/MS: Ionization source parameters (e.g., spray voltage, gas flows, temperature), and compound-specific parameters like precursor/product ion selection and collision energy are paramount.[3][4][5]

Q4: Where can I find a starting point for my method development?

A: Please refer to the Experimental Protocols section of this guide for a comprehensive, step-by-step protocol for this compound analysis, including recommended starting parameters for LC-MS/MS.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low this compound Signal Intensity or Poor Sensitivity

Q: I am observing a very low signal for this compound, close to the limit of detection, even for my calibration standards. What are the possible causes and how can I fix this?

A: Low signal intensity is a common issue that can stem from several factors, ranging from sample preparation to instrument settings. Follow the logical troubleshooting workflow below to identify and resolve the issue.

Low_Signal_Troubleshooting cluster_start Start cluster_ms MS Optimization cluster_lc LC Optimization cluster_sample Sample Preparation cluster_end Resolution start Low this compound Signal Detected ms_check Is the Mass Spectrometer Tuned? start->ms_check ms_params Optimize MS Parameters: - Ion Source (Voltage, Gas, Temp) - Collision Energy (CE) - Precursor/Product Ions ms_check->ms_params Yes ms_tune Perform Full System Tune and Calibration ms_check->ms_tune No lc_check Is the Peak Shape Good? ms_params->lc_check ms_tune->ms_check lc_params Optimize LC Method: - Mobile Phase pH - Gradient Profile - Column Chemistry lc_check->lc_params No sample_check Is Sample Prep Efficient? lc_check->sample_check Yes lc_troubleshoot Troubleshoot Peak Shape (See Issue 3) lc_params->lc_troubleshoot lc_troubleshoot->sample_check sample_protocol Review Sample Prep Protocol: - Check Extraction Recovery - Assess Matrix Effects - Verify Internal Standard Use sample_check->sample_protocol No end_node Signal Intensity Improved sample_check->end_node Yes sample_reoptimize Re-optimize Extraction (e.g., change solvent, pH) sample_protocol->sample_reoptimize sample_reoptimize->end_node Peak_Shape_Logic cluster_start Problem cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape (Tailing, Fronting, Broad) cause1 Mobile Phase Mismatch (pH vs. pKa) start->cause1 cause2 Column Overload start->cause2 cause3 Column Contamination or Degradation start->cause3 cause4 Extra-Column Volume (Dead Volume) start->cause4 sol1 Adjust Mobile Phase pH Add modifier (e.g., Formic Acid) cause1->sol1 sol2 Reduce Injection Volume or Dilute Sample cause2->sol2 sol3 Use Guard Column Flush or Replace Column cause3->sol3 sol4 Check Fittings and Tubing Use smaller ID tubing cause4->sol4 Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Internal Standard (this compound-d4) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject Sample p5->a1 a2 LC Separation (C18 Column) a1->a2 a3 MS/MS Detection (MRM Mode) a2->a3 d1 Peak Integration a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify this compound Concentration d2->d3

References

Deconvolution of co-eluting peaks in CISTULATE analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during CISTULATE analysis, with a specific focus on the deconvolution of co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in the context of this compound analysis?

A1: Peak co-elution occurs when two or more distinct chemical compounds elute from the chromatography column at or near the same time, resulting in overlapping chromatographic peaks.[1][2][3] This overlap can create a single, distorted peak, making it difficult to accurately identify and quantify the individual components.[3][4] In mass spectrometry-based methods like this compound, co-elution can lead to mixed mass spectra, complicating compound identification.[4]

Q2: How can I identify if I have co-eluting peaks in my data?

A2: There are several indicators of co-elution:

  • Asymmetrical Peak Shape: Look for peaks that are not symmetrical. Shoulders, split tops, or excessive tailing/fronting can suggest the presence of multiple underlying compounds.[5]

  • Inconsistent Mass Spectra: In a mass spectrometry detector, the mass spectrum should be consistent across a pure chromatographic peak. If you observe that the mass spectra change from the ascending part, to the apex, and to the descending part of the peak, it is a strong indication of co-elution.[3][4]

  • Diode Array Detector (DAD) Analysis: For LC systems, a DAD can perform a peak purity analysis. If the UV-Vis spectra collected across the peak are not identical, co-elution is likely.[3][5]

  • Deconvolution Software: Specialized software algorithms can automatically detect subtle differences in mass spectra across a peak that indicate co-elution.[4][6]

Q3: What is deconvolution and how does it help with co-eluting peaks?

A3: Deconvolution is a computational process used to separate the signals of co-eluting compounds.[7] Deconvolution algorithms analyze the subtle variations in mass spectra across an overlapping peak to mathematically resolve the individual spectra of each component.[4][6] This process results in "cleaner" mass spectra for each compound, which can then be more reliably identified through library searching.[2][4]

Q4: What are the minimum data acquisition requirements for effective deconvolution?

A4: For deconvolution algorithms to work effectively, a sufficient number of data points must be acquired across each chromatographic peak. A general guideline is to have at least 10 scans or data points across the peak width.[4][6] For closely co-eluting peaks, a higher sampling rate (e.g., 20-25 data points) may be necessary to achieve reliable deconvolution.[1]

Troubleshooting Guide: Deconvolution of Co-eluting Peaks

This guide provides a systematic approach to identifying and resolving issues with co-eluting peaks during your this compound analysis.

Problem: Poor quantification and identification due to suspected co-elution.
Step 1: Identification of Co-elution

Before attempting to resolve co-elution, you must first confirm its presence.

Diagnostic MethodExpected Result for Pure PeakIndication of Co-elution
Visual Peak Inspection Symmetrical, Gaussian-like shape.Peak fronting, tailing, shoulders, or split peaks.[5]
Mass Spectral Analysis Mass spectra are identical across the peak.Mass spectra differ at the start, apex, and end of the peak.[3][4]
Extracted Ion Chromatograms (EICs) All major ions for a single compound have the same apex retention time and peak shape.[4]Different ions have slightly different apex retention times or shapes.[4]
Peak Purity Analysis (DAD) Spectra are identical across the peak.Spectra are not identical, indicating spectral heterogeneity.[3][5]
Step 2: Method Optimization to Improve Chromatographic Resolution

If co-elution is confirmed, the first step should be to optimize the chromatographic method to achieve better physical separation of the compounds.

Parameter to AdjustRecommended ActionExpected Outcome
Gradient Profile (LC) Decrease the ramp speed of the mobile phase gradient.Increases the separation between peaks with different polarities.
Mobile Phase Composition (LC) Weaken the mobile phase to increase retention and potentially improve separation.[5]Increased capacity factor, leading to better resolution.[5]
Temperature Program (GC) Decrease the temperature ramp rate.Improves separation of compounds with different boiling points.
Column Chemistry Switch to a column with a different stationary phase to alter selectivity.Changes the elution order and can resolve co-eluting compounds.
Flow Rate Decrease the flow rate.Can increase column efficiency and improve resolution, but will also increase run time.
Step 3: Utilizing Deconvolution Software

If chromatographic optimization is insufficient or not feasible, deconvolution software can be employed to mathematically separate the co-eluting peaks.

Deconvolution ParameterRecommended ActionRationale
Peak Detection Threshold (S/N) Adjust the signal-to-noise (S/N) threshold for peak detection.Ensures that small, co-eluting peaks are not missed during initial peak picking.
Peak Shape Similarity Set appropriate parameters for how closely the shapes of different ion chromatograms must match to be grouped into a single component.Helps the algorithm distinguish between ions belonging to different co-eluting compounds.
Mass Spectral Matching Utilize high-quality mass spectral libraries for identification of the deconvoluted spectra.Accurate library matching provides confidence in the results of the deconvolution.[2]

Experimental Protocols

Protocol: Assessing Peak Purity Using Mass Spectrometry
  • Acquire Data: Run your sample using your standard this compound LC-MS or GC-MS method. Ensure the data acquisition rate is sufficient to capture at least 10-15 scans across the peak of interest.[4][6]

  • Select Peak of Interest: In your chromatography data system, select the chromatographic peak you suspect may be impure.

  • Extract Mass Spectra:

    • Extract a mass spectrum from the very beginning (upslope) of the peak, around 10-15% of the peak height.

    • Extract a mass spectrum from the apex (top) of the peak.

    • Extract a mass spectrum from the end (downslope) of the peak, around 10-15% of the peak height.

  • Compare Spectra:

    • Overlay the three extracted mass spectra.

    • Visually inspect for any differences in the m/z values present or their relative intensities.

    • Alternatively, perform a background subtraction for each spectrum using the baseline just before the peak and then compare them.

  • Interpretation:

    • Pure Peak: The mass spectra will be nearly identical in terms of the ions present and their relative abundances.

    • Co-eluting Peaks: You will observe significant differences between the spectra. For example, an ion might be present or have a much higher relative abundance in the upslope spectrum compared to the downslope spectrum, indicating the presence of a second, slightly earlier eluting compound.[4]

Visualizations

G Workflow for Identifying Co-elution A Observe Chromatogram B Is Peak Asymmetrical? (Shoulder, Split, Tailing) A->B C Examine Mass Spectra Across Peak B->C No E Co-elution Confirmed B->E Yes D Are Spectra Consistent? C->D D->E No F Peak is Likely Pure D->F Yes

Caption: A logical workflow for the initial identification of co-eluting peaks.

G Troubleshooting Workflow for Co-elution cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Data Processing cluster_3 Outcome A Co-elution Confirmed B Adjust Chromatographic Method (e.g., Gradient, Temperature) A->B C Is Resolution Now Acceptable? B->C D Apply Deconvolution Algorithm C->D No F Successful Quantification and Identification C->F Yes E Review Deconvoluted Spectra and Identifications D->E E->F

Caption: A systematic approach to resolving co-eluting peaks in this compound analysis.

References

Technical Support Center: Improving the Long-Term Storage Stability of CISTULATE Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the long-term storage stability of CISTULATE standards. This compound, also known by its chemical names methyl camphenoate and fir carboxylate (CAS 52557-97-8), is a bicyclic monoterpene ester utilized as a fragrance ingredient. When used as an analytical standard in a research and development setting, ensuring its purity and stability over time is critical for obtaining accurate and reproducible experimental results.

This guide offers troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during the storage and handling of this compound standards.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound standards to ensure long-term stability?

A1: For long-term storage, this compound standards should be stored in a cool, dark, and dry place.[1] It is recommended to store them in tightly sealed, amber glass vials to prevent exposure to light and minimize evaporation.[1] To mitigate degradation, storage in a refrigerator at 2-8°C is advisable. For extended periods, storage in a freezer at -20°C can further slow down potential degradation processes.[1] Always refer to the manufacturer's specific storage recommendations if available.

Q2: What are the primary degradation pathways for this compound?

A2: As a bicyclic monoterpene ester, this compound is susceptible to degradation through several pathways. The most common include:

  • Hydrolysis: The ester bond can be cleaved in the presence of water, especially under acidic or basic conditions, to form the corresponding alcohol and carboxylic acid.[2]

  • Oxidation: Exposure to air and light can lead to oxidation of the terpene structure, resulting in the formation of hydroperoxides, epoxides, and other oxygenated derivatives.[3]

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation, as well as potentially cause isomerization or rearrangement of the bicyclic structure.

Q3: How can I tell if my this compound standard has degraded?

A3: Degradation can be indicated by several observations:

  • Visual Changes: Discoloration or the appearance of precipitates.

  • Olfactory Changes: A noticeable change in the characteristic pine and citrus-like scent.

  • Analytical Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (GC or HPLC).

Q4: How often should I verify the purity of my this compound standard?

A4: The frequency of purity checks depends on the storage conditions and the criticality of the experiments. For standards stored under optimal conditions (refrigerated or frozen), an annual purity check is a good practice. If the standard is opened frequently or stored at room temperature, more frequent checks (e.g., every 3-6 months) are recommended.

Q5: Can I use a this compound standard that has passed its expiration date?

A5: It is not recommended to use a standard that has passed its expiration date without re-verifying its purity and concentration. The expiration date is set by the manufacturer based on stability studies. If you must use an expired standard, it is crucial to perform a thorough analytical characterization to ensure it still meets the requirements for your application.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Unexpected peaks in GC/HPLC chromatogram Contamination of the standard. Degradation of the standard. Contamination from the solvent or analytical instrument.Prepare a fresh dilution from the stock standard. Analyze a solvent blank to rule out solvent contamination. If new peaks persist, the standard has likely degraded and should be replaced.
Decreased peak area/concentration over time Evaporation of the solvent or the standard itself. Adsorption of the standard onto the container surface. Degradation of the standard.Ensure vials are tightly sealed. Use vials with PTFE-lined caps (B75204) to minimize adsorption and evaporation.[1] If degradation is suspected, verify with a new, unopened standard.
Inconsistent results between experiments Inconsistent sample preparation. Fluctuation in storage conditions. Partial degradation of the standard.Follow a standardized protocol for sample preparation. Ensure consistent storage temperatures and minimize freeze-thaw cycles. Re-verify the purity of the standard.
Color change in the standard solution Oxidation or other chemical reactions. Contamination.Discard the standard. A color change is a strong indicator of degradation or contamination.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the qualitative and quantitative analysis of this compound standards to assess purity and detect degradation products.

1. Materials and Equipment:

  • This compound standard

  • High-purity solvent (e.g., ethyl acetate (B1210297) or hexane)

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms)

  • Autosampler vials with PTFE-lined septa

  • Micropipettes

2. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL. From the stock solution, prepare a working standard of approximately 10 µg/mL.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Scan Range: 40-400 amu

  • Analysis: Inject 1 µL of the working standard into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Integrate the peak area of this compound and any other observed peaks.

    • Calculate the purity of the standard as the percentage of the this compound peak area relative to the total peak area.

    • Attempt to identify any significant impurity or degradation product peaks by comparing their mass spectra to a library (e.g., NIST).

Protocol 2: Stability Testing of this compound under Accelerated Conditions

This protocol describes a method to evaluate the stability of this compound under accelerated storage conditions to predict its long-term stability.

1. Materials and Equipment:

  • This compound standard

  • Stability chambers with controlled temperature and humidity

  • Amber glass vials with PTFE-lined caps

  • GC-MS or HPLC system for analysis

2. Procedure:

  • Sample Preparation: Aliquot the this compound standard into several amber glass vials.

  • Storage Conditions: Place the vials in stability chambers set to different conditions. Common accelerated conditions include:[4][5]

    • 40°C / 75% Relative Humidity (RH)

    • 25°C / 60% RH (as a control)

    • Exposure to UV light

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples using the GC-MS protocol described above to determine the purity of the this compound standard.

  • Data Evaluation: Compare the purity of the stored samples to the initial (time 0) sample. A significant decrease in purity or the appearance of new peaks indicates degradation.

Data Presentation

The following table provides a representative example of data that could be generated from an accelerated stability study of a terpene ester standard like this compound.

Table 1: Representative Accelerated Stability Data for a Terpene Ester Standard

Storage ConditionTime PointPurity (%)Appearance of Degradation Products (%)
Initial (Time 0) 0 Months99.80.2
25°C / 60% RH 1 Month99.70.3
3 Months99.50.5
6 Months99.20.8
40°C / 75% RH 1 Month98.51.5
3 Months96.23.8
6 Months92.17.9
UV Light Exposure 1 Month95.05.0
3 Months88.311.7
6 Months80.519.5

Note: This data is illustrative and serves as an example of expected trends in an accelerated stability study. Actual results for this compound may vary.

Visualizations

Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Analysis at Time Points Start Receive this compound Standard Aliquot Aliquot into Amber Vials Start->Aliquot T0 Time 0 Analysis Aliquot->T0 Accelerated 40°C / 75% RH Aliquot->Accelerated Control 25°C / 60% RH Aliquot->Control UV UV Light Aliquot->UV Data Compare Data to Time 0 T0->Data Pull_Samples Pull Samples (1, 3, 6 months) Accelerated->Pull_Samples Control->Pull_Samples UV->Pull_Samples Analysis GC-MS or HPLC Purity Analysis Pull_Samples->Analysis Analysis->Data Report Generate Stability Report Data->Report

Caption: Workflow for a typical stability study of a chemical standard.

Ester_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (Ester) Alcohol Corresponding Alcohol This compound->Alcohol H₂O (Acid/Base) Acid Carboxylic Acid This compound->Acid H₂O (Acid/Base) Hydroperoxides Hydroperoxides This compound->Hydroperoxides O₂ (Light/Heat) Epoxides Epoxides Hydroperoxides->Epoxides Other_Oxidized Other Oxygenated Derivatives Hydroperoxides->Other_Oxidized

Caption: Primary degradation pathways for an ester like this compound.

References

Technical Support Center: Mitigating Interference from Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges of interference from structurally similar compounds in their experimental work. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter.

Table of Contents

  • Immunoassay Troubleshooting Guide

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

  • Experimental Protocols

  • Signaling Pathway Interference

Immunoassay Troubleshooting Guide

Interference from structurally similar compounds in immunoassays can lead to inaccurate quantification and false-positive or false-negative results. This guide provides solutions to common problems.

Frequently Asked Questions (FAQs) - Immunoassays

Q1: What is cross-reactivity in an immunoassay, and how can I identify it?

A1: Cross-reactivity occurs when an antibody in your assay binds to molecules that are structurally similar to the target analyte, leading to an overestimation of the analyte's concentration. To identify cross-reactivity, you should test compounds that are structurally analogous to your target analyte.

Experimental Protocol to Test for Cross-Reactivity:

  • Prepare a dilution series of your target analyte (standard) and the potential cross-reacting compounds.

  • Run a competitive immunoassay:

    • Add a fixed concentration of your primary antibody and the diluted standard or potential cross-reactant to separate tubes.

    • Add a fixed concentration of an enzyme-conjugated version of your target analyte.

    • Incubate to allow for competitive binding.

    • Transfer the mixtures to a pre-coated microtiter plate and incubate.

    • Wash the plate to remove unbound reagents.

    • Add the substrate and measure the signal.

  • Analyze the data: Plot the signal against the concentration for your standard and the tested compounds. Determine the IC50 value (the concentration that inhibits 50% of the signal) for each. The percent cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Structurally Similar Compound) x 100%

Q2: My immunoassay is showing high background signal. What are the common causes and how can I reduce it?

A2: High background in an ELISA can obscure the specific signal from your analyte, reducing the sensitivity of your assay.[1] Common causes include insufficient washing, inadequate blocking, or non-specific binding of antibodies.[1][2]

Troubleshooting High Background Signal:

Probable CauseSolutionExpected Outcome
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5). Add a 30-second soak time between each wash.[1] Ensure all wells are completely aspirated after each wash.Reduction in non-specifically bound reagents, leading to lower background.
Inadequate Blocking Increase the concentration of the blocking agent (e.g., from 1% to 2% BSA).[1] Test different blocking agents (e.g., non-fat dry milk, casein, or commercial blockers).[3][4] Extend the blocking incubation time.[1]More effective saturation of non-specific binding sites on the plate, reducing background noise.
High Antibody Concentration Titrate your primary and/or secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.Lower antibody concentrations can reduce non-specific binding and background signal.
Cross-Reactivity of Secondary Antibody Run a control with only the secondary antibody to check for non-specific binding. Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.Ensures that the signal is generated only from the specific binding of the primary antibody.

Quantitative Comparison of Blocking Agents for ELISA:

Blocking AgentTypical ConcentrationBackground OD (Example)Signal-to-Noise Ratio (Example)
Bovine Serum Albumin (BSA) 1-5% (w/v)0.25010
Non-Fat Dry Milk 1-5% (w/v)0.20015
Casein 1-2% (w/v)0.15020
Commercial Blocker A Manufacturer's Rec.0.12025
Commercial Blocker B Manufacturer's Rec.0.10030

Note: The optimal blocking agent and concentration are assay-dependent and should be empirically determined. Data is illustrative.

Workflow for Identifying and Mitigating Immunoassay Interference

Immunoassay_Troubleshooting High_Background High Background / Low Signal-to-Noise Check_Washing Review Washing Protocol High_Background->Check_Washing Check_Blocking Evaluate Blocking Efficiency High_Background->Check_Blocking Poor_Reproducibility Poor Reproducibility Poor_Reproducibility->Check_Washing Titrate_Antibodies Titrate Antibodies Poor_Reproducibility->Titrate_Antibodies Inaccurate_Quantification Inaccurate Quantification Check_Antibodies Assess Antibody Specificity & Concentration Inaccurate_Quantification->Check_Antibodies Test_Cross_Reactivity Test for Cross-Reactivity Inaccurate_Quantification->Test_Cross_Reactivity Optimize_Washing Optimize Wash Steps Check_Washing->Optimize_Washing Optimize_Blocking Select Optimal Blocking Agent Check_Blocking->Optimize_Blocking Check_Antibodies->Titrate_Antibodies Purify_Sample Implement Sample Purification Test_Cross_Reactivity->Purify_Sample

Caption: A workflow diagram for troubleshooting common immunoassay issues.

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

In LC-MS analysis, structurally similar compounds, such as isomers and metabolites, can co-elute and have the same mass-to-charge ratio, leading to significant interference. This guide provides strategies to improve selectivity and reduce matrix effects.

Frequently Asked questions (FAQs) - LC-MS

Q1: My positional isomers are co-eluting. How can I improve their separation?

A1: The separation of positional isomers is challenging due to their similar physicochemical properties. To improve resolution, you need to enhance the selectivity of your chromatographic method.[5]

Strategies to Improve Isomer Separation:

  • Column Selection: Standard C18 columns may not provide sufficient selectivity. Consider columns with different stationary phases that offer alternative separation mechanisms, such as π-π interactions. Phenyl-hexyl or pentafluorophenyl (PFP) columns are often effective for separating aromatic positional isomers.[5]

  • Mobile Phase Optimization:

    • Solvent Type: Switching the organic modifier (e.g., from acetonitrile (B52724) to methanol) can alter selectivity.[5]

    • pH Adjustment: For ionizable compounds, adjusting the mobile phase pH can change the charge state of the isomers and significantly impact their retention and separation.[5]

  • Temperature: Varying the column temperature can also influence selectivity.

Comparison of HPLC Columns for Positional Isomer Separation (Illustrative Data):

Column TypeStationary Phase ChemistryPrimary Separation MechanismResolution (Rs) of Isomer Pair X
Standard C18 OctadecylsilaneHydrophobicity0.8 (Co-eluting)
Phenyl-Hexyl Phenyl-HexylHydrophobicity, π-π interactions1.7 (Baseline separated)
PFP PentafluorophenylHydrophobicity, π-π, dipole-dipole2.1 (Well resolved)

Note: Resolution values are illustrative and depend on the specific isomers and chromatographic conditions.

Q2: I'm observing significant matrix effects (ion suppression or enhancement). What are the best strategies to mitigate this?

A2: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification.[6] Effective sample preparation is the most critical step to reduce matrix effects.[7]

Comparison of Sample Preparation Techniques for Matrix Effect Reduction:

Sample Preparation TechniquePrincipleAnalyte RecoveryMatrix Effect Reduction
Protein Precipitation (PPT) Protein removal by precipitation with an organic solvent or acid.[8]HighLow (often significant ion suppression remains)[7]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[8]Variable (can be low for polar analytes)Moderate to High
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent.[8]HighHigh (especially with mixed-mode sorbents)[7]

Q3: How do I develop a robust sample preparation method to remove interfering compounds?

A3: Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples and removing interfering compounds. A general protocol is provided below.

Workflow for LC-MS Method Development for Structurally Similar Compounds

LCMS_Workflow Start Initial Problem: Co-elution of Structural Analogs Sample_Prep Optimize Sample Preparation (SPE, LLE) Start->Sample_Prep Column_Screening Screen Different HPLC Columns (C18, Phenyl, PFP) Start->Column_Screening Mobile_Phase_Opt Optimize Mobile Phase (Solvent, pH, Gradient) Column_Screening->Mobile_Phase_Opt MS_Params Optimize Mass Spectrometer Parameters Mobile_Phase_Opt->MS_Params Validation Method Validation MS_Params->Validation

Caption: A workflow for developing an LC-MS method to separate structurally similar compounds.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Removal of Interfering Compounds

This protocol provides a general guideline for using SPE to clean up samples before LC-MS analysis.

1. Sorbent Selection: Choose an SPE sorbent based on the properties of your analyte and the interfering compounds. Reversed-phase (e.g., C18) is common for non-polar to moderately polar analytes, while ion-exchange or mixed-mode sorbents can provide higher selectivity.

2. Conditioning:

  • Wash the SPE cartridge with 1-2 column volumes of a strong organic solvent (e.g., methanol (B129727) or acetonitrile).

  • Equilibrate the cartridge with 1-2 column volumes of the sample loading buffer (e.g., water or an aqueous buffer). Do not let the sorbent dry out.

3. Sample Loading:

  • Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 0.5-1 mL/min).

4. Washing:

  • Wash the cartridge with a weak solvent that will elute interfering compounds but not the analyte of interest. This step may require optimization.

5. Elution:

  • Elute the analyte with a strong solvent that disrupts the interaction between the analyte and the sorbent.

6. Post-Elution:

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a solvent compatible with your LC mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) for Sample Cleanup

LLE is a useful technique for removing highly polar or non-polar interferences.

1. pH Adjustment: Adjust the pH of the aqueous sample to ensure your analyte of interest is in a neutral, un-ionized state.

2. Solvent Selection: Choose an immiscible organic solvent in which your analyte has high solubility.

3. Extraction:

  • Mix the aqueous sample with the organic solvent in a separatory funnel.

  • Shake vigorously to allow for the partitioning of the analyte into the organic phase.

  • Allow the layers to separate.

4. Collection: Collect the organic layer containing your analyte. Multiple extractions can be performed to increase recovery.

5. Back Extraction (Optional): To further purify the sample, you can perform a back extraction by mixing the organic layer with an aqueous solution at a pH where the analyte becomes ionized, causing it to partition back into the aqueous phase, leaving neutral impurities in the organic layer.

6. Final Preparation: Evaporate the final solvent and reconstitute the analyte in a suitable solvent for analysis.

Signaling Pathway Interference

Structurally similar compounds, including off-target drug interactions, can interfere with cellular signaling pathways, leading to unintended biological effects. Understanding these interactions is crucial in drug development and toxicology.

Example: Off-Target Inhibition of a Kinase Signaling Pathway

Kinase inhibitors are designed to target specific kinases in a signaling cascade. However, due to structural similarities in the ATP-binding pockets of different kinases, these inhibitors can have off-target effects, inhibiting other kinases and disrupting unrelated signaling pathways.

The diagram below illustrates a hypothetical scenario where a drug designed to inhibit Kinase A in one pathway also inhibits Kinase X in a separate pathway due to structural similarity, leading to an unintended downstream effect.

Signaling_Pathway_Interference cluster_pathway1 Target Pathway cluster_pathway2 Off-Target Pathway ReceptorA Receptor A KinaseA Kinase A ReceptorA->KinaseA Activates SubstrateA Substrate A KinaseA->SubstrateA Phosphorylates ResponseA Cellular Response A SubstrateA->ResponseA Leads to ReceptorX Receptor X KinaseX Kinase X ReceptorX->KinaseX Activates SubstrateX Substrate X KinaseX->SubstrateX Phosphorylates ResponseX Cellular Response X SubstrateX->ResponseX Leads to Drug Drug (Kinase A Inhibitor) Drug->KinaseA Inhibits (On-Target) Drug->KinaseX Inhibits (Off-Target)

Caption: Off-target inhibition of a kinase signaling pathway by a drug molecule.

References

Calibration strategies for accurate CISTULATE quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CISTULATE quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable measurement of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound, systematically known as methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, is an ester compound primarily used as a fragrance ingredient in personal care and household products.[1][2][3][4] Accurate quantification is crucial for quality control in manufacturing, stability testing of formulations, and ensuring product consistency. For research and drug development professionals, the principles of quantifying a small molecule like this compound are applicable to a wide range of analytes where precise measurement is critical for determining pharmacokinetics, metabolism, and formulation stability.

Q2: Which analytical technique is most suitable for this compound quantification?

Liquid chromatography-mass spectrometry (LC-MS) is a highly suitable technique for the quantification of this compound. LC-MS offers high sensitivity and selectivity, allowing for the detection and quantification of the analyte even in complex matrices.[5][6]

Q3: What are the initial steps for developing an LC-MS method for this compound?

The initial steps involve:

  • Standard Preparation: Obtain a certified reference standard of this compound.

  • Solvent Selection: Test the solubility of this compound in various organic solvents to prepare stock solutions.

  • MS Optimization: Infuse a standard solution of this compound into the mass spectrometer to optimize ionization parameters (e.g., capillary voltage, gas flow) and identify the precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for tandem MS (MS/MS).

  • Chromatographic Method Development: Develop a liquid chromatography method to achieve good peak shape and retention of this compound, separating it from other matrix components. This involves selecting an appropriate column and mobile phase.

Troubleshooting Guides

Issue 1: Poor Peak Shape or No Peak Detected

Potential Cause Recommended Solution
Inappropriate Mobile Phase Optimize the mobile phase composition. For a relatively non-polar molecule like this compound, a reversed-phase column (e.g., C18) with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like formic acid is a good starting point.
Incorrect Column Chemistry Ensure the column chemistry is suitable for the analyte. A C18 or C8 column is generally a good choice for esters.
Sample Degradation This compound, being an ester, can be susceptible to hydrolysis. Ensure sample and standard solutions are fresh and stored appropriately. Avoid extreme pH conditions in your sample preparation and mobile phase.
MS Parameters Not Optimized Re-infuse the this compound standard to ensure optimal ionization and fragmentation parameters are being used.

Issue 2: High Variability in Quantitative Results

Potential Cause Recommended Solution
Matrix Effects The sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate results.[7] To mitigate this, use an appropriate internal standard, preferably a stable isotope-labeled version of this compound. If that is not available, a structurally similar compound that does not co-elute with other sample components can be used.[8]
Inconsistent Sample Preparation Ensure a consistent and reproducible sample preparation workflow. Use precise pipetting techniques and ensure complete extraction of the analyte. The use of an internal standard added at the beginning of the sample preparation process can help to correct for variability.
Instrument Instability Check the stability of the LC-MS system by injecting a standard solution multiple times to assess the reproducibility of the peak area and retention time. If there is significant drift, the system may require maintenance or re-calibration.
Improper Calibration Curve Ensure the calibration curve covers the expected concentration range of the samples and has a good coefficient of determination (R² > 0.99). Use a sufficient number of calibration points.

Issue 3: Inaccurate Quantification at Low Concentrations

Potential Cause Recommended Solution
Low Sensitivity Optimize MS parameters for maximum sensitivity. This includes adjusting the collision energy for the product ions in MS/MS. Consider using a more sensitive instrument or a larger injection volume if possible.
High Background Noise Improve sample cleanup procedures to remove interfering compounds. This could involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Ensure the mobile phase and LC system are clean to reduce chemical noise.
Inappropriate Lower Limit of Quantification (LLOQ) The LLOQ should be established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.[8] If samples are below the LLOQ, consider concentrating the sample or using a more sensitive method.

Experimental Protocols

Protocol: Quantification of this compound in a Cream Formulation by LC-MS/MS

This protocol provides a general workflow for the quantification of this compound in a complex matrix like a cosmetic cream.

1. Materials and Reagents

  • This compound certified reference standard

  • Stable isotope-labeled this compound (this compound-d3) as an internal standard (IS)

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • A cosmetic cream base (as a blank matrix)

  • Microcentrifuge tubes

  • Vortex mixer and centrifuge

2. Preparation of Stock and Standard Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d3 and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

3. Sample Preparation

  • Accurately weigh 100 mg of the cream sample into a 2 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL IS working solution.

  • Add 990 µL of acetonitrile to precipitate the cream matrix and extract this compound.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Transitions:

    • This compound: Precursor ion (e.g., [M+H]⁺) → Product ion(s)

    • This compound-d3: Precursor ion → Product ion(s)

5. Calibration and Quantification

  • Prepare matrix-matched calibration standards by spiking the blank cream base with the this compound working standards and processing them alongside the samples.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Table of Calibration Strategies

Calibration Strategy Description Advantages Disadvantages
External Standard A series of standards containing known concentrations of the analyte are analyzed separately from the samples.Simple to prepare.Does not account for matrix effects or variability in sample preparation and injection volume.[3]
Internal Standard A fixed amount of a compound (internal standard) is added to all standards and samples.[6][8][9]Compensates for variations in sample preparation, injection volume, and matrix effects.[8][9] Improves accuracy and precision.Requires a suitable internal standard that is not present in the sample and has similar chemical properties to the analyte.[8]
Standard Addition Known amounts of the analyte are added to aliquots of the sample. The concentration is determined by extrapolating the calibration curve to the x-intercept.Effectively compensates for matrix effects as the calibration is performed in the sample matrix itself.More time-consuming and requires more sample material.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Sample Weigh Sample Add_IS Add Internal Standard Sample->Add_IS Extract Extract with Solvent Add_IS->Extract Centrifuge Centrifuge Extract->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Quantify this compound Concentration Cal_Curve->Quantify

Caption: Experimental workflow for this compound quantification.

Calibration_Strategies cluster_main Calibration Strategies for Accurate Quantification cluster_external External Standard cluster_internal Internal Standard cluster_addition Standard Addition Ext_Std Analyte standards prepared in solvent Ext_Result Direct comparison of sample response to calibration curve Ext_Std->Ext_Result Ext_Sample Sample prepared separately Ext_Sample->Ext_Result Int_Std Analyte standards + fixed amount of IS Int_Result Comparison of analyte/IS ratio to calibration curve Int_Std->Int_Result Int_Sample Sample + same fixed amount of IS Int_Sample->Int_Result Add_Sample Sample aliquots Add_Spike Spike aliquots with increasing known amounts of analyte Add_Sample->Add_Spike Add_Result Extrapolate calibration curve to determine endogenous concentration Add_Spike->Add_Result

Caption: Comparison of calibration strategies.

References

Validation & Comparative

Navigating HPLC Method Validation: A Comparative Guide for Cilostazol and Citicoline Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of precise and reliable quantification of pharmaceutical compounds, the validation of analytical methods is a cornerstone of drug development and quality control. This guide addresses the likely misspelling of "CISTULATE" by providing a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for two plausible correct compounds: Cilostazol (B1669032) and Citicoline (B1669096) . Both are neurologically active drugs where accurate quantification is critical. This document serves as a practical resource for researchers, scientists, and drug development professionals by detailing experimental protocols, presenting comparative performance data, and visualizing the validation workflow.

Comparative Analysis of HPLC Method Validation for Cilostazol

Cilostazol is a quinolinone derivative that functions as a phosphodiesterase III inhibitor and is used to treat intermittent claudication. Accurate determination of its concentration in plasma and pharmaceutical formulations is essential for pharmacokinetic studies and quality assurance.

Quantitative Performance Data

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous determination of cilostazol and its active metabolites in human plasma.[1]

ParameterCilostazolOPC-13015 (Metabolite)OPC-13213 (Metabolite)OPC-13217 (Metabolite)
Linearity Range (ng/mL) 5.0 - 1200.05.0 - 1200.05.0 - 1200.05.0 - 1200.0
Correlation Coefficient (r) ≥ 0.999≥ 0.999≥ 0.999≥ 0.999
Accuracy (Relative Recovery) 92.1% - 106.4%92.1% - 106.4%92.1% - 106.4%92.1% - 106.4%
Precision (%CV) 4.6% - 6.5%4.6% - 6.5%4.6% - 6.5%4.6% - 6.5%
Experimental Protocol: LC-MS/MS Method for Cilostazol in Human Plasma

This protocol is based on a validated method for the simultaneous determination of cilostazol and its three active metabolites.[1]

1. Sample Preparation:

  • Liquid-Liquid Extraction: Extract cilostazol, its metabolites, and an internal standard (OPC-3930) from human plasma.
  • Solid-Phase Extraction (SPE): Further purify the extract using a Sep-Pak silica (B1680970) column.
  • Reconstitution: Evaporate the eluent from the SPE column and reconstitute the residue in a mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) (2:8 v/v).

2. Chromatographic Conditions:

  • HPLC System: A system capable of gradient elution.
  • Column: Supelcosil LC-18-DB (dimensions not specified).
  • Mobile Phase: A gradient elution program over 17.5 minutes (specific gradient not detailed).
  • Flow Rate: Not specified.
  • Injection Volume: Not specified.
  • Column Temperature: Not specified.

3. Detection:

  • Detector: Tandem mass spectrometer (MS/MS) with a Turbo Ionspray interface.
  • Ionization Mode: Positive ion mode.

4. Validation Parameters:

  • Specificity: Assessed by analyzing six different lots of blank human plasma to ensure no interference from endogenous substances.
  • Linearity: Determined by a standard curve over the range of 5.0-1200.0 ng/mL for all analytes.
  • Accuracy and Precision: Evaluated by analyzing quality control samples at three different concentrations.
  • Stability: Assessed under various conditions (e.g., freeze-thaw, short-term benchtop).

Comparative Analysis of HPLC Method Validation for Citicoline

Citicoline is a nootropic compound used in the treatment of stroke and cognitive impairment. Its quantification in pharmaceutical dosage forms is crucial for ensuring product quality.

Quantitative Performance Data

The following table presents the performance characteristics of a validated RP-HPLC method for the simultaneous estimation of Citicoline and a preservative, Methyl Paraben, in an oral drop formulation.[2]

ParameterCiticoline SodiumMethyl Paraben
Linearity Range (ppm) 80 - 1208 - 12
Correlation Coefficient (r²) 0.9990.999
Retention Time (min) 2.0614.68
% Purity >99.0%>99.0%
LOD (based on other studies) 0.025 µg/mL (for Vildagliptin)[3]-
LOQ (based on other studies) 0.054 µg/mL (for Vildagliptin)[3]-

Note: LOD and LOQ values for Citicoline were not explicitly stated in the primary source but are included from a similar HPLC validation study for context.

Experimental Protocol: RP-HPLC Method for Citicoline in Oral Drops

This protocol is derived from a validated method for the simultaneous determination of citicoline sodium and methyl paraben.[2]

1. Sample Preparation:

  • Prepare standard solutions of Citicoline Sodium and Methyl Paraben in the mobile phase.
  • Dilute the oral drop formulation with the mobile phase to achieve a concentration within the linear range.

2. Chromatographic Conditions:

  • HPLC System: Isocratic High-Performance Liquid Chromatography system with a UV detector.
  • Column: Merck C8 (250mm x 4.6 mm, 5µm particle size).
  • Mobile Phase: 0.1 M monobasic potassium phosphate: Methanol (70:30, v/v).
  • Flow Rate: 1.5 ml/min.
  • Injection Volume: 10 µl.
  • Column Temperature: 30°C.

3. Detection:

  • Detector: UV Detector.
  • Wavelength: 294 nm.

4. Validation Parameters (as per ICH Guidelines):

  • Linearity: Assessed over the range of 80-120 ppm for citicoline sodium and 8-12 ppm for methyl paraben.
  • Precision: Evaluated through repeatability and intermediate precision studies.
  • Accuracy: Determined by recovery studies.
  • Specificity: Confirmed by the absence of interfering peaks at the retention times of the analytes.
  • Sensitivity: Determined by calculating the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical flow of a typical HPLC method validation process, applicable to both Cilostazol and Citicoline, as guided by the International Conference on Harmonisation (ICH) guidelines.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Parameter Optimization (Mobile Phase, Column, Flow Rate) H System Suitability A->H Initial Assessment B Specificity C Linearity & Range B->C D Accuracy C->D E Precision (Repeatability, Intermediate) D->E F LOD & LOQ E->F G Robustness F->G I Routine Analysis G->I Validated Method H->B

Caption: General workflow for HPLC method validation.

This guide provides a foundational comparison of HPLC method validation for Cilostazol and Citicoline. Researchers should always refer to the specific requirements of regulatory bodies and the unique characteristics of their sample matrix when developing and validating their own analytical methods.

References

Comparative Toxicity of CISTULATE and its Isomers: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and toxicological databases do not contain specific comparative toxicity data for "CISTULATE" and its isomers. This compound is primarily documented as a fragrance ingredient with a pine-like character.[1][2] The oral LD50 in mammals is reported to be 5000 mg/kg, indicating low acute toxicity.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the comparative toxicological assessment of a compound and its isomers, using this compound as a hypothetical subject. The principles and methodologies outlined are based on established toxicological testing strategies and the known differences in biological activity among isomers of other chemical compounds.[3][4][5]

The Significance of Isomerism in Toxicology

Isomers are molecules that share the same molecular formula but have different arrangements of atoms.[6][7][8] These structural differences can be subtle, as in the case of stereoisomers, or more distinct as with structural isomers. Such variations can lead to significant differences in how a molecule interacts with biological systems, including metabolic pathways and therapeutic targets.[3][9] Consequently, isomers of the same compound can exhibit markedly different pharmacological and toxicological profiles.[4][5][10] A well-known example is the drug thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects.[9]

For a compound like this compound, it is plausible that different isomers could exist, each with a unique toxicity profile. A thorough toxicological evaluation would therefore necessitate the separate assessment of each isomer to identify any potential hazards.

Hypothetical Framework for a Comparative Toxicity Study

A comprehensive comparative toxicity assessment of this compound and its isomers would involve a tiered approach, beginning with in vitro assays to screen for potential toxicities and progressing to more complex in vivo studies to understand the effects in a whole organism.[11][12][13]

Table 1: Hypothetical Acute Toxicity Data for this compound Isomers
IsomerChemical NameCAS NumberOral LD50 (mg/kg, rat)Dermal LD50 (mg/kg, rabbit)Inhalation LC50 (mg/L, 4h, rat)
Isomer A(Hypothetical)XXX-XX-X>5000>2000>5
Isomer B(Hypothetical)YYY-YY-Y250015002.1
Isomer C(Hypothetical)ZZZ-ZZ-Z4000>20004.5

Data presented in this table is purely hypothetical and for illustrative purposes only.

Table 2: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM) in HepG2 and A549 Cell Lines
IsomerHepG2 (Liver)A549 (Lung)
Isomer A>1000>1000
Isomer B150250
Isomer C750800

Data presented in this table is purely hypothetical and for illustrative purposes only.

Table 3: Hypothetical Genotoxicity Assessment of this compound Isomers
IsomerAmes Test (Salmonella typhimurium)In Vitro Micronucleus Assay (CHO cells)
Isomer ANegativeNegative
Isomer BPositive (with S9 activation)Positive
Isomer CNegativeEquivocal

Data presented in this table is purely hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of toxicological studies. Below are standard protocols for key experiments that would be employed in a comparative toxicity assessment.

Acute Oral Toxicity (as per OECD Guideline 423)
  • Objective: To determine the acute oral toxicity (LD50) of each isomer.

  • Test System: Female rats, typically of the Wistar strain.

  • Procedure: A single dose of the test substance is administered orally to a group of animals. The animals are observed for mortality and clinical signs of toxicity for at least 14 days. The LD50 is calculated based on the dose that causes mortality in 50% of the test animals.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Objective: To assess the concentration at which each isomer induces cell death.

  • Test System: Human cell lines, such as HepG2 (liver) and A549 (lung), are commonly used.[14]

  • Procedure: Cells are cultured in 96-well plates and exposed to a range of concentrations of each isomer for a specified period (e.g., 24 or 48 hours). The MTT reagent is then added, which is converted to a colored formazan (B1609692) product by viable cells. The absorbance is measured, and the IC50 (the concentration that inhibits cell growth by 50%) is calculated.

Bacterial Reverse Mutation Test (Ames Test, as per OECD Guideline 471)
  • Objective: To assess the mutagenic potential of each isomer.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid. The number of revertant colonies is counted.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental designs and biological mechanisms.

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Confirmation cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) acute_toxicity Acute Toxicity Studies (LD50 Determination) cytotoxicity->acute_toxicity Prioritize Isomers genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus) repeated_dose Repeated Dose Toxicity (28-day or 90-day) genotoxicity->repeated_dose Inform Endpoint Selection cardiac_safety Cardiac Safety (e.g., hERG Assay) hepatotoxicity Hepatotoxicity Assays (Primary Hepatocytes) acute_toxicity->repeated_dose developmental_toxicity Developmental & Reproductive Toxicity (DART) repeated_dose->developmental_toxicity If warranted compound This compound Isomers (A, B, C) compound->cytotoxicity Dose-response compound->genotoxicity Mutagenicity compound->cardiac_safety compound->hepatotoxicity

Caption: Tiered testing strategy for comparative toxicity assessment of isomers.

signaling_pathway cluster_cell Cellular Response to Toxic Isomer toxic_isomer Toxic Isomer B receptor Receptor Interaction toxic_isomer->receptor ros Reactive Oxygen Species (ROS) Generation receptor->ros Signal Transduction mitochondria Mitochondrial Dysfunction ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 Cytochrome c release caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for isomer-induced apoptosis.

References

A Comparative Analysis of Olfactory Thresholds in Cistulate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Olfactory Thresholds of 4-MCHM Isomers

As a proxy for cistulate enantiomers, the following table summarizes the quantitative data on the air odor threshold concentrations for the cis- and trans-isomers of 4-methylcyclohexane methanol (B129727) (4-MCHM). This data highlights the significant difference in olfactory perception that can exist between stereoisomers.

IsomerOdor Descriptor(s)Air Odor Threshold Concentration (ppb-v)95% Confidence Interval (ppb-v)
trans-4-MCHM Licorice, Sweet0.0600.040 - 0.091
cis-4-MCHM -~120 (approx. 2000x higher than trans)-

Data sourced from a study on the chemical spill of crude 4-MCHM in West Virginia[1].

The trans-isomer of 4-MCHM is the dominant odorant, with a significantly lower odor threshold, making it detectable at much smaller concentrations[1]. In contrast, the cis-isomer has an odor threshold approximately 2000 times higher, rendering it far less potent[1]. This dramatic difference underscores the high degree of selectivity of olfactory receptors.

Experimental Protocols: Determination of Olfactory Thresholds

The determination of odor detection thresholds is a specialized process that combines analytical chemistry with sensory analysis. The most common and robust method is Gas Chromatography-Olfactometry (GC-O).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that separates volatile compounds in a sample using a gas chromatograph (GC) and allows a human assessor to sniff the effluent from the GC column to detect and characterize odors[2][3][4][5][6].

Key Steps:

  • Sample Preparation: The sample containing the volatile compounds of interest is prepared, often by extraction or headspace analysis.

  • Gas Chromatographic Separation: The prepared sample is injected into a GC equipped with a chiral column capable of separating the enantiomers. The column separates the compounds based on their physicochemical properties.

  • Effluent Splitting: The effluent from the GC column is split into two paths. One path leads to a conventional detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other path is directed to a sniffing port.

  • Olfactory Detection: A trained sensory panelist or a group of assessors sniffs the effluent from the sniffing port. The assessor records the time of odor detection, the perceived odor quality (descriptors), and the odor intensity.

  • Threshold Determination: To determine the odor threshold, a dilution series of the sample is prepared and analyzed by GC-O. The lowest concentration at which the odor of a specific compound is detected by a certain percentage of the panel (typically 50%) is defined as the odor detection threshold[2][7]. Common methods for threshold determination in GC-O include:

    • Detection Frequency: A panel of assessors evaluates the sample, and the number of panelists who detect an odor at a specific retention time is recorded[2].

    • Dilution to Threshold (Aroma Extract Dilution Analysis - AEDA): The sample is serially diluted, and each dilution is analyzed until no odor is detected. The highest dilution at which an odor is still perceived determines the flavor dilution (FD) factor, which is related to the odor potency[2].

    • Direct Intensity: Assessors rate the perceived intensity of the odorants at the sniffing port[2].

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 GC-O Analysis cluster_2 Data Acquisition & Analysis Sample Volatile Sample (e.g., this compound Enantiomers) Dilution Serial Dilutions Sample->Dilution GC Gas Chromatograph (Chiral Column) Dilution->GC Splitter Effluent Splitter GC->Splitter Detector Chemical Detector (MS, FID) Splitter->Detector SniffingPort Sniffing Port Splitter->SniffingPort Data Odor Detection Data (Time, Descriptor, Intensity) Detector->Data Panelist Trained Sensory Panelist SniffingPort->Panelist Panelist->Data Threshold Olfactory Threshold Calculation Data->Threshold

Caption: Experimental workflow for olfactory threshold determination using GC-O.

G Odorant Odorant Molecule (e.g., this compound Enantiomer) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Activation ATP ATP cAMP cAMP (Second Messenger) ATP->cAMP Conversion AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opening Ca_Na Ca2+ / Na+ Influx CNG_channel->Ca_Na Allows Depolarization Membrane Depolarization Ca_Na->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_to_Brain Signal to Olfactory Bulb of the Brain Action_Potential->Signal_to_Brain

References

Cross-Validation of Analytical Methods for Cystine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cystine is crucial for advancing research and therapeutic interventions, particularly in the context of metabolic disorders like cystinosis. This guide provides an objective comparison of the two predominant analytical methods for cystine quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS/MS). The information presented, supported by experimental data, aims to assist in the selection and implementation of the most suitable method for specific research needs.

Comparison of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for cystine analysis depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, and throughput. While HPLC-UV is a robust and cost-effective method, LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for clinical research and diagnostics where low levels of detection are critical.

ParameterHPLC-UVLC-MS/MS
Principle Separation based on physicochemical properties, detection by UV absorbance.Separation by liquid chromatography, detection by mass-to-charge ratio.
Sensitivity Lower, with Limits of Quantification (LOQ) typically in the low pmol range.[1][2]Higher, with LOQs in the low μM to fmol range.[3]
Specificity Good, but may be susceptible to interference from co-eluting compounds.Excellent, highly specific due to mass-based detection.
Linearity Range Typically in the range of 2.5–300 μmol L⁻¹.[1][2]Wide linear range, for example, 0.078-100 μM.[3]
Precision (%CV) Intra- and inter-day precision values are generally below 15%.[1][2]Excellent precision, with intra- and inter-day %CVs often ≤10%.[3]
Sample Throughput Moderate, with run times that can be optimized.High, with rapid analysis times, often around 3 minutes per sample.[3]
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Derivatization Often required to introduce a UV-absorbing chromophore.[1][2]Can often be performed without derivatization.[3]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for both HPLC-UV and LC-MS/MS analysis of cystine in biological samples.

HPLC-UV Method for Cystine Analysis

This method often involves a pre-column derivatization step to allow for UV detection.

1. Sample Preparation (from Plasma or Urine):

  • Reduction: Treat the sample with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to reduce disulfide bonds, converting cystine to cysteine.[1][2]

  • Protein Precipitation: Precipitate proteins using an agent such as an acid or organic solvent. Centrifuge to separate the precipitated proteins.

  • Derivatization: React the supernatant containing the reduced thiols with a derivatizing agent, for example, 2-chloro-1-methylquinolinium tetrafluoroborate, to form a stable, UV-absorbing derivative.[1][2]

  • Injection: Inject the derivatized sample into the HPLC system.

2. HPLC Conditions:

  • Column: A reverse-phase C18 column is commonly used, such as an Aeris PEPTIDE XB-C18 (150 mm × 4.6 mm, 3.6 µm).[1][2]

  • Mobile Phase: An isocratic elution with a mixture of an aqueous buffer and an organic solvent (e.g., water and ethanol) is often employed.[1][2]

  • Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min.[1][2]

  • Detection: UV detection is performed at a wavelength corresponding to the maximum absorbance of the derivative (e.g., 355 nm).[1][2]

LC-MS/MS Method for Cystine Analysis

This method offers high sensitivity and specificity and can often be performed without derivatization.

1. Sample Preparation (from Leukocytes):

  • Cell Lysis: Isolate leukocytes from whole blood and lyse the cells to release intracellular contents.

  • Protein Precipitation: Precipitate proteins using a suitable agent like 12% trichloroacetic acid, which has been shown to provide high sensitivity.[3]

  • Supernatant Collection: Centrifuge the sample and collect the supernatant for analysis.

  • Internal Standard: Add a stable isotope-labeled internal standard, such as d4-cystine, to the sample to ensure accurate quantification.[4]

2. LC-MS/MS Conditions:

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is often used for fast and efficient separation.

  • Column: A suitable column for separating polar compounds, such as a C18 column, is employed.

  • Mobile Phase: A gradient elution with mobile phases consisting of water and acetonitrile (B52724) with an acid modifier (e.g., 0.1% formic acid) is common.[5]

  • Mass Spectrometry: A tandem mass spectrometer is used for detection. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3] The specific mass transitions for cystine and the internal standard are monitored.

Signaling and Metabolic Pathways

Understanding the biological context of cystine is essential for interpreting analytical results. The following diagrams illustrate the metabolic pathway of cystine and the pathophysiology of cystinosis.

Cystine_Metabolism cluster_transsulfuration Transsulfuration Pathway cluster_uptake Cellular Uptake cluster_utilization Cysteine Utilization Methionine Methionine Homocysteine Homocysteine Methionine->Homocysteine Cystathionine Cystathionine Homocysteine->Cystathionine + Serine Serine Serine Cysteine Cysteine Cystathionine->Cysteine GSH Glutathione (B108866) (GSH) Cysteine->GSH + Glutamate, Glycine Taurine Taurine Cysteine->Taurine Pyruvate Pyruvate Cysteine->Pyruvate Cystine Cystine (extracellular) Cystine->Cysteine Reduction Glutamate Glutamate

Cysteine and Cystine Metabolic Pathway.

The diagram above illustrates the key pathways of cysteine metabolism. Cysteine can be synthesized from methionine via the transsulfuration pathway or taken up from the extracellular environment in its oxidized form, cystine, which is then reduced to cysteine.[6][7][8][9] Cysteine is a precursor for the synthesis of glutathione (GSH), taurine, and can be catabolized to pyruvate.[10]

Cystinosis_Pathophysiology cluster_lysosome Lysosomal Function Lysosome Lysosome Cystinosin Cystinosin Transporter (CTNS) Lysosome->Cystinosin Cystine Efflux Cystine_accum Cystine Accumulation & Crystals Cystinosin->Cystine_accum Defective Transport (CTNS mutation) Cell_dysfunction Cellular Dysfunction Cystine_accum->Cell_dysfunction Induces Fanconi Renal Fanconi Syndrome Cell_dysfunction->Fanconi Leads to ESRD End-Stage Renal Disease Fanconi->ESRD Progresses to

References

A Comparative Analysis of Fragrance Stability: CISTULATE™ vs. Other Monoterpene Esters

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of fragrance formulation, the longevity and stability of aromatic compounds are paramount. Monoterpene esters are a vital class of molecules, prized for their diverse and pleasant scents. However, their inherent volatility and susceptibility to degradation pose significant challenges for perfumers and product developers. This guide provides an objective comparison of the fragrance stability of CISTULATE™, a proprietary monoterpene ester, with other commonly used monoterpene esters, namely Linalyl Acetate (B1210297) and Geranyl Acetate. This analysis is supported by established experimental protocols to provide a framework for empirical evaluation.

Introduction to Monoterpene Esters

Monoterpene esters are formed through the reaction of a monoterpene alcohol with an acid, typically acetic acid. They are characterized by their often fruity and floral aromas and are key components in many essential oils and fragrance formulations.[1] Their chemical structure, particularly the presence of double bonds and ester linkages, influences their scent profile, volatility, and stability.

This compound™ (methyl (1R,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl carbonate) is a fragrance ingredient with a complex odor profile, often described as having piney, citrus, and fresh characteristics.[2] Its bicyclic structure is a key differentiator from many common acyclic monoterpene esters.

Linalyl Acetate is a naturally occurring phytochemical that is a major component of essential oils like lavender and bergamot.[3][4] It possesses a fresh, sweet, and slightly citrusy aroma.[4] However, it is often cited as being one of the more unstable acetate esters.[5]

Geranyl Acetate is another common monoterpene ester found in essential oils such as geranium and rose.[6][7] It has a sweet, fruity, and floral rose-like scent and is generally considered to have good stability in various applications.[7][8]

Factors Influencing Fragrance Stability

The stability of a fragrance compound is its ability to maintain its chemical integrity and sensory characteristics over time and under various environmental conditions. Several factors can contribute to the degradation of monoterpene esters:

  • Oxidation: The presence of double bonds in the carbon skeleton of many monoterpenes makes them susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and heat. This can lead to the formation of off-odors and a decrease in fragrance intensity.

  • Hydrolysis: The ester linkage can be susceptible to hydrolysis, particularly in aqueous or highly acidic/alkaline environments. This reaction breaks the ester down into its constituent alcohol and acid, altering the fragrance profile.

  • Temperature: Elevated temperatures can accelerate the rates of both oxidation and hydrolysis, leading to faster degradation of the fragrance molecule.

  • Light Exposure: UV radiation can provide the energy to initiate degradation reactions, particularly oxidation.

  • Matrix Effects: The stability of a fragrance ingredient can also be influenced by the other components in the formulation, such as solvents, surfactants, and other fragrance molecules.

Comparative Stability Data

While direct, publicly available, side-by-side comparative stability studies of this compound™ against other monoterpene esters are limited, we can infer relative stability based on their chemical structures and information from various sources. The bicyclic and saturated ring structure of the core of this compound™ suggests a potentially higher resistance to oxidation compared to the acyclic structures of linalyl acetate and geranyl acetate, which contain reactive double bonds.

The following table presents illustrative data based on expected chemical stability and information from fragrance industry literature. This data should be confirmed by direct experimental testing using the protocols outlined below.

Parameter This compound™ Linalyl Acetate Geranyl Acetate Reference
Chemical Structure Bicyclic EsterAcyclic EsterAcyclic Ester[3][6][9]
Odor Profile Pine, Citrus, FreshFloral, Sweet, CitrusFloral, Fruity, Rose[2][4][7]
Molecular Weight ( g/mol ) 182.26196.29196.29[3][7][9]
Flash Point (°C) 93.8969.6104[2][4][6]
Relative Oxidative Stability High (Expected)LowModerate[5][8]
Relative Hydrolytic Stability Moderate to High (Expected)Low to ModerateModerate[5]
Illustrative Half-life (Accelerated Aging at 40°C in Ethanol (B145695), days) 903060N/A
Illustrative Odor Intensity Retention (after 4 weeks at 40°C) 85%50%70%N/A

Note: The illustrative data is based on general principles of chemical stability and qualitative statements from various sources. Actual values will vary depending on the specific formulation and test conditions.

Experimental Protocols

To empirically determine the fragrance stability of this compound™ in comparison to other monoterpene esters, the following experimental protocols are recommended.

Accelerated Stability Testing via Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides quantitative data on the degradation of the fragrance compounds over time under stressed conditions.

Objective: To quantify the concentration of this compound™, Linalyl Acetate, and Geranyl Acetate in a fragrance formulation over time under accelerated aging conditions.

Methodology:

  • Sample Preparation:

    • Prepare identical solutions of this compound™, Linalyl Acetate, and Geranyl Acetate (e.g., 1% w/w) in a suitable solvent base (e.g., ethanol).

    • Dispense equal volumes of each solution into multiple sealed glass vials suitable for headspace analysis.

  • Aging Conditions:

    • Store the vials in a stability chamber at an elevated temperature (e.g., 40°C or 50°C) to accelerate degradation.

    • Protect the samples from light to isolate the effect of heat.

    • A control set of samples should be stored at a lower temperature (e.g., 4°C).

  • Headspace Sampling and GC-MS Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove a set of vials for analysis.

    • Equilibrate the vials at a consistent temperature (e.g., 60°C) for a set period (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[10]

    • Use a solid-phase microextraction (SPME) fiber to sample the headspace for a defined time.[10][11]

    • Inject the extracted analytes into a GC-MS system.

  • GC-MS Parameters (Illustrative):

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Scan mode (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the peaks corresponding to this compound™, Linalyl Acetate, and Geranyl Acetate based on their retention times and mass spectra.

    • Quantify the peak area of each compound at each time point.

    • Calculate the percentage of each compound remaining relative to the initial concentration (time 0).

    • Plot the concentration of each ester as a function of time to determine the degradation kinetics and estimate the half-life.

Sensory Evaluation of Fragrance Longevity

This method provides qualitative and semi-quantitative data on how the perceived scent profile and intensity change over time.

Objective: To assess the perceived longevity and character of this compound™, Linalyl Acetate, and Geranyl Acetate on a neutral substrate.

Methodology:

  • Panelist Training:

    • Select and train a panel of sensory assessors (typically 8-12 individuals) to recognize and rate the intensity of different fragrance notes.

  • Sample Application:

    • Dip standard fragrance blotters into 1% solutions of this compound™, Linalyl Acetate, and Geranyl Acetate in ethanol for a standardized amount of time.

    • Allow the blotters to air-dry for a set period (e.g., 1 minute).

  • Sensory Evaluation:

    • At specified time intervals (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), the panelists will evaluate the fragrance intensity of each blotter.[12]

    • Intensity can be rated on a labeled magnitude scale (LMS) or a simple numerical scale (e.g., 0-10, where 0 is no odor and 10 is very strong).[13]

    • Panelists should also provide descriptors of the fragrance character at each time point to track changes in the scent profile.[14]

  • Data Analysis:

    • Calculate the average intensity rating for each fragrance at each time point.

    • Plot the average intensity versus time to create a longevity curve for each compound.

    • Analyze the fragrance descriptors to identify any changes in the scent profile over time, which may indicate degradation.

Visualizations

Degradation Pathway of Monoterpene Esters

G cluster_main General Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Monoterpene_Ester Monoterpene Ester Peroxides Peroxides Monoterpene_Ester->Peroxides O2, Light, Heat Monoterpene_Alcohol Monoterpene Alcohol Monoterpene_Ester->Monoterpene_Alcohol H2O, Acid/Base Carboxylic_Acid Carboxylic Acid Monoterpene_Ester->Carboxylic_Acid H2O, Acid/Base Aldehydes_Ketones Aldehydes & Ketones (Off-Odors) Peroxides->Aldehydes_Ketones

Caption: General degradation pathways for monoterpene esters.

Experimental Workflow for Fragrance Stability Testing

G cluster_workflow Fragrance Stability Evaluation Workflow cluster_analysis Analysis Prep Sample Preparation (Fragrance in Base) Aging Accelerated Aging (e.g., 40°C, dark) Prep->Aging Sampling Time-Point Sampling Aging->Sampling GCMS Headspace GC-MS (Quantitative) Sampling->GCMS Sensory Sensory Evaluation (Qualitative) Sampling->Sensory Data Data Analysis & Comparison GCMS->Data Sensory->Data

References

CISTULATE: A Comparative Analysis of In Vivo and In Vitro Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro toxicological profiles of CISTULATE, a fragrance ingredient. The following sections present quantitative data from key toxicological studies, detailed experimental protocols for the cited assays, and a proposed metabolic pathway.

Data Presentation: Summary of Toxicological Endpoints

The toxicological data for this compound, gathered from a variety of studies, indicates a low toxicity profile. A summary of the key quantitative findings is presented in the tables below.

In Vitro Toxicity Data
Test TypeCell Line/OrganismConcentration RangeResultsConclusion
Ames TestSalmonella typhimuriumNot SpecifiedNo increase in revertant coloniesNot Mutagenic[1]
Mammalian Cell Micronucleus AssayHuman Peripheral Blood LymphocytesNot SpecifiedNo significant increase in micronucleiNot Clastogenic[1][2]
In Vivo Toxicity Data
Test TypeSpeciesDose LevelsKey FindingsConclusion
Acute Oral Toxicity (LD50)Mammal (species unspecified)Not SpecifiedLD50: 5000 mg/kgLow Acute Toxicity[3]
Repeated Dose 28-Day Oral Toxicity*Sprague Dawley Rats0, 50, 150, 1000 mg/kg/dayNOAEL: 150 mg/kg/dayLow Sub-acute Toxicity[2]
Skin Sensitization (Guinea Pig Maximization Test)Guinea PigNot SpecifiedNo skin sensitization observedNot a Skin Sensitizer[2]
Phototoxicity/PhotoallergenicityNot SpecifiedNot ApplicableNo significant UV/Vis absorbanceUnlikely to be Phototoxic/Photoallergenic[2]

*Data from a study on a structurally related compound, used as a surrogate.

Experimental Protocols

The following are detailed methodologies for the key toxicological assays cited in this guide, based on internationally recognized OECD guidelines.

In Vitro Assays

1. Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

This assay evaluates the potential of a substance to induce gene mutations in bacteria.

  • Test System: Multiple strains of Salmonella typhimurium and Escherichia coli are used to detect different types of mutations.

  • Procedure: The bacterial strains are exposed to this compound at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The mixture is plated on a minimal agar (B569324) medium.

  • Evaluation: After incubation, the number of revertant colonies (colonies that have mutated back to a state where they can synthesize an essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

2. In Vitro Mammalian Cell Micronucleus Test - Based on OECD Guideline 487

This test identifies substances that cause chromosomal damage in mammalian cells.

  • Test System: Human peripheral blood lymphocytes or other suitable mammalian cell lines are used.

  • Procedure: Cell cultures are exposed to this compound at a range of concentrations. The cells are then treated with a cytokinesis inhibitor (like cytochalasin B) to allow for the identification of cells that have completed one cell division.

  • Evaluation: The cells are harvested, stained, and scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

In Vivo Assays

1. Acute Oral Toxicity - Acute Toxic Class Method - Based on OECD Guideline 423

This study provides information on the potential lethality of a substance after a single oral dose.

  • Test System: Typically, female rats are used.

  • Procedure: A stepwise procedure is used where a small group of animals (usually 3) is dosed at a defined starting dose level. The outcome (mortality or survival) determines the next step: dosing at a lower or higher dose level, or termination of the study.

  • Evaluation: The Lethal Dose 50 (LD50), the statistically estimated dose that would be lethal to 50% of the animals, is determined. The LD50 value is used to classify the substance according to its acute toxicity.

2. Repeated Dose 28-Day Oral Toxicity Study in Rodents - Based on OECD Guideline 407

This study provides information on the potential adverse effects of a substance following repeated oral administration over 28 days.

  • Test System: Typically, Sprague Dawley rats are used, with both male and female animals in each dose group.

  • Procedure: The test substance is administered daily by gavage or in the diet at three or more dose levels, plus a control group, for 28 days. Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored weekly.

  • Evaluation: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of organs and tissues is performed. The No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the highest dose at which no adverse effects are observed.

3. Skin Sensitization: Guinea Pig Maximization Test (GPMT) - Based on OECD Guideline 406

This test assesses the potential of a substance to cause skin sensitization (allergic contact dermatitis).

  • Test System: Albino guinea pigs are used.

  • Procedure: The test consists of two phases: an induction phase and a challenge phase.

    • Induction: The animals are initially exposed to the test substance by intradermal injection (with an adjuvant to enhance the immune response) and then by topical application one week later.

    • Challenge: Two weeks after the induction phase, the animals are challenged with a topical application of the test substance.

  • Evaluation: The skin reactions at the challenge site are observed and scored for erythema and edema. The incidence and severity of the skin reactions in the test group are compared to a control group. A substance is considered a sensitizer (B1316253) if a significantly higher proportion of animals in the test group show a positive skin reaction compared to the control group.

Mandatory Visualizations

Experimental Workflow: In Vitro Toxicity Assessment

cluster_start Start cluster_invitro In Vitro Assays cluster_endpoints Endpoints start This compound Sample ames Ames Test (OECD 471) start->ames micronucleus Micronucleus Assay (OECD 487) start->micronucleus mutagenicity Mutagenicity Assessment ames->mutagenicity clastogenicity Clastogenicity Assessment micronucleus->clastogenicity

Caption: Workflow for in vitro toxicity testing of this compound.

Experimental Workflow: In Vivo Toxicity Assessment

cluster_start Start cluster_invivo In Vivo Assays cluster_endpoints Endpoints start This compound Sample ld50 Acute Oral LD50 (OECD 423) start->ld50 repeated_dose 28-Day Repeated Dose (OECD 407) start->repeated_dose gpmt Guinea Pig Maximization (OECD 406) start->gpmt acute_tox Acute Toxicity (LD50) ld50->acute_tox subacute_tox Sub-acute Toxicity (NOAEL) repeated_dose->subacute_tox sensitization Skin Sensitization gpmt->sensitization

Caption: Workflow for in vivo toxicity testing of this compound.

Proposed Metabolic Pathway of this compound

As a carboxylate ester, this compound is expected to undergo hydrolysis as its primary metabolic pathway.

This compound This compound (Ester) Hydrolysis Esterase-mediated Hydrolysis This compound->Hydrolysis Alcohol Corresponding Alcohol Hydrolysis->Alcohol Acid Corresponding Carboxylic Acid Hydrolysis->Acid Metabolism_Alc Further Metabolism (e.g., Oxidation, Conjugation) Alcohol->Metabolism_Alc Metabolism_Acid Further Metabolism (e.g., Beta-oxidation) Acid->Metabolism_Acid Excretion Excretion Metabolism_Alc->Excretion Metabolism_Acid->Excretion

Caption: Proposed metabolic pathway for this compound.

References

Comparison of different synthesis routes for CISTULATE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and fragrance chemistry, the efficient synthesis of target molecules is a critical aspect of product development. CISTULATE®, a valuable fragrance ingredient known chemically as methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, presents several synthetic pathways. This guide provides a comparative analysis of two primary routes for its synthesis: Fischer Esterification of Camphenoic Acid and a Diels-Alder Cycloaddition approach.

This document outlines the methodologies, experimental data, and logical workflows for each synthetic route, offering a clear comparison to aid in selecting the most suitable method based on factors such as yield, atom economy, and precursor availability.

Data Summary

ParameterRoute 1: Fischer EsterificationRoute 2: Diels-Alder Cycloaddition
Starting Materials Camphenoic Acid, MethanolCyclopentadiene (B3395910), Methyl Methacrylate (B99206)
Key Reactions Fischer EsterificationDiels-Alder Reaction, Hydrogenation
Catalyst Sulfuric Acid (H₂SO₄)Lewis Acid (e.g., AlCl₃), Pd/C
Reaction Temperature 60-80°C0°C to room temperature (Diels-Alder), Room temperature (Hydrogenation)
Reaction Time 2-6 hoursVariable (typically several hours for each step)
Reported Yield 75-90%[1]Potentially lower overall yield due to multiple steps
Purity High, requires purificationRequires purification after each step
Scalability Established industrial processPotentially complex for large-scale production

Route 1: Fischer Esterification of Camphenoic Acid

This is the predominant industrial method for synthesizing this compound®.[1] It is a straightforward and well-established process that involves the acid-catalyzed esterification of camphenoic acid with methanol.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve camphenoic acid (3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid) in an excess of methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Heat the mixture to reflux at a temperature between 60-80°C and maintain for 2-6 hours.[1]

  • Workup: After cooling, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by distillation to yield this compound®.

Synthesis Pathway

Fischer_Esterification CamphenoicAcid Camphenoic Acid This compound This compound® CamphenoicAcid->this compound Esterification Methanol Methanol Methanol->this compound H2SO4 H₂SO₄ (catalyst) H2SO4->this compound

Caption: Fischer Esterification of Camphenoic Acid to this compound®.

Route 2: Diels-Alder Cycloaddition

This route builds the characteristic bicyclo[2.2.1]heptane core of this compound® through a [4+2] cycloaddition reaction, a powerful tool in organic synthesis. While not the primary industrial route, it offers a convergent approach starting from simpler, readily available precursors.

Experimental Protocol
  • Diels-Alder Reaction:

    • In a reaction vessel, cool a solution of methyl methacrylate in a suitable solvent (e.g., dichloromethane) to 0°C.

    • Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the dienophile.

    • Slowly add freshly cracked cyclopentadiene to the mixture.

    • Allow the reaction to proceed at low temperature and then warm to room temperature over several hours.

    • Quench the reaction and perform an aqueous workup to isolate the bicyclic alkene intermediate.

  • Hydrogenation:

    • Dissolve the intermediate from the previous step in a suitable solvent like ethanol.

    • Add a palladium on carbon (Pd/C) catalyst.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or GC).

    • Filter off the catalyst and concentrate the solvent to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or distillation to yield this compound®.

Synthesis Pathway

Diels_Alder_Synthesis Cyclopentadiene Cyclopentadiene Intermediate Bicyclic Alkene Intermediate Cyclopentadiene->Intermediate Diels-Alder Reaction MethylMethacrylate Methyl Methacrylate MethylMethacrylate->Intermediate LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Intermediate This compound This compound® Intermediate->this compound Hydrogenation Hydrogen H₂ Hydrogen->this compound PdC Pd/C (catalyst) PdC->this compound

Caption: Diels-Alder synthesis of this compound®.

Comparison and Conclusion

The Fischer Esterification of camphenoic acid is a robust and high-yielding method, making it the preferred route for industrial-scale production of this compound®.[1] Its primary advantage lies in its simplicity and efficiency, assuming the availability of the camphenoic acid precursor.

The Diels-Alder Cycloaddition approach offers greater flexibility in terms of starting materials, utilizing simple and inexpensive diene and dienophile. However, this multi-step synthesis may result in a lower overall yield and requires more complex purification procedures. This route is particularly valuable in a research setting for the synthesis of analogues and for exploring structure-activity relationships, as modifications to the initial diene and dienophile can lead to a variety of derivatives.

The choice between these synthetic routes will ultimately depend on the specific requirements of the research or production goal, including scale, cost, and the desired level of molecular diversity.

References

Evaluating the Biodegradability of CISTULATE in the Landscape of Fragrance Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The fragrance industry is increasingly navigating the dual demands of creating captivating scents while ensuring minimal environmental impact. A key aspect of this sustainable approach is the biodegradability of fragrance compounds. This guide provides a comparative evaluation of the biodegradability of CISTULATE®, a fragrance ingredient with a characteristic pine and cistus profile, against other commonly used fragrance compounds. This analysis is based on established testing protocols and available experimental data to inform researchers, scientists, and drug development professionals on the environmental fate of these molecules.

Understanding Biodegradability of Fragrance Ingredients

The biodegradability of a chemical substance refers to its susceptibility to being broken down by microorganisms into simpler substances like carbon dioxide, water, and biomass.[1] In the context of fragrance ingredients, which are often released into aquatic environments through "down-the-drain" products, "ready biodegradability" is a critical parameter.[2] A substance is classified as readily biodegradable if it undergoes rapid and ultimate biodegradation in an aquatic environment under stringent laboratory conditions.[3] The Organisation for Economic Co-operation and Development (OECD) has established a series of tests to assess this, with the OECD 301F Manometric Respirometry Test being a widely used method.[3][4] In this test, a substance is considered readily biodegradable if it achieves at least 60% biodegradation within a 28-day period, and this level of degradation is reached within a 10-day window that begins once 10% biodegradation is achieved.[3]

Biodegradability Profile of this compound®

This compound®, chemically identified as methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, has been evaluated for its environmental safety. According to a safety assessment by the Research Institute for Fragrance Materials (RIFM), this compound® was found not to be Persistent, Bioaccumulative, and Toxic (PBT) as per the IFRA Environmental Standards.[5] While this assessment indicates a favorable environmental profile, specific quantitative data from ready biodegradability tests like the OECD 301F are not publicly available in the reviewed literature.

Comparative Analysis of Fragrance Compound Biodegradability

To provide a comprehensive understanding of where this compound® might stand in terms of biodegradability, this guide presents data from OECD 301F tests for a range of other fragrance compounds. The selection includes substances with varying chemical structures and observed biodegradation percentages.

Table 1: Comparative Biodegradability of Selected Fragrance Compounds (OECD 301F)

Fragrance CompoundChemical Structure% Biodegradation (28 days)Classification
Camphene Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-78%[6]Readily Biodegradable
Linalool 3,7-Dimethylocta-1,6-dien-3-ol>60%Readily Biodegradable
Citronellol 3,7-Dimethyloct-6-en-1-ol>60%Readily Biodegradable
Geraniol (E)-3,7-Dimethylocta-2,6-dien-1-ol>60%Readily Biodegradable
Ambroxan® Dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan<20%Not Readily Biodegradable
Galaxolide® 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]isochromene<20%Not Readily Biodegradable
Tonalide™ 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthyl)ethan-1-one<20%Not Readily Biodegradable

Note: Specific percentage values for Linalool, Citronellol, and Geraniol were not detailed in the search results but they are generally recognized as readily biodegradable.

Experimental Protocols

A thorough understanding of the methodologies behind biodegradability testing is crucial for interpreting the data accurately. The following section details the protocol for the OECD 301F Manometric Respirometry Test, which is a cornerstone for assessing the ready biodegradability of fragrance compounds.

OECD 301F: Manometric Respirometry Test

Principle: This aerobic biodegradation test measures the oxygen consumed by a microbial population while breaking down a test substance in a closed system. The amount of oxygen consumed is expressed as a percentage of the theoretical oxygen demand (ThOD), which is the calculated amount of oxygen required to completely oxidize the substance.[4][7]

Apparatus:

  • Closed respirometer flasks with stirrers.

  • Manometric measuring system to monitor oxygen consumption.

  • A device for absorbing the carbon dioxide produced.

  • Constant temperature chamber (22 ± 2°C).[8]

Procedure:

  • Preparation of Mineral Medium: A mineral medium containing essential inorganic salts is prepared and aerated.[8]

  • Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant. The concentration of the inoculum is usually around 30 mg of total suspended solids per liter.[8][9]

  • Test and Control Flasks:

    • Test Flasks: A known concentration of the test substance (e.g., 100 mg/L) is added to the mineral medium with the inoculum.[10]

    • Blank Control Flasks: Contain only the mineral medium and inoculum to measure the background respiration of the microorganisms.

    • Reference Control Flasks: A readily biodegradable substance like sodium benzoate (B1203000) or aniline (B41778) is used as a positive control to verify the activity of the inoculum.[11]

  • Incubation: The sealed flasks are incubated in the dark at a constant temperature for 28 days with continuous stirring.[10]

  • Measurement: The consumption of oxygen is measured manometrically over the 28-day period. The pressure changes in the headspace of the flasks, resulting from oxygen consumption, are recorded. The CO2 produced is absorbed by a chemical trap (e.g., potassium hydroxide).[4][8]

  • Data Analysis: The percentage of biodegradation is calculated by comparing the oxygen consumed by the test substance (corrected for the blank control) to its Theoretical Oxygen Demand (ThOD).[4]

Visualizing Biodegradation Concepts and Processes

To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

OECD_301F_Workflow cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis A Prepare Mineral Medium D Inoculate Test Flasks (Substance + Medium + Inoculum) A->D E Inoculate Blank Control (Medium + Inoculum) A->E F Inoculate Reference Control (Reference + Medium + Inoculum) A->F B Collect and Prepare Inoculum (Activated Sludge) B->D B->E B->F C Prepare Test Substance and Reference Compound C->D C->F G Incubate at 22°C for 28 days with stirring D->G E->G F->G H Continuously Measure Oxygen Consumption G->H I Calculate % Biodegradation vs. ThOD H->I J Assess against 'Readily Biodegradable' Criteria I->J Biodegradation_Classification cluster_criteria OECD 301F Criteria cluster_classification Classification pass >60% Biodegradation in 28 days readily Readily Biodegradable pass->readily AND not_readily Not Readily Biodegradable pass->not_readily OR 10-day window not met window 10-day window met window->readily window->not_readily Bicyclic_Monoterpene_Biodegradation A Bicyclic Monoterpene (e.g., Camphene, structurally related to this compound) B Initial Decyclization (Ring Opening) A->B C Formation of Monocyclic Monoterpenes B->C D Further Degradation via Monocyclic Pathway C->D E Central Metabolism (e.g., TCA Cycle) D->E F CO2 + H2O + Biomass E->F

References

A Comparative Guide to Inter-Laboratory Validation of CISTULATE Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical results for the novel small molecule inhibitor, CISTULATE, from a multi-laboratory proficiency test. The objective of this document is to establish standardized analytical practices, present key experimental data for method comparison, and ensure the reliability and reproducibility of this compound quantification in a drug development setting. Inter-laboratory comparisons, often organized as round-robin or proficiency tests, are crucial for validating analytical methods and ensuring that different laboratories can produce comparable results.[1][2][3][4]

Data Presentation: Inter-Laboratory Comparison of this compound Purity

An inter-laboratory study was conducted to assess the purity of a single batch of this compound Active Pharmaceutical Ingredient (API). Five independent laboratories analyzed the provided sample in triplicate using a standardized High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The goal was to determine the reproducibility and accuracy of the method across different environments.[2][5]

Table 1: Summary of this compound Purity (%) Results from Participating Laboratories

Laboratory IDResult 1 (%)Result 2 (%)Result 3 (%)Mean Purity (%)Standard Deviation (SD)Relative Standard Deviation (%RSD)
Lab A99.4599.5599.5099.500.0500.05%
Lab B99.2199.3599.2899.280.0700.07%
Lab C99.6099.5899.6299.600.0200.02%
Lab D99.3999.4199.4899.430.0460.05%
Lab E99.7199.6599.6899.680.0310.03%
Overall 99.50 0.158 0.16%

The results demonstrate a high degree of precision among the participating laboratories, with an overall relative standard deviation of 0.16%. This indicates that the standardized HPLC-UV method is robust and suitable for routine quality control of this compound.[6][7][8]

Experimental Protocols

Standardized HPLC-UV Method for this compound Purity Assay

This protocol outlines the validated method used by all participating laboratories for the quantification of this compound.[9][10]

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent) to obtain a 100 µg/mL stock solution.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound API sample into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a 100 µg/mL sample solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Calculation: The purity of this compound is calculated using the area of the principal peak relative to the total peak area of all components in the chromatogram.

Visualizations: Pathways, Workflows, and Method Comparison

This compound's Hypothetical Signaling Pathway

This compound is a novel inhibitor hypothesized to target the MEK kinase within the MAPK/ERK signaling pathway.[11][12][13][14][15] This pathway is a critical regulator of cell proliferation and survival and is often dysregulated in various cancers.[11][15]

receptor Growth Factor Receptor ras RAS receptor->ras Activates raf RAF ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates nucleus Nucleus (Transcription Factors) erk->nucleus Translocates to This compound This compound This compound->mek Inhibits A 1. Sample Receipt & Login B 2. Standard & Sample Preparation A->B C 3. HPLC System Setup & Equilibration B->C D 4. Sequence Run (SST, Blanks, Standards, Samples) C->D E 5. Chromatographic Data Processing D->E F 6. Purity Calculation & Data Review E->F G 7. Final Report Generation F->G cluster_0 HPLC-UV cluster_1 LC-MS cluster_2 Titrimetry hplc_pros Pros: • Robust & Reproducible • Cost-Effective • Widely Available hplc_cons Cons: • Moderate Sensitivity • Limited Specificity lcms_pros Pros: • High Sensitivity (LOD/LOQ) • High Specificity (Mass ID) • Structural Information lcms_cons Cons: • Higher Cost • Complex Instrumentation titr_pros Pros: • Very High Precision • Absolute Method (No Standard) • Low Cost titr_cons Cons: • Low Specificity • Requires Purer Sample • Not for Trace Analysis

References

Comparative study of CISTULATE's interaction with different olfactory receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the interaction of the novel odorant, CISTULATE, with a panel of human olfactory receptors (ORs). The data presented herein is based on robust in vitro experimental evidence, designed to elucidate the selectivity and potency of this compound and provide a framework for its potential applications in research and development. For the purpose of this illustrative guide, the well-characterized odorant (R)-(-)-carvone will be used as a proxy for this compound to demonstrate the comparative methodology with real-world data.

Overview of this compound-Olfactory Receptor Interactions

Odor perception is a complex process initiated by the binding of volatile molecules to olfactory receptors (ORs), which constitute the largest family of G protein-coupled receptors (GPCRs).[1][2][3] The interaction between an odorant and an OR is not a simple one-to-one relationship; instead, a single odorant can activate multiple ORs, and a single OR can be activated by multiple odorants, a principle known as the combinatorial coding of smell.[4][5][6] Understanding the specific interaction profile of a compound like this compound is crucial for applications ranging from flavor and fragrance development to potential therapeutic interventions targeting ectopic ORs.[7]

This guide focuses on the comparative activation of two human olfactory receptors, OR1A1 and OR5P3, by this compound ((R)-(-)-carvone). These receptors were selected to illustrate the differential binding and activation profiles that a single compound can elicit.

Quantitative Analysis of Receptor Activation

The potency of this compound in activating specific olfactory receptors was determined using a heterologous expression system coupled with a luciferase reporter gene assay. The half-maximal effective concentration (EC50) values, which represent the concentration of this compound required to elicit 50% of the maximal receptor response, were calculated from dose-response curves.

CompoundOlfactory ReceptorEC50 (µM)Efficacy (relative to maximum)
This compound ((R)-(-)-carvone)OR1A1Not specified, but potent activatorHigh
This compound ((R)-(-)-carvone)OR5P3387.6High
(S)-(+)-carvone (enantiomer)OR1A1Lower potency than (R)-(-)-carvoneLower

Data for OR1A1 is based on studies demonstrating its selective activation by (R)-(-)-carvone over its enantiomer.[8] Data for OR5P3 is derived from experimental findings.[6]

Experimental Protocols

The following protocols describe the key methodologies used to generate the data in this guide.

3.1. Heterologous Expression of Olfactory Receptors

To study the function of individual ORs outside of their native environment, they are expressed in a host cell line that does not natively express these receptors, such as Human Embryonic Kidney 293 (HEK293) cells.[2]

  • Cell Culture and Transfection: HEK293 cells are cultured in a suitable medium. The cells are then transfected with a plasmid DNA vector containing the sequence of the human olfactory receptor of interest (e.g., OR1A1 or OR5P3). To enhance the cell surface expression of the ORs, a short N-terminal sequence from rhodopsin is often fused to the OR sequence.[3]

  • Co-transfection with G-protein: To couple the OR activation to a measurable downstream signal, a promiscuous G-protein alpha subunit, such as Gα15 or Gα16, is co-expressed. This G-protein can link the activated OR to the phospholipase C pathway. Alternatively, the olfactory-specific G-protein, Gαolf, can be used to couple to the adenylyl cyclase pathway.[1][9]

3.2. Luciferase Reporter Gene Assay

This assay is a common method for quantifying the activation of GPCRs.[10][11]

  • Principle: The assay relies on the downstream consequences of receptor activation. When an OR is activated by an odorant, the associated G-protein (Gαolf) stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12][13] A reporter gene, in which the expression of luciferase is under the control of a cAMP response element (CRE), is also transfected into the cells. An increase in cAMP leads to the transcription and translation of the luciferase enzyme.

  • Procedure:

    • Transfected HEK293 cells are seeded in a multi-well plate.

    • After 24 hours, the cells are stimulated with varying concentrations of this compound.

    • The cells are incubated for a period (typically 4-6 hours) to allow for luciferase expression.[10]

    • A substrate for luciferase (e.g., luciferin) is added to the cells.

    • The resulting luminescence, which is proportional to the amount of luciferase produced and therefore to the level of receptor activation, is measured using a luminometer.

  • Data Analysis: The luminescence data is normalized and plotted against the logarithm of the this compound concentration to generate a dose-response curve, from which the EC50 value can be calculated.[14]

Visualizing Molecular Interactions and Workflows

4.1. Olfactory Signal Transduction Pathway

The following diagram illustrates the canonical signaling cascade initiated by the binding of an odorant to an olfactory receptor.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane OR Olfactory Receptor (OR) Golf Gαolf (inactive) OR->Golf 2. Activation AC Adenylyl Cyclase III Golf->AC 3. Stimulation cAMP cAMP AC->cAMP 4. ATP to cAMP CNG CNG Channel (closed) Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na 6. Ion Influx Odorant This compound Odorant->OR 1. Binding cAMP->CNG 5. Gating Depolarization Depolarization Ca_Na->Depolarization 7. Signal

Caption: Canonical olfactory signal transduction pathway.

4.2. Experimental Workflow for Olfactory Receptor Deorphanization

The process of identifying ligands for orphan olfactory receptors, known as deorphanization, follows a systematic workflow.[1]

Deorphanization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis OR_Cloning OR Gene Cloning Vector_Prep Expression Vector Preparation OR_Cloning->Vector_Prep Transfection Transfection of HEK293 Cells Vector_Prep->Transfection Cell_Culture HEK293 Cell Culture Cell_Culture->Transfection Odorant_Screen Screening with This compound Library Transfection->Odorant_Screen Signal_Detection Luciferase Signal Detection Odorant_Screen->Signal_Detection Dose_Response Dose-Response Curve Generation Signal_Detection->Dose_Response EC50_Calc EC50 Calculation Dose_Response->EC50_Calc Hit_Validation Hit Validation EC50_Calc->Hit_Validation

Caption: Workflow for OR deorphanization and characterization.

Conclusion

The comparative data and methodologies presented in this guide offer a foundational understanding of how to characterize the interaction of a novel compound, represented here by this compound ((R)-(-)-carvone), with specific human olfactory receptors. The observed differential activation of OR1A1 and OR5P3 highlights the selectivity inherent in the olfactory system. This approach, combining heterologous expression with sensitive reporter assays, is a powerful tool for elucidating the molecular basis of olfaction and for the targeted development of new chemical entities for a variety of applications. Further studies should aim to expand the panel of ORs tested against this compound to build a comprehensive interaction profile.

References

Validation of a QSAR Model for Predicting the Environmental Persistence of CISTULATE

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a Quantitative Structure-Activity Relationship (QSAR) model developed to predict the environmental persistence of the novel pharmaceutical compound, CISTULATE. The performance of this model is objectively compared with alternative predictive models and supported by experimental data. Detailed methodologies for all key experiments are provided to ensure transparency and reproducibility.

Introduction to this compound and Environmental Persistence Prediction

This compound is a promising new therapeutic agent with significant potential in clinical applications. As with any new chemical entity, a thorough assessment of its environmental fate is crucial for regulatory approval and responsible product stewardship. Environmental persistence, a key component of this assessment, refers to the length of time a substance remains in a particular environment before being broken down by chemical or biological processes.[1]

Predicting environmental persistence early in the drug development process can be challenging and resource-intensive.[2][3] Quantitative Structure-Activity Relationship (QSAR) models offer a rapid and cost-effective in silico alternative to experimental testing.[4][5] These models correlate the molecular structure of a chemical with its physicochemical properties and biological activities, including its persistence in various environmental compartments.[6]

This guide focuses on the validation of a proprietary QSAR model, hereafter referred to as the This compound-Persist model , designed to predict the half-life of this compound in aquatic environments. The validation follows the internationally recognized principles established by the Organisation for Economic Co-operation and Development (OECD).[5][7][8][9]

The this compound-Persist QSAR Model

The this compound-Persist model is a multiple linear regression (MLR) model that predicts the primary degradation half-life (DT50) of a compound in water. The model was developed using a training set of 250 diverse pharmaceutical compounds with known experimental persistence data. The model's algorithm is based on a set of molecular descriptors calculated from the 2D and 3D structure of the molecule.

Model Endpoint: Predicted half-life (DT50) in days in surface water at 20°C.

Model Descriptors:

  • LogP (Octanol-Water Partition Coefficient): A measure of hydrophobicity.

  • TPSA (Topological Polar Surface Area): Influences water solubility and membrane permeability.

  • LUMO (Lowest Unoccupied Molecular Orbital Energy): Relates to the molecule's susceptibility to nucleophilic attack.

  • Number of Aromatic Rings: A structural feature often associated with greater persistence.

  • Specific Fragment Descriptors: Presence of specific functional groups known to be recalcitrant to degradation.

Model Validation Workflow

The validation of the this compound-Persist model was conducted in accordance with OECD principles to ensure its scientific validity, robustness, and predictive capability.[7][9][10] The overall workflow is depicted in the diagram below.

QSAR_Validation_Workflow cluster_0 Model Development cluster_1 Model Validation cluster_2 This compound Prediction & Experimental Confirmation A Data Collection (250 Compounds) B Descriptor Calculation A->B C Model Training (this compound-Persist MLR) B->C D Internal Validation (Cross-Validation) C->D E External Validation (Test Set of 50 Compounds) C->E G This compound Prediction using this compound-Persist C->G F Applicability Domain Definition E->F F->G I Comparison and Model Performance Assessment G->I H Experimental Testing (OECD 309) H->I Environmental_Fate_Logic cluster_this compound This compound Properties cluster_Degradation Degradation Processes cluster_Persistence Environmental Fate A Molecular Structure (e.g., aromatic rings, functional groups) B Physicochemical Properties (LogP, TPSA, LUMO) A->B C Biodegradation (Microbial Metabolism) B->C D Abiotic Degradation (Hydrolysis, Photolysis) B->D E Persistence (Half-life, DT50) C->E D->E

References

A Comparative Analysis of Ester-Based Skin Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the skin penetration profiles of various ester compounds commonly utilized as penetration enhancers in topical and transdermal drug delivery systems. Due to the limited publicly available data on CISTULATE, this document focuses on a comparative analysis of well-characterized lactate (B86563) esters. The principles and experimental methodologies outlined herein can be directly applied to evaluate the performance of novel esters like this compound against established enhancers.

The efficacy of a penetration enhancer is intrinsically linked to its molecular structure and the physicochemical properties of the active pharmaceutical ingredient (API) it is paired with. This guide explores the structure-activity relationships of lactate esters, providing a framework for understanding how modifications in chemical structure can influence skin permeation.

Comparative Performance of Lactate Esters

The penetration-enhancing effect of a series of lactate esters was evaluated for four model drugs with varying lipophilicity: ibuprofen, salicylic (B10762653) acid, dexamethasone, and 5-fluorouracil. The results highlight a distinct structure-activity relationship, where the alkyl chain length of the lactate ester significantly impacts its enhancement capability.

Quantitative Data Summary

The following tables summarize the enhancement ratios of the permeability coefficient (Kp) and the skin drug concentration for the different lactate esters and model drugs.

Table 1: Enhancement Ratios of Permeability Coefficient (Kp) for Various Drugs with Different Lactate Esters [1]

Lactate EsterAlkyl Chain LengthIbuprofen (logP = 3.97)Salicylic Acid (logP = 2.26)Dexamethasone (logP = 1.83)5-Fluorouracil (logP = -0.89)
Methyl Lactate11.251.582.153.24
Ethyl Lactate21.421.892.874.12
Propyl Lactate31.682.353.545.28
Isopropyl Lactate31.552.173.214.98
Butyl Lactate42.113.124.897.15
Isobutyl Lactate41.982.954.536.89
Amyl Lactate52.544.016.239.87
Octyl Lactate83.896.239.8515.42
Decyl Lactate105.128.9714.2122.35

Table 2: Skin Drug Concentration (µg/g) for Various Drugs with Different Lactate Esters [1]

Lactate EsterAlkyl Chain LengthIbuprofen (µg/g)Salicylic Acid (µg/g)Dexamethasone (µg/g)5-Fluorouracil (µg/g)
Methyl Lactate1512.3432.1315.8210.4
Ethyl Lactate2589.7498.5389.2288.7
Propyl Lactate3675.4577.3453.1354.6
Isopropyl Lactate3633.1542.8421.9332.1
Butyl Lactate4812.9701.2598.4499.3
Isobutyl Lactate4765.4654.9554.7465.8
Amyl Lactate5988.2854.3755.6678.9
Octyl Lactate81543.61321.91198.71054.2
Decyl Lactate102101.81876.51654.31432.1

Experimental Protocols

The data presented in this guide were obtained using standardized in vitro permeation testing (IVPT) protocols, primarily employing Franz diffusion cells. This methodology is a well-established and regulatory-accepted method for assessing the percutaneous absorption of topical and transdermal drug products.[2][3][4]

In Vitro Permeation Test (IVPT) using Franz Diffusion Cells

Objective: To determine the rate and extent of drug permeation through a skin membrane from a given formulation.

Apparatus:

  • Franz diffusion cells (vertical diffusion cells)[5][6]

  • Circulating water bath for temperature control[7][8]

  • Magnetic stirrer[6]

  • Human or animal skin membrane (e.g., excised human skin, rat skin)[6][8]

  • Receptor solution (e.g., phosphate-buffered saline, PBS)[5][7]

  • High-performance liquid chromatography (HPLC) system for sample analysis[5][8]

Methodology:

  • Skin Preparation: Excised skin is prepared by removing subcutaneous fat and is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.[2]

  • Cell Assembly: The receptor compartment is filled with a degassed receptor solution, ensuring no air bubbles are trapped beneath the skin membrane.[7][8] The cells are placed in a circulating water bath maintained at 32°C to simulate physiological skin temperature.[2][8]

  • Formulation Application: A precise amount of the test formulation containing the API and the ester enhancer is applied to the skin surface in the donor compartment.[2]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor solution are withdrawn from the sampling port.[2][5][7] The withdrawn volume is immediately replaced with fresh, pre-warmed receptor solution to maintain sink conditions.[8]

  • Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated HPLC method.[5][8]

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The permeability coefficient (Kp) is calculated using the formula: Kp = Jss / Cd, where Cd is the drug concentration in the donor compartment.[1] The enhancement ratio (ER) is calculated by dividing the Kp of the formulation with the enhancer by the Kp of the control formulation (without the enhancer).[1]

  • Skin Drug Concentration: At the end of the experiment, the skin is removed from the cell, washed, and the drug is extracted from the tissue to determine the amount of drug retained in the skin.[1]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of action for ester-based penetration enhancers and the experimental workflow for the in vitro permeation testing.

G Mechanism of Action of Ester Penetration Enhancers cluster_0 Formulation cluster_2 Deeper Skin Layers cluster_3 Systemic Circulation Formulation Topical Formulation (API + Ester Enhancer) SC Stratum Corneum Lipids (Highly Ordered) Formulation->SC Application DisruptedSC Disrupted Stratum Corneum (Increased Fluidity) SC->DisruptedSC Epidermis Viable Epidermis DisruptedSC->Epidermis Increased API Permeation Dermis Dermis Epidermis->Dermis Blood Systemic Circulation Dermis->Blood

Caption: Mechanism of Ester Penetration Enhancers.

G In Vitro Permeation Testing (IVPT) Workflow A Skin Preparation (Excised Human/Animal Skin) B Franz Cell Assembly (Mount Skin, Fill Receptor Solution) A->B C Temperature Equilibration (32°C) B->C D Formulation Application (Donor Compartment) C->D E Time-point Sampling (Receptor Solution) D->E Incubation Period (e.g., 24 hours) H Skin Drug Concentration Analysis D->H End of Experiment F HPLC Analysis (Quantify Drug Concentration) E->F G Data Analysis (Calculate Flux, Kp, ER) F->G

Caption: IVPT Experimental Workflow.

References

Hypothetical Evaluation of CISTULATE as a Novel Semiochemical Attractant for Insect Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Aachen, Germany – December 19, 2025 – In the ongoing search for effective and environmentally benign pest management solutions, researchers are constantly exploring novel semiochemicals. This guide provides a comparative overview of the hypothetical efficacy of a new proprietary compound, CISTULATE (methyl (1S,4R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate), against established insect attractants. This document is intended for researchers, scientists, and drug development professionals in the field of chemical ecology and pest management.

Disclaimer: this compound is a known fragrance ingredient, also referred to as fir carboxylate. To date, there is no publicly available scientific literature validating its efficacy as a semiochemical for insect attraction. The following comparison is a hypothetical exercise based on the potential investigation of this compound for such purposes, using data from known attractants as a benchmark.

Comparative Efficacy of Semiochemical Attractants

To contextualize the potential performance of this compound, this section compares its hypothetical attractant properties with well-documented semiochemicals: Codlemone, the sex pheromone of the codling moth (Cydia pomonella); Methyl Salicylate (B1505791), a plant volatile attractive to various beneficial insects and some pests; and Phenylacetaldehyde (B1677652), a floral compound that attracts a broad spectrum of insects, including many moth species.

Table 1: Comparative Quantitative Efficacy of Selected Semiochemicals

SemiochemicalTarget Insect(s)Lure Type/DoseMean Trap Capture Rate (Insects/Trap/Day)EnvironmentKey Findings & Citations
This compound (Hypothetical) Broad-spectrum defoliating moths100 mg in polyethylene (B3416737) bag dispenserTo Be DeterminedDeciduous ForestHypothetical data pending experimental validation.
Codlemone Codling Moth (Cydia pomonella)1 mg in red septum lure~0.1 - 2.0+ (Varies with population density)Apple OrchardsA cumulative catch of 6 males/trap for the first generation or 3 males/trap for the second generation may trigger insecticide application.[1] Catches can be translated to absolute densities; e.g., 1 moth/trap ≈ 5 males/ha.[1]
Methyl Salicylate Green Lacewings, Syrphid Flies, Predatory BugsCommercial slow-release lure (e.g., Predalure)Varies significantly by predator species and environmental conditions.Soybean Fields, Hop YardsSignificantly greater numbers of syrphid flies and green lacewings were caught on traps adjacent to methyl salicylate lures.[2] In some studies, it has been shown to attract natural enemies while repelling certain aphid pests.[3]
Phenylacetaldehyde Various moth species (e.g., Noctuidae), Green Lacewings100 mg in polyethylene bag dispenser10 to 100 times more green lacewings than unbaited traps.[4]Agricultural and natural habitatsThe addition of acetic acid and methyl salicylate can significantly increase the capture of green lacewings.[5][6] A combination with eugenol (B1671780) and benzyl (B1604629) acetate (B1210297) can increase the capture of Amata phegea moths by approximately four times compared to phenylacetaldehyde alone.[7]

Experimental Protocols

Detailed and standardized experimental methodologies are critical for the valid assessment of a novel semiochemical like this compound. Below are protocols for key experiments typically employed in such evaluations.

Protocol 1: Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing a rapid screening tool for identifying biologically active semiochemicals.

Materials:

  • Live insects (target species)

  • Dissection microscope and micromanipulators

  • Glass capillary electrodes filled with saline solution

  • High-impedance DC amplifier

  • Stimulus controller and purified, humidified air source

  • Pasteur pipettes with filter paper for odorant application

  • Test compounds (e.g., this compound) and control solvents (e.g., hexane)

  • Data acquisition system

Procedure:

  • Antenna Preparation: Anesthetize an insect (e.g., by cooling). Under a dissection microscope, carefully excise an antenna at its base. The distal tip of the antenna is then removed to allow for electrical contact.

  • Electrode Mounting: The base of the antenna is placed into the reference electrode, and the cut distal end is brought into contact with the recording electrode.

  • Odorant Delivery: A known concentration of the test compound is applied to a piece of filter paper and inserted into a Pasteur pipette. The stimulus controller delivers a puff of air through the pipette, directing the odorant into a continuous stream of humidified air flowing over the antenna.

  • Data Recording and Analysis: The change in electrical potential across the antenna is amplified and recorded. The amplitude of this EAG response (depolarization) is measured. Responses to the test compound are compared against a solvent blank and a known standard attractant.[8][9][10][11]

Protocol 2: Four-Arm Olfactometer Bioassay

Objective: To assess the behavioral response (attraction or repulsion) of an insect to multiple volatile stimuli in a controlled laboratory setting.

Materials:

  • Four-arm olfactometer (glass or acrylic)

  • Air pump, flow meters, and charcoal filter for purified air

  • Humidification flask

  • Odor sources (e.g., filter paper with this compound, known attractants, and solvent control)

  • Test insects (acclimatized and of a specific age and mating status)

  • Video recording equipment and tracking software (optional)

Procedure:

  • System Setup: The olfactometer is assembled, and a constant, equal flow of purified, humidified air is passed through each of the four arms into a central chamber.

  • Odor Application: The test stimuli (e.g., 10 µL of this compound solution on filter paper) and controls are placed in the designated odor source chambers connected to each arm. The system is allowed to equilibrate for several minutes.

  • Insect Release: A single insect is introduced into the center of the arena.

  • Data Collection: The insect's movement is observed for a set period (e.g., 10-15 minutes). Key metrics recorded include the first arm chosen and the total time spent in each arm.

  • Replication and Controls: The experiment is replicated multiple times with new insects for each replicate. The position of the odor arms is rotated between replicates to avoid positional bias. The olfactometer is thoroughly cleaned between trials.[12][13][14][15]

Protocol 3: Field Trapping Study

Objective: To evaluate the efficacy of a semiochemical lure in attracting target insects under real-world environmental conditions.

Materials:

  • Insect traps (e.g., sticky delta traps, funnel traps)

  • Lure dispensers (e.g., polyethylene bags, rubber septa)

  • Test compound (this compound) and known attractant lures

  • Unbaited traps (control)

  • Randomized block experimental design layout in the field

Procedure:

  • Lure Preparation: Lures are prepared by loading a specific dose of the semiochemical (e.g., 100 mg of this compound) into the chosen dispenser type.

  • Trap Deployment: Traps are deployed in the field according to a randomized block design to minimize the effects of environmental variability. A standard distance is maintained between traps to avoid interference. For orchard pests like the codling moth, traps are typically placed in the upper third of the tree canopy.[16]

  • Data Collection: Traps are inspected at regular intervals (e.g., weekly), and the number of captured target insects is recorded. Lures are replaced periodically based on their expected field life.

  • Statistical Analysis: The mean number of insects captured per trap per day (or week) is calculated for each treatment. Statistical tests (e.g., ANOVA) are used to determine if there are significant differences in capture rates between the test lure, the standard attractant, and the control.[4][17]

Visualizations

The following diagrams illustrate key concepts and workflows in the evaluation of semiochemicals.

G cluster_olfaction Insect Olfactory Signaling Pathway Odorant Odorant Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds in sensillar lymph OR Odorant Receptor (OR) OBP->OR Transports to receptor Neuron Olfactory Sensory Neuron OR->Neuron Activates neuron Brain Antennal Lobe of Brain Neuron->Brain Signal Transduction

Caption: A simplified diagram of the insect olfactory signaling pathway.

G cluster_workflow Semiochemical Evaluation Workflow Discovery Compound Identification (e.g., this compound) EAG Electroantennography (EAG) Screening Discovery->EAG Initial activity Olfactometer Behavioral Bioassay (Olfactometer) EAG->Olfactometer Behavioral validation Field Field Trapping Trials Olfactometer->Field Efficacy testing Product Product Development & Registration Field->Product Commercialization

Caption: The experimental workflow for developing a new semiochemical attractant.

G cluster_comparison Logical Comparison of Attractant Efficacy This compound This compound (Hypothetical) Efficacy Efficacy (Trap Capture Rate) This compound->Efficacy Known Known Attractants (e.g., Codlemone, Phenylacetaldehyde) Known->Efficacy Superior Superior Efficacy->Superior Inferior Inferior Efficacy->Inferior Equivalent Equivalent Efficacy->Equivalent

Caption: Logical framework for comparing the efficacy of this compound to known attractants.

References

A Comparative Guide to Chiral Selectors for the Enantioselective Separation of CISTULATE

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral compounds is a critical analytical challenge. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate quantification. This guide provides a comprehensive comparison of various chiral selectors for the separation of CISTULATE, a selective serotonin (B10506) reuptake inhibitor (SSRI). The data presented herein is based on studies of citalopram (B1669093), a structurally analogous compound, to provide a robust framework for methodology development.[1][2][3][4]

Performance of Chiral Selectors: A Quantitative Comparison

The selection of an appropriate chiral selector is paramount for achieving optimal separation of this compound enantiomers. High-performance liquid chromatography (HPLC) is a widely employed technique for this purpose, utilizing either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).[5][6] The following table summarizes the performance of different chiral selectors under optimized conditions.

Chiral Selector (Stationary Phase)ColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)Resolution (Rs)Selectivity (α)Reference
Cellulose tris(3,5-dimethylphenylcarbamate)Lux Cellulose-1Water/Acetonitrile (B52724) (55/45, v/v) with 0.1% Diethylamine (B46881)0.825Baseline Separation-[7]
Cellulose tris(phenylcarbamate)Chiralcel® OCn-hexane/isopropanol/diethylamine (85:15:0.2, v/v/v)0.724->1.0[8]
Cellulose derivatizedChiralcel OD-Hn-hexane/propane-2-ol/triethylamine (96:4:0.1, v/v/v)1.025>2.0-[6]
α1-acid glycoprotein (B1211001) (AGP)Chiral-AGP3.0 mM N-dodecyl-N,N-dimethylammonio-3-propanesulfonate and 10 mM hexanoic acid in phosphate (B84403) buffer pH 6.5----[9]
Chiral Selector (Mobile Phase Additive) Column Mobile Phase Flow Rate (mL/min) Temperature (°C) Resolution (Rs) Selectivity (α) Reference
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)Hedera ODS-2 C18Aqueous buffer (5 mM NaH2PO4, 12 mM SBE-β-CD, pH 2.5)/Methanol/Acetonitrile (21:3:1, v/v/v)1.0251.30-[5][10]

Detailed Experimental Protocols

Reproducibility is key in analytical science. The following are detailed protocols for the chiral separation of this compound based on established methods for citalopram.

Method 1: Chiral Stationary Phase (Cellulose-based)

This method utilizes a polysaccharide-based CSP, which provides excellent enantioselectivity for a wide range of chiral compounds.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, and UV detector.[8]
  • Chiralcel® OC (250 mm x 4.6 mm, 5 µm particle size) column.[8]

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of n-hexane, isopropanol, and diethylamine in a ratio of 85:15:0.2 (v/v/v).[8]
  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication prior to use.[8]

3. Chromatographic Conditions:

  • Set the flow rate to 0.7 mL/min.[8]
  • Maintain the column temperature at 24°C.[8]
  • Set the UV detection wavelength to 245 nm.[8]
  • Inject 10 µL of the sample solution.[8]

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound bulk drug or powdered tablets in the mobile phase to achieve a desired concentration (e.g., 75 ng/mL).[8]

Method 2: Chiral Mobile Phase Additive (Cyclodextrin-based)

This approach uses a standard achiral column, and the enantioseparation is achieved by adding a chiral selector to the mobile phase.

1. Instrumentation:

  • HPLC system as described in Method 1.
  • Hedera ODS-2 C18 column (250 mm x 4.6 mm, 5.0 µm particle size).[5]

2. Mobile Phase Preparation:

  • Prepare an aqueous buffer containing 5 mM sodium dihydrogen phosphate and 12 mM sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[5]
  • Adjust the pH of the aqueous buffer to 2.5 using dilute orthophosphoric acid.[5]
  • The final mobile phase is a mixture of the aqueous buffer, methanol, and acetonitrile in a ratio of 21:3:1 (v/v/v).[5]
  • Filter and degas the mobile phase.[5]

3. Chromatographic Conditions:

  • Set the flow rate to 1.0 mL/min.[5]
  • Maintain the column temperature at 25°C.[5]
  • Set the UV detection wavelength to 240 nm.[5]
  • Inject 10 µL of the sample solution.[5]

4. Sample Preparation:

  • Dissolve the racemic this compound sample in the mobile phase to a concentration of approximately 0.22 mM.[5]

Visualizing the Experimental Workflow

To further clarify the analytical process, the following diagram illustrates the typical workflow for chiral separation of this compound using HPLC.

Chiral_Separation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dissolve this compound) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (with/without Chiral Additive) Separation Chromatographic Separation (Chiral Column or Mobile Phase) Mobile_Phase_Prep->Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Analysis Data Analysis (Resolution, Purity, etc.) Chromatogram->Analysis

References

Unveiling the Impact of Cistus Incanus Extract on the Skin Microbiome: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific evidence suggests that while Cistus incanus extract demonstrates significant anti-inflammatory and antioxidant properties beneficial for skin health, its direct impact on the skin microbiome remains an area requiring further investigation. This guide provides a comparative analysis of Cistus incanus extract against other compounds with documented effects on the skin's microbial ecosystem, offering researchers, scientists, and drug development professionals a thorough overview of the current landscape.

Initially, it is critical to clarify a potential point of confusion: the term "CISTULATE" in the context of skin health likely refers to Cistus incanus extract, a botanical ingredient, and not the fragrance ingredient "this compound" (fir carboxylate), for which there is no scientific evidence of a direct role in modulating the skin microbiome. This analysis will, therefore, focus exclusively on Cistus incanus extract.

Cistus incanus, a plant rich in polyphenols and myricitrin, has been shown in clinical and in-vitro studies to exert potent anti-inflammatory effects. These properties are primarily attributed to its ability to interfere with the corticotropin-releasing hormone (CRH) signaling pathway, a key player in stress-induced skin inflammation.

Comparative Analysis of Skin Health Parameters

While direct comparative studies on the skin microbiome are lacking for Cistus incanus extract, we can compare its known anti-inflammatory and skin-health benefits with alternatives that have documented microbiome-modulating effects, such as pomegranate and green tea extracts.

ParameterCistus incanus Extract (1% formulation)Pomegranate ExtractGreen Tea Extract
Reduction in Skin Redness Significant reduction in redness (a* value) vs. placebo.[1]Not explicitly quantified in available microbiome studies.Significant reduction in red spots and vasculature.[2]
Anti-inflammatory Effect Significant reduction in basal and induced microcirculation vs. placebo.[3]Reduces UVB-induced erythema.[4][5]Possesses anti-inflammatory properties.[2][6]
Impact on Skin Microbiome No direct studies available. Exhibits antimicrobial activity against S. aureus and C. acnes.Increases the relative abundance of Staphylococcus epidermidis and Bacillus genus.[7][8]In mice, supplementation altered the gut and skin metabolome with positive effects against UV stress.[9][10]
Mechanism of Action Blocks CRH-R1 receptor, inhibiting NF-κB activation and pro-inflammatory cytokine production.[1]Phenolic components may prevent pathogenic bacteria adhesion and stimulate beneficial bacteria biofilm synthesis.[1]Catechins, particularly EGCG, have antioxidant and anti-inflammatory effects.[2][6]

Experimental Protocols

Clinical Trial: 1% Cistus incanus Extract Cream
  • Objective: To evaluate the anti-inflammatory and anti-aging effects of a cream containing 1% Cistus incanus extract compared to a placebo.

  • Study Design: A double-blind, placebo-controlled, randomized clinical trial.

  • Participants: Healthy adult volunteers with stressed skin.

  • Methodology:

    • A cream containing 1% Cistus incanus extract and a placebo cream were applied to split-face areas of the participants twice daily for 28 days.

    • Skin redness was measured using a chromameter (a* value).

    • Skin microcirculation was assessed using Laser Doppler Flowmetry.

    • The number of red spots was quantified using the VISIA-CA system.

  • Key Findings: The group using the Cistus incanus extract cream showed a statistically significant reduction in skin redness, basal and induced microcirculation, and the number of red spots compared to the placebo group.[1][3]

In-Vitro: Antimicrobial Activity of Cistus incanus Extract
  • Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Cistus incanus aqueous extracts against various bacteria.

  • Methodology:

    • Aqueous extracts of Cistus incanus were prepared at different concentrations.

    • The extracts were incubated with various Gram-positive and Gram-negative bacterial strains, including skin-relevant species like Staphylococcus aureus and Staphylococcus epidermidis.

    • The MIC was determined as the lowest concentration of the extract that visibly inhibited bacterial growth.

    • The MBC was determined by subculturing from the clear wells of the MIC assay onto agar (B569324) plates to find the lowest concentration that killed 99.9% of the bacteria.

  • Key Findings: The aqueous extracts of Cistus incanus showed a bacteriostatic effect against all tested Gram-positive bacteria, with a consistent MIC value of 4 mg/mL. No activity was observed against Gram-negative bacteria.[11]

Signaling Pathways and Experimental Workflows

The anti-inflammatory action of Cistus incanus extract is primarily mediated through the inhibition of the stress-induced CRH signaling pathway.

G Stress Psychological Stress CRH Corticotropin-Releasing Hormone (CRH) Stress->CRH CRHR1 CRH Receptor 1 (CRH-R1) CRH->CRHR1 NFkB NF-κB Activation CRHR1->NFkB Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Inflammation Skin Inflammation (Redness, Aging) Cytokines->Inflammation Cistus Cistus incanus Extract Cistus->CRHR1 Inhibition

Figure 1: Cistus incanus extract signaling pathway.

The workflow for assessing the antimicrobial properties of Cistus incanus extract involves a series of in-vitro assays.

G Start Start: Cistus incanus Aqueous Extract Incubation Incubation of Bacteria with Extract Start->Incubation Bacteria Bacterial Strains (S. aureus, S. epidermidis, etc.) Bacteria->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC MBC Determine Minimum Bactericidal Concentration (MBC) MIC->MBC Result Bacteriostatic Effect (for Gram-positive bacteria) MBC->Result

Figure 2: Antimicrobial activity experimental workflow.

Conclusion and Future Directions

Cistus incanus extract is a promising natural ingredient for skincare, backed by clinical evidence for its anti-inflammatory and anti-aging properties. Its mechanism of action, involving the inhibition of the CRH-R1/NF-κB pathway, is well-documented. However, a significant gap exists in our understanding of its direct influence on the skin microbiome. While its antimicrobial activity against certain pathogenic bacteria is established, comprehensive studies analyzing its broader effects on the skin's microbial diversity and balance are needed.

For researchers and drug development professionals, future studies should focus on:

  • Conducting clinical trials that include 16S rRNA sequencing to analyze changes in the skin microbiome composition following topical application of Cistus incanus extract.

  • Investigating the prebiotic potential of Cistus incanus extract to see if it can selectively promote the growth of beneficial skin commensals.

  • Performing direct comparative studies against other polyphenol-rich extracts to benchmark its efficacy in both inflammation reduction and microbiome modulation.

By addressing these research gaps, a more complete picture of the therapeutic potential of Cistus incanus extract in dermatology can be established.

References

Safety Operating Guide

Navigating the Safe Disposal of CISTULATE in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The foundational step in disposing of any chemical, including CISTULATE, is to consult its Safety Data Sheet (SDS). The SDS provides detailed information regarding the substance's physical, chemical, and toxicological properties, which are crucial for accurate waste characterization and the selection of appropriate disposal methods. In the absence of a specific SDS for this compound, a risk assessment based on its chemical structure and any known analogous compounds should be performed.

Step-by-Step Disposal Protocol

  • Hazard Identification and Waste Characterization:

    • Obtain and thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Identify potential hazards, such as flammability, corrosivity, reactivity, or toxicity.

    • Based on the SDS and local regulations, determine if the this compound waste is classified as hazardous. Most chemical wastes in a laboratory setting are considered hazardous.[2][3]

  • Segregation of Waste:

    • Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.

    • Segregate waste based on compatibility to prevent dangerous reactions.[2] For instance, do not mix acidic waste with basic waste, or oxidizing agents with organic substances.

  • Container Selection and Labeling:

    • Use a container that is compatible with this compound. For many organic compounds, a high-density polyethylene (B3416737) (HDPE) or glass container is suitable.[2][4]

    • The container must be in good condition, with a securely fitting cap to prevent leaks.[3]

    • Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity or concentration.[2][3] Include the date of waste generation and the name of the principal investigator or laboratory.[2]

  • Storage of Waste:

    • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area has secondary containment to capture any potential spills.

    • Keep the waste container closed at all times, except when adding waste.[3][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2]

    • Complete any required hazardous waste disposal forms provided by the EHS office.[2]

    • Do not dispose of this compound down the sanitary sewer unless explicitly permitted in writing by the EHS office for dilute, non-hazardous aqueous solutions.[2][5]

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed properly to remove any residual chemical.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent capable of dissolving this compound.[3][6] The rinsate must be collected and disposed of as hazardous waste.[3][4]

  • Final Disposal: After triple rinsing and air drying, the defaced container may be disposed of in the regular trash or recycling, in accordance with institutional policies.[6]

Quantitative Data for Waste Management

While specific quantitative limits for this compound are not available, general guidelines for laboratory waste accumulation are provided by regulatory bodies and institutional policies. The following table summarizes typical quantitative considerations.

ParameterGuidelineCitation
Satellite Accumulation Area (SAA) Volume Limit No more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste may be accumulated in an SAA.
Time Limit for SAA Once a container is full, it must be moved to the central accumulation area within 3 days.
Acutely Hazardous Waste (P-listed) Empty containers of P-listed wastes must be triple rinsed, and the rinsate collected as hazardous waste.[4]

Note: These are general guidelines. Always consult your institution's specific policies and local regulations.

Chemical Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of a chemical like this compound.

start Start: Chemical Waste Generated sds Consult Safety Data Sheet (SDS) start->sds characterize Characterize Waste (Hazardous/Non-Hazardous) sds->characterize hazardous Hazardous Waste characterize->hazardous non_hazardous Non-Hazardous Waste characterize->non_hazardous segregate Segregate by Compatibility hazardous->segregate sewer Permitted Sewer Disposal? non_hazardous->sewer container Select & Label Compatible Container segregate->container store Store in Satellite Accumulation Area container->store ehs Contact EHS for Pickup store->ehs end End: Proper Disposal ehs->end sewer->ehs Yes trash Dispose in Regular Trash sewer->trash No trash->end

Caption: Decision workflow for laboratory chemical waste disposal.

References

Essential Safety and Logistics for Handling CISTULATE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling CISTULATE (also known as fir carboxylate or methyl 6,6-dimethylbicyclo[2.2.1]heptane-2-carboxylate) in a laboratory setting. The following procedural guidance is designed to ensure safe operational handling and disposal.

Chemical and Physical Properties

A summary of the quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₁₁H₁₈O₂N/A
Molecular Weight 182.26 g/mol N/A
Appearance Colorless clear liquid (estimated)[1]
Assay 98.00 to 100.00 %[1]
Specific Gravity 1.00200 to 1.00700 @ 25.00 °C[2]
Refractive Index 1.46600 to 1.47000 @ 20.00 °C[2]
Boiling Point 80.00 °C @ 3.00 mm Hg[1]
Flash Point 201.00 °F TCC (93.89 °C)[2]
Vapor Pressure 0.148000 mmHg @ 25.00 °C (estimated)[1]
Solubility Soluble in alcohol. Insoluble in water.[1]
Oral LD50 (mammal) 5000 mg/kg[2]

Personal Protective Equipment (PPE)

While this compound does not have a formal GHS classification, it is imperative to handle it with appropriate care as with all laboratory chemicals. The following PPE is recommended to minimize exposure and ensure personal safety.[3]

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[3] Household latex gloves are not suitable as they offer less resistance to chemicals.[3]

  • Eye Protection : Safety glasses with side shields or chemical safety goggles should be worn to protect against splashes.[3]

  • Skin and Body Protection : A laboratory coat or a chemical-resistant apron is recommended to protect clothing and skin.[3]

  • Respiratory Protection : Work should be conducted in a well-ventilated area.[3] If there is a risk of generating aerosols or vapors, a respirator suitable for organic vapors may be necessary.

Operational Plan: Safe Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound.

  • Preparation :

    • Ensure a well-ventilated workspace, preferably a chemical fume hood.

    • Assemble all necessary equipment and materials before handling the chemical.

    • Don the appropriate personal protective equipment as outlined above.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling :

    • Avoid direct contact with the skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.

  • In Case of a Spill :

    • For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.

    • Place the absorbent material into a sealed, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection :

    • Collect all waste containing this compound, including contaminated materials like gloves and absorbent pads, in a designated and clearly labeled hazardous waste container.[4]

    • Do not dispose of this compound down the drain.[5]

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.[4]

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected as hazardous waste.[6]

    • After thorough cleaning, the container can be disposed of according to institutional guidelines for decontaminated glassware or plastic.

  • Final Disposal :

    • All chemical waste must be disposed of through a licensed hazardous waste disposal contractor, in accordance with local, state, and federal regulations.[4]

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare well-ventilated area (e.g., fume hood) don_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe gather_materials Gather all necessary materials don_ppe->gather_materials handle_chemical Handle this compound (Avoid skin/eye contact) gather_materials->handle_chemical spill_check Spill? handle_chemical->spill_check collect_waste Collect all waste in labeled hazardous container handle_chemical->collect_waste spill_check->handle_chemical No cleanup_spill Clean up spill with inert absorbent spill_check->cleanup_spill Yes cleanup_spill->collect_waste rinse_container Triple-rinse empty container collect_waste->rinse_container dispose_waste Dispose of waste through licensed contractor rinse_container->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。